Product packaging for Undecenoyl chloride(Cat. No.:CAS No. 27236-80-2)

Undecenoyl chloride

Cat. No.: B1583328
CAS No.: 27236-80-2
M. Wt: 202.72 g/mol
InChI Key: RCFUFEMQNKVAGF-UHFFFAOYSA-N
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Description

Undecenoyl chloride is a useful research compound. Its molecular formula is C11H19ClO and its molecular weight is 202.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19ClO B1583328 Undecenoyl chloride CAS No. 27236-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27236-80-2

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

undec-2-enoyl chloride

InChI

InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3

InChI Key

RCFUFEMQNKVAGF-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC(=O)Cl

Canonical SMILES

CCCCCCCCC=CC(=O)Cl

Other CAS No.

27236-80-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Undecenoyl Chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecenoyl chloride, also known as 10-undecenoyl chloride, is a highly reactive bifunctional molecule that serves as a critical building block in various fields of chemical synthesis.[1] Its structure, featuring a terminal double bond and a reactive acyl chloride group, makes it a versatile reagent for introducing a C11 aliphatic chain with terminal unsaturation into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] Its physical and chemical properties are summarized below.

Physical and Spectroscopic Data

The fundamental properties of this compound are essential for its handling, characterization, and use in quantitative experiments.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉ClO[2][3]
Molecular Weight 202.72 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 120-122 °C at 10 mmHg[4][6]
Density 0.944 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.454[4][6]
Flash Point 93 °C (199.4 °F)[4][7]
CAS Number 38460-95-6[4]
EC Number 253-951-0[4]

Spectroscopic data for this compound can be found in various databases, providing confirmation of its structure.[8][9][10][11]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms.[12] It readily undergoes nucleophilic acyl substitution reactions.[3]

General Reaction Pathway

The primary mechanism for the reaction of this compound with nucleophiles is a nucleophilic addition-elimination reaction. The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.[12]

G reagents Undecylenic Acid + Thionyl Chloride (SOCl₂) reflux Heat under Reflux (Gas evolution: HCl, SO₂) reagents->reflux Reaction distillation Distill to Remove Excess SOCl₂ reflux->distillation Completion purification Vacuum Distillation distillation->purification Crude Product product Pure this compound purification->product G start Protein with -NH₂ or -OH group conjugation Acylation Reaction (Forms Amide or Ester Linkage) start->conjugation reagent This compound reagent->conjugation intermediate Protein-Undecenoyl Conjugate (with terminal alkene) conjugation->intermediate click_chem Thiol-ene Click Chemistry or other alkene reaction intermediate->click_chem final_product Functionalized Protein Conjugate click_chem->final_product thiol_mol Thiol-containing Molecule (e.g., Drug, Fluorophore) thiol_mol->click_chem

References

Synthesis and purification of undecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Purification of Undecenoyl Chloride

Introduction

This compound, also known as 10-undecenoyl chloride, is a reactive acyl chloride with the chemical formula C₁₁H₁₉ClO.[1][2] Its structure features an eleven-carbon chain with a terminal double bond and a carbonyl chloride functional group.[1] This bifunctional nature makes it a valuable intermediate in a wide range of chemical syntheses.[3]

This compound serves as a key building block in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers.[4][5] Its applications include its use as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates, poly(ethylene glycol)–lipid amphiphiles, and for the modification of hyperbranched poly(glycidol).[6][7] The precursor, undecylenic acid, is derived from the pyrolysis of ricinoleic acid from castor oil, a renewable feedstock.[1][3]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

Synthesis of this compound

The most prevalent method for synthesizing this compound, on both laboratory and industrial scales, is the chlorination of undecylenic acid.[1][8] While several chlorinating agents can be used, such as oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride, thionyl chloride (SOCl₂) is the most frequently employed due to its convenience, high yields, and the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1][9]

Reaction Mechanism

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[9][10] This intermediate is unstable and subsequently collapses. A chloride ion attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9] The irreversible nature of this step, driven by the evolution of gas, pushes the reaction to completion.[9]

reaction_mechanism start Undecylenic Acid (R-COOH) intermediate Chlorosulfite Intermediate [R-CO-O-SOCl] start->intermediate Nucleophilic Attack socl2 Thionyl Chloride (SOCl₂) socl2->intermediate product This compound (R-COCl) intermediate->product Chloride Attack byproducts Gaseous Byproducts (SO₂ + HCl) intermediate->byproducts Decomposition chloride_ion Chloride Ion (Cl⁻) chloride_ion->intermediate

Caption: Simplified mechanism for the synthesis of acyl chloride.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the conversion of undecylenic acid to this compound using thionyl chloride.[8]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood as it releases toxic and corrosive sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[8][11] Thionyl chloride reacts violently with water.[11] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn.[12]

Materials and Equipment:

  • Undecylenic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (e.g., a bubbler with a sodium hydroxide solution)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the acidic gases produced.

  • Reagents: Charge the flask with undecylenic acid.

  • Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask.[8] The reaction may be exothermic.

  • Reaction: Gently heat the mixture to reflux using a heating mantle.[8] Continue heating until the evolution of gas ceases, which indicates the completion of the reaction. For industrial processes, this step is typically run at 50-80°C for 1-3 hours.[1]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation, often under reduced pressure, to yield the crude this compound.[8][13]

synthesis_workflow start Start: Undecylenic Acid setup 1. Assemble dry glassware (Flask, Condenser, Gas Trap) start->setup add_reagents 2. Add Undecylenic Acid and Thionyl Chloride to flask setup->add_reagents reflux 3. Heat mixture to reflux (Monitor gas evolution) add_reagents->reflux cool 4. Cool reaction mixture to room temperature reflux->cool remove_excess 5. Remove excess Thionyl Chloride (Distillation) cool->remove_excess end Result: Crude This compound remove_excess->end

Caption: General workflow for the synthesis of this compound.

Purification

Crude this compound may contain unreacted starting materials and colored impurities.[14] For applications requiring high purity, such as in pharmaceuticals and specialty polymers, purification is a critical step. The primary and most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is necessary because many long-chain acyl chlorides can decompose at their atmospheric boiling points.[14]

Experimental Protocol: Vacuum Distillation

Safety Precautions: Standard safety precautions for handling corrosive chemicals should be followed. The distillation apparatus must be assembled correctly to handle vacuum without implosion.

Materials and Equipment:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle

  • Vacuum pump and vacuum gauge

  • Cold trap (recommended to protect the pump)

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging: Charge the distillation flask with the crude this compound.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin gently heating the distillation flask once the desired pressure is reached and stable.

  • Fractionation: Collect any low-boiling impurities in a separate receiving flask. As the temperature rises to the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the majority of the product has been collected and before high-boiling residues begin to distill.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

purification_workflow start Start: Crude This compound setup 1. Assemble vacuum distillation apparatus start->setup evacuate 2. Evacuate system to target pressure setup->evacuate heat 3. Gently heat the crude product evacuate->heat collect 4. Collect fractions based on boiling point and pressure heat->collect end Result: Purified This compound collect->end

Caption: Workflow for the purification by vacuum distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 38460-95-6[15]
Molecular Formula C₁₁H₁₉ClO[1][12]
Molecular Weight 202.72 g/mol [1]
Appearance Colorless to light yellow liquid[1][4]
Density 0.944 g/mL at 25 °C[12]
Boiling Point 120-122 °C at 10 mmHg92-94 °C at 1 mmHg[1][4][12]
Refractive Index n20/D 1.454[16]
Flash Point 93 °C (199.4 °F)[7]
Table 2: Synthesis and Purification Parameters
ParameterDescriptionValueReference(s)
Starting Material Undecylenic Acid-[8]
Chlorinating Agent Thionyl Chloride (SOCl₂)1.5 - 2.0 equivalents[8]
Reaction Temperature 50 - 80 °C (Industrial)-[1]
Reaction Time 1 - 3 hours (Industrial)-[1]
Yield 92 - 98% (Industrial)-[1]
Purification Method Fractional Vacuum Distillation-[1]
Distillation Conditions 120-122 °C / 10 mmHg-[1]
Final Purity ≥97.5% to ≥98%-[1][4]

References

Undecenoyl Chloride: A Chemical Reagent Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of undecenoyl chloride's mechanism of action in biological systems. Currently, this compound is predominantly characterized as a chemical reagent for organic synthesis, with no publicly available data detailing its specific cellular targets, associated signaling pathways, or quantitative biological activity.

This compound is a reactive chemical compound primarily used as an acylating agent in the synthesis of various organic molecules.[1][2] Its chemical and physical properties are well-documented, but its interactions with biological systems remain largely unexplored.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC11H19ClO
Molecular Weight202.72 g/mol
CAS Number38460-95-6
FormLiquid
Boiling Point120-122 °C/10 mmHg
Density0.944 g/mL at 25 °C
Refractive Indexn20/D 1.454

Applications in Synthesis

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of cellulose ω-carboxyalkanoates and poly(ethylene glycol)–lipid amphiphiles.[1][2] It has also been employed in the synthesis and modification of hyperbranched poly(glycidol).[1][2]

Information Gap in Biological Activity

The search for information regarding the biological mechanism of action of this compound did not yield any specific results. This indicates a significant knowledge gap in the scientific community's understanding of how this compound might interact with living organisms at a molecular level. The logical flow of the information search is depicted in the diagram below.

Query Search for this compound's Biological Mechanism of Action ChemInfo Chemical Properties & Synthetic Uses Found Query->ChemInfo Leads to BioData Biological Mechanism Data (Cellular Targets, Signaling Pathways) Query->BioData Intended to find KnowledgeGap Knowledge Gap BioData->KnowledgeGap

Figure 1. This diagram illustrates that the inquiry into the biological mechanism of action for this compound primarily led to information about its chemical characteristics and applications, highlighting a significant lack of data on its biological functions.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for undecenoyl chloride (also known as 10-undecenoyl chloride), a key intermediate in various chemical syntheses. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88 - 5.74m1HH-10
5.03 - 4.92m2HH-11
2.88t, J = 7.4 Hz2HH-2
2.08 - 2.00m2HH-9
1.76 - 1.68m2HH-3
1.42 - 1.25m10HH-4, H-5, H-6, H-7, H-8

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
173.0C-1 (C=O)
139.1C-10
114.2C-11
47.0C-2
33.8C-9
29.1Methylene Chain
29.0Methylene Chain
28.9Methylene Chain
28.8Methylene Chain
24.8C-3
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H Stretch (alkene)
~2927, ~2855StrongC-H Stretch (alkane)
~1800StrongC=O Stretch (acyl chloride)[2]
~1641MediumC=C Stretch (alkene)
~992, ~910Medium=C-H Bend (alkene)
Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of this compound [3]

m/zPutative Fragment
202/204[M]⁺ (Molecular Ion)
167[M - Cl]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample like this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The this compound sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how the different types of spectroscopic data correlate to the specific structural features of this compound.

Spectroscopic_Structure_Correlation cluster_structure This compound Structure cluster_data Spectroscopic Evidence Structure CH₂=CH-(CH₂)₈-CO-Cl NMR_H ¹H NMR: - Alkene protons (δ 5.0-5.9) - α-carbonyl protons (δ ~2.9) - Aliphatic chain (δ 1.2-2.1) Structure->NMR_H correlates to NMR_C ¹³C NMR: - Carbonyl carbon (δ ~173) - Alkene carbons (δ 114, 139) - Aliphatic carbons Structure->NMR_C correlates to IR_Spec IR: - C=O stretch (~1800 cm⁻¹) - C=C stretch (~1641 cm⁻¹) - =C-H & C-H stretches Structure->IR_Spec correlates to MS_Spec MS: - Molecular ion peak (m/z 202/204) - Loss of Cl (m/z 167) - Alkyl chain fragmentation Structure->MS_Spec correlates to

Caption: Correlation of spectroscopic data to structure.

References

An In-depth Technical Guide to the Solubility of Undecenoyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecenoyl Chloride

This compound (C₁₁H₁₉ClO), also known as 10-undecenoyl chloride, is a highly reactive acyl chloride featuring a terminal double bond in its long aliphatic chain.[1][2] This bifunctional molecule serves as a critical intermediate in various synthetic applications, including the production of pharmaceuticals, agrochemicals, polymers, and specialty esters for fragrances.[1][2] Its utility stems from the high electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[3][4] Understanding its solubility and, more critically, its reactivity with different solvent systems is paramount for designing successful synthetic routes, ensuring reaction control, and maintaining the integrity of the reagent.

This guide provides a comprehensive overview of the solubility profile of this compound in common organic solvents, supported by general principles of acyl chloride chemistry. It includes a detailed experimental protocol for solubility determination and a summary of qualitative solubility data.

General Principles of Solubility and Reactivity

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[5] this compound possesses a dual character: a long, nonpolar C11 alkyl chain and a highly polar, reactive acyl chloride group.[3] Consequently, its interaction with a solvent is a balance between these two features.

Organic solvents are broadly classified based on their polarity and ability to act as proton donors:

  • Polar Protic Solvents: These solvents, such as water and alcohols, contain O-H or N-H bonds and can participate in hydrogen bonding.[6][7]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone possess large dipole moments but lack O-H or N-H bonds.[6][7] Their high polarity can dissolve charged species.[7]

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and small or zero dipole moments.[6][7]

For acyl chlorides, solubility is intrinsically linked to reactivity. Due to the excellent leaving group ability of the chloride ion, these compounds are the most reactive of the carboxylic acid derivatives.[4][8] Their interaction with protic solvents is not a simple dissolution but a chemical reaction.

Solubility Profile of this compound

Quantitative solubility data (e.g., g/100 mL) for this compound is not widely published due to its reactive nature. However, based on its chemical properties and available technical literature, a qualitative profile can be established. The compound is generally soluble in a wide range of anhydrous organic solvents but reacts vigorously with protic solvents.[1][2]

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

Solvent ClassCommon SolventsSolubility/MiscibilityReactivity Notes
Nonpolar Hexane, Heptane, Toluene, BenzeneSoluble / MiscibleGenerally stable under anhydrous conditions. Good choice for reactions where low polarity is required.[2][3]
"Borderline" Aprotic Diethyl Ether (Et₂O), Tetrahydrofuran (THF)Soluble / MiscibleGood solvents for many reactions. Must be anhydrous as they can absorb moisture, which leads to hydrolysis.[3][4][8]
Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble / MiscibleExcellent stability in anhydrous DCM and chloroform.[2] DMF and DMSO are also compatible but must be strictly anhydrous.[2] These are common solvents for acylation reactions.[2]
Polar Protic Water (H₂O), Alcohols (Methanol, Ethanol), AminesReactive Rapidly decomposes.[2] Reacts exothermically with water (hydrolysis) to form 10-undecenoic acid and HCl.[1][3] Reacts with alcohols (alcoholysis) to form the corresponding ester and HCl.[3][4]

Experimental Protocol: Determination of Solubility for a Reactive Acyl Chloride

Determining the solubility of a reactive compound like this compound requires stringent anhydrous conditions to prevent decomposition. The following protocol outlines a general method for qualitative and quantitative assessment.

4.1 Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature (e.g., 25 °C).

4.2 Materials and Equipment:

  • This compound (≥97% purity)

  • Anhydrous solvent of interest (e.g., dichloromethane, hexane)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware (vials, graduated cylinders, syringes)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer (e.g., FT-IR or NMR) for quantitative analysis (optional)

4.3 Qualitative Solubility Determination (Miscibility Test):

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas or in a desiccator.

  • Solvent Addition: In a dry vial under an inert atmosphere, add a defined volume (e.g., 1 mL) of the anhydrous solvent.

  • Solute Addition: Using a dry syringe, add this compound dropwise to the solvent while stirring.

  • Observation: Visually inspect the solution after each addition for any signs of immiscibility (e.g., formation of layers, cloudiness, or droplets). If the solution remains clear and homogenous, the compound is considered miscible at that concentration.[5]

4.4 Quantitative Solubility Determination (Gravimetric or Spectroscopic):

  • Saturated Solution Preparation: To a known volume of anhydrous solvent in a sealed, dry flask under inert gas, add this compound in small, weighed increments with vigorous stirring until a slight excess of undissolved liquid persists.

  • Equilibration: Seal the flask and allow the mixture to stir at a constant temperature for several hours to ensure equilibrium is reached.

  • Sample Extraction: Cease stirring and allow the undissolved portion to settle. Carefully extract a known volume of the clear, saturated supernatant using a dry, filtered syringe.

  • Solvent Evaporation (Gravimetric Method): Transfer the extracted aliquot to a pre-weighed, dry flask. Carefully remove the solvent under reduced pressure. Weigh the flask containing the non-volatile solute residue.

  • Calculation: Calculate the solubility using the mass of the residue and the volume of the aliquot extracted.

    • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

  • Spectroscopic Method (Alternative): Prepare a calibration curve using standard solutions of known concentrations. Dilute an aliquot of the saturated solution and measure its absorbance or integration signal. Determine the concentration from the calibration curve. This method is highly sensitive but requires a non-reactive spectroscopic handle.

experimental_workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Start: Prepare Anhydrous Glassware & Reagents setup Set up Inert Atmosphere (N2 or Ar) start->setup add_solvent Add Known Volume of Anhydrous Solvent to Vial setup->add_solvent quant_prep Prepare Saturated Solution in Bulk setup->quant_prep add_solute Add this compound Dropwise with Stirring add_solvent->add_solute observe Visual Observation for Homogeneity add_solute->observe miscible Result: Miscible / Soluble observe->miscible Clear & Homogenous immiscible Result: Immiscible / Insoluble observe->immiscible Cloudy or Layered end End miscible->end immiscible->end equilibrate Equilibrate at Constant Temperature quant_prep->equilibrate extract Extract Aliquot of Supernatant equilibrate->extract analysis Analyze Aliquot (Gravimetric or Spectroscopic) extract->analysis gravimetric Evaporate Solvent & Weigh Residue analysis->gravimetric Gravimetric spectroscopic Dilute & Measure via Spectroscopy analysis->spectroscopic Spectroscopic calculate Calculate Quantitative Solubility gravimetric->calculate spectroscopic->calculate calculate->end

Caption: Workflow for determining the solubility of a reactive compound.

Conclusion

This compound is readily soluble in a broad array of common anhydrous nonpolar and polar aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents. This wide compatibility makes it a versatile reagent in organic synthesis. However, its high reactivity precludes its use with protic solvents like water and alcohols, with which it undergoes rapid decomposition. For any application, the use of strictly anhydrous solvents is essential to preserve the compound's integrity and ensure the success of the desired chemical transformation. The experimental protocol provided herein offers a reliable framework for researchers needing to validate solubility in a specific solvent system under controlled conditions.

References

Safety precautions and handling guidelines for undecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS 38460-95-6). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical Identification and Properties

This compound, also known as 10-undecenoyl chloride, is a reactive acyl chloride used in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its structure features a terminal double bond and a highly reactive carbonyl chloride group.[4]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉ClO[4][5][6]
Molecular Weight 202.72 g/mol [2][4][6][7][8]
Appearance Colorless to pale yellow liquid[1][2]
Odor Pungent[1]
Boiling Point 120-122 °C at 10 mmHg[4][7]
Density 0.944 g/mL at 25 °C[7]
Flash Point 93 °C (199.4 °F)[7]
Vapor Density 6.99 (relative to air)[4]

Hazard Identification and Classification

This compound is a hazardous substance that poses significant risks upon exposure. It is classified as a combustible, corrosive material and a lachrymator (a substance that causes tearing).[5] The primary hazards are associated with its high reactivity, particularly with moisture.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage[4][9][10][11]
Serious Eye Damage1H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Combustible Liquid-H227: Combustible liquid[5]
Corrosive to Metals-H290: May be corrosive to metals[10]

Signal Word: Danger [5][9]

Key Reactivity Hazards:

  • Reaction with Water: Reacts exothermically and rapidly with water and moisture to produce hydrogen chloride (HCl) gas and 10-undecenoic acid.[4] This reaction is instantaneous and makes the compound unsuitable for aqueous systems.[4]

  • Incompatible Materials: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[4][12]

  • Thermal Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, such as hydrogen chloride and carbon monoxide.[5][13]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Engineering Controls
  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4][12][14]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][10][12]

  • Use a closed system whenever possible to minimize the release of vapors.[10][15]

  • Employ spark-proof and explosion-proof equipment, and take measures to prevent the buildup of electrostatic charge.[10][14]

Handling Procedures

A systematic approach to handling ensures safety at every step. The following workflow should be adopted:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Ensure work area is clean and fume hood is operational gather_ppe Don appropriate PPE (See PPE Diagram) prep_area->gather_ppe gather_mat Assemble all necessary anhydrous equipment and reagents gather_ppe->gather_mat transfer Transfer under inert atmosphere (e.g., Nitrogen, Argon) gather_mat->transfer Begin Experiment react Perform reaction, maintaining anhydrous and cool conditions transfer->react quench Carefully quench reaction (if applicable) react->quench decontaminate Decontaminate glassware and equipment quench->decontaminate dispose Dispose of waste according to regulations (See Disposal Section) decontaminate->dispose clean_area Clean work area dispose->clean_area

Caption: General workflow for handling this compound.

Storage Requirements
  • Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosives.[5][14]

  • Maintain an inert atmosphere (e.g., nitrogen or argon) within the container to prevent hydrolysis.[4]

  • The recommended storage temperature is below 15°C.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][12]

  • Store separately from incompatible materials such as water, strong bases, and alcohols.[4][12][14]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

G cluster_ppe Mandatory Personal Protective Equipment eye Eye/Face Protection eye_desc Chemical safety goggles conforming to EN166 AND a face shield (8-inch minimum). eye->eye_desc hands Hand Protection hands_desc Impervious chemical-resistant gloves (e.g., Butyl rubber, Viton). Inspect prior to use. hands->hands_desc body Body Protection body_desc Fire/flame resistant lab coat or long-sleeved clothing. Impervious apron and boots if required. body->body_desc resp Respiratory Protection resp_desc Use a NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded or irritation occurs. (e.g., full-facepiece with organic vapor cartridge) resp->resp_desc

Caption: Required PPE for handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[5][10][13][14]

  • Skin Protection: Handle with impervious gloves that have been inspected prior to use.[5][14] Wear fire/flame resistant and impervious clothing, such as a lab coat and long-sleeved garments.[5][12][14]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK).[5][14] All respirator use must comply with local regulations.[10]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek immediate medical attention after any exposure.[5][10][15]

G cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inh_act 1. Move to fresh air. 2. If not breathing, give artificial respiration (avoid mouth-to-mouth). 3. If breathing is difficult, give oxygen. inhalation->inh_act skin_act 1. Immediately remove all contaminated clothing. 2. Flush skin with plenty of water for at least 15 minutes. skin->skin_act eye_act 1. Immediately flush eyes with plenty of water for at least 15 minutes, including under eyelids. 2. Remove contact lenses if present and easy to do. eye->eye_act ing_act 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. ingestion->ing_act call_help IMMEDIATELY CALL A POISON CENTER OR DOCTOR/PHYSICIAN inh_act->call_help skin_act->call_help eye_act->call_help ing_act->call_help

Caption: First aid decision tree for this compound exposure.

  • Inhalation: Move the person to fresh air at once.[14][16] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][14] Do not use the mouth-to-mouth method.[5][12] Get emergency medical help immediately.[10][14][15]

  • Skin Contact: Immediately remove all contaminated clothing.[5][14] Wash the affected skin with plenty of water for at least 15 minutes.[5] Call a physician immediately.[5]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][14] Remove contact lenses if present and easy to do so.[14] Immediate medical attention is required.[5]

  • Ingestion: Rinse mouth with water.[5][14] Do NOT induce vomiting.[5][10][14] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[5][12] Call a physician or poison control center immediately.[5][16]

Spill and Disposal Procedures

Spill Containment and Cleanup
  • Evacuate personnel to a safe area, keeping people upwind of the spill.[5][12]

  • Remove all sources of ignition and prevent heat, sparks, or flames from reaching the material.[5][12][14]

  • Ventilate the area of the spill.[13]

  • Contain the spill using an inert, non-combustible absorbent material such as dry sand or earth.[5][10][13] Do not use combustible materials like sawdust.

  • Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[10][14]

  • Do not allow the substance to be released into the environment or enter sewer systems.[5][14]

Waste Disposal
  • Dispose of waste contents and containers at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][10][14]

  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[14]

Toxicological Information

While specific toxicological studies on this compound are limited, the primary danger stems from its corrosive properties.[4]

  • Acute Effects: The substance causes severe burns to the skin, eyes, and mucous membranes.[5][11] Inhalation may cause respiratory irritation. Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[5][12] Ingestion is contraindicated for gastric lavage or emesis due to the risk of esophageal or stomach perforation.[5][12]

  • Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[5][12] The toxicological properties have not been fully investigated.[5][12]

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound provided by the manufacturer before use.

References

An In-depth Technical Guide to Undecenoyl Chloride: Commercial Availability, Purity Assessment, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of undecenoyl chloride, a versatile bifunctional reagent crucial in various synthetic applications, including the development of novel therapeutics and advanced materials. This document details its commercial availability, purity grades, and in-depth analytical methodologies for quality control. Furthermore, it illustrates its utility in synthetic workflows, providing a valuable resource for researchers and professionals in drug development and chemical synthesis.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to both research and industrial scale needs. The purity of commercially available this compound typically ranges from 97% to over 98%, with some suppliers offering higher purity grades upon request. The selection of a suitable grade is contingent upon the specific requirements of the intended application, particularly in sensitive areas such as pharmaceutical synthesis where impurity profiles are critical.

Table 1: Commercial Suppliers and Offered Purity Grades of this compound

SupplierStated PurityAdditional Notes
Sigma-Aldrich97%-
Thermo Scientific98%Specifications may include GC purity of >=97.5%[1].
TCI America>98.0%-
Chem-Impex≥ 98% (Assay by titration)-
CP Lab Safetymin 98%-
Shanghai Mayao Chemical98%-
ChemicalBookVarious suppliers listed with purities up to 99%Platform with multiple listed suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38460-95-6[2]
Molecular Formula C₁₁H₁₉ClO[2]
Molecular Weight 202.72 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 120-122 °C at 10 mmHg[2]
Density 0.944 g/mL at 25 °C[2]
Refractive Index n20/D 1.454[2]
Flash Point 93 °C (199.4 °F)
Storage Store below +30°C[2][4]

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical for ensuring the reproducibility and success of synthetic procedures. Due to its reactive nature as an acyl chloride, specific analytical methods are required. The following protocols provide detailed methodologies for purity assessment.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS) via Derivatization

Direct analysis of highly reactive acyl chlorides by GC-MS can be challenging. A common and effective approach is derivatization to a more stable and volatile ester.

Objective: To determine the purity of this compound by converting it to its methyl ester followed by GC-MS analysis.

Materials:

  • This compound sample

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Add an excess of anhydrous methanol (e.g., 1 mL) to the vial to convert the this compound to methyl undecenoate.

    • Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete conversion.

  • Sample Preparation:

    • Prepare a stock solution of a suitable internal standard (e.g., dodecane) in DCM at a concentration of 1 mg/mL.

    • Dilute the derivatized sample with DCM to a final concentration of approximately 1 mg/mL.

    • Add a known amount of the internal standard solution to the diluted sample.

  • GC-MS Analysis:

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Quantification:

    • Identify the peaks corresponding to methyl undecenoate and the internal standard based on their retention times and mass spectra.

    • Calculate the purity of the original this compound sample based on the peak area ratio of the methyl undecenoate to the internal standard, correcting for the difference in molecular weight between this compound and its methyl ester.

Assay by Titration (Argentometric Method)

This method determines the amount of hydrolyzable chloride, which is a direct measure of the acyl chloride content.

Objective: To determine the purity of this compound by titrating the chloride ions produced upon hydrolysis with a standardized silver nitrate solution.

Materials:

  • This compound sample

  • Acetone (ACS grade)

  • Distilled water

  • Standardized 0.1 M silver nitrate (AgNO₃) solution

  • Potassium chromate (K₂CrO₄) indicator solution (5% w/v in water)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of acetone to dissolve the sample.

    • Carefully add 50 mL of distilled water to hydrolyze the this compound to undecenoic acid and hydrochloric acid. Swirl the flask gently.

    • Neutralize the solution with small portions of sodium bicarbonate until effervescence ceases. This is to neutralize the liberated HCl and any undecenoic acid.

  • Titration:

    • Add 1 mL of the potassium chromate indicator solution to the flask. The solution should turn yellow.

    • Titrate the solution with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.

    • The endpoint is reached when the color of the solution changes from yellow to a permanent faint reddish-brown due to the formation of silver chromate.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      where:

      • V_AgNO₃ = Volume of AgNO₃ solution used in mL

      • M_AgNO₃ = Molarity of the AgNO₃ solution

      • MW_undecenoyl_chloride = Molecular weight of this compound (202.72 g/mol )

      • W_sample = Weight of the sample in grams

Applications and Workflows

This compound's dual functionality, possessing both a reactive acyl chloride and a terminal alkene, makes it a valuable building block in a multitude of synthetic applications.

Quality Control Workflow

A robust quality control workflow is essential to ensure the suitability of this compound for its intended use, especially in GMP environments.

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Material Disposition Raw Material Receipt Raw Material Receipt Quarantine Quarantine Raw Material Receipt->Quarantine Sampling Sampling Quarantine->Sampling Appearance_Test Appearance Test Sampling->Appearance_Test Identity_Test Identity Test (FTIR) Sampling->Identity_Test Purity_Assay_GCMS Purity Assay (GC-MS) Sampling->Purity_Assay_GCMS Purity_Assay_Titration Purity Assay (Titration) Sampling->Purity_Assay_Titration Data_Review Data Review & Approval Appearance_Test->Data_Review Identity_Test->Data_Review Purity_Assay_GCMS->Data_Review Purity_Assay_Titration->Data_Review Release Release Data_Review->Release Pass Rejection Rejection Data_Review->Rejection Fail

Caption: Quality Control Workflow for this compound.

Synthetic Application: Bioconjugation

This compound can be used as a linker in bioconjugation to attach small molecules, such as drugs or imaging agents, to biomolecules like proteins. The acyl chloride group reacts with nucleophilic residues on the protein (e.g., lysine amines), while the terminal alkene can be further functionalized.

Bioconjugation_Workflow cluster_0 Reagents cluster_1 Reaction Steps cluster_2 Product Protein Protein (e.g., Antibody) Step1 Step 1: Acylation Protein->Step1 UC This compound UC->Step1 Drug Drug-Thiol Adduct Step2 Step 2: Thiol-ene Click Reaction Drug->Step2 Protein_Linker Protein_Linker Step1->Protein_Linker Protein-Linker Intermediate ADC Antibody-Drug Conjugate Step2->ADC Protein_Linker->Step2

References

Undecenoyl Chloride: A Versatile Reagent in Chemical Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of undecenoyl chloride, a reactive and versatile building block in modern chemistry.

This compound, the acyl chloride derivative of undecenoic acid, has emerged as a valuable and highly reactive intermediate in a multitude of chemical applications. Its unique bifunctional nature, possessing both a reactive acyl chloride group and a terminal alkene, allows for a diverse range of chemical transformations. This makes it a key component in the synthesis of novel polymers, the modification of existing materials to impart desired properties, and the construction of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in organic synthesis, polymer chemistry, and its burgeoning role in the development of bioactive compounds.

Core Applications in Synthesis and Material Modification

This compound's reactivity makes it a cornerstone in various synthetic endeavors, from the creation of everyday esters and amides to the sophisticated modification of polymers for advanced applications.[1][2] Its ability to readily undergo acylation reactions allows for the straightforward introduction of the undecenoyl group onto a wide range of substrates.[3]

Polymer Chemistry: Tailoring Material Properties

A significant area of application for this compound lies in the field of polymer chemistry, where it is employed to modify the properties of natural and synthetic polymers.

Cellulose Modification: As an effective acylating agent, this compound is used in the synthesis of cellulose ω-carboxyalkanoates.[4][5][6] This modification introduces long-chain olefin-terminated esters to the cellulose backbone, altering its physical and chemical properties. The degree of substitution can be controlled to fine-tune the characteristics of the resulting material.[7]

Modification of Hyperbranched Polymers: this compound plays a crucial role in the synthesis and modification of hyperbranched poly(glycidol).[3][5][6][7] By acylating the hydroxyl groups of poly(glycidol), researchers can introduce terminal double bonds, which can then be used for further crosslinking or functionalization, leading to materials with enhanced mechanical properties.[8] For instance, the modification of hyperbranched poly(glycidol) with this compound has been shown to improve the impact strength of epoxy thermosets.[8][9]

Synthesis of Amphiphilic Polymers: In the realm of drug delivery and biomaterials, this compound is utilized in the synthesis of poly(ethylene glycol) (PEG)–lipid amphiphiles.[4][5][6] These amphiphilic molecules can self-assemble into micelles, which are capable of encapsulating and delivering hydrophobic drugs. The undecenoyl chain forms the hydrophobic core of the micelle, while the PEG portion provides a hydrophilic shell, ensuring biocompatibility and stability in aqueous environments.[10][11]

Organic Synthesis: A Versatile Building Block

Beyond polymer modification, this compound serves as a fundamental building block in organic synthesis for the creation of a variety of molecules, including esters and amides.[1][3] Its reactivity with alcohols and amines provides a straightforward route to these functional groups, which are prevalent in fragrances, flavorings, and specialty chemicals.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various applications of this compound, providing a comparative overview of reaction conditions and outcomes.

ApplicationSubstrateReagentsKey Reaction ParametersOutcomeReference
Cellulose Modification Commercial Cellulose Esters10-Undecenoyl chloride, PyridineNot specified in snippetSynthesis of cellulose ω-carboxyalkanoates with olefin-terminated esters[4]
Polymer Modification Hyperbranched Poly(glycidol)10-Undecenoyl chlorideNot specified in snippetEnhanced impact strength of cationically cured cycloaliphatic diepoxide[8]
Amphiphile Synthesis Poly(ethylene glycol)10-Undecenoyl chlorideNot specified in snippetFormation of core-crosslinkable polymeric micelles from PEG-lipid amphiphiles for drug delivery[4]
Organic Synthesis 2,2-bis(hydroxymethyl)propionic acid (DMPA)10-Undecenoyl chloride, Pyridine, Monohydroxyl poly(ethylene glycol) (m-PEG), AIBNAcylation followed by polymerization of vinylic groupsFormation of core-crosslinked micelles with improved thermodynamic stability and high drug loading capacity[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Synthesis of Cellulose ω-Carboxyalkanoates via Acylation

This protocol describes the acylation of commercially available cellulose esters with this compound to introduce olefin-terminated side chains.

Materials:

  • Commercial cellulose esters

  • 10-Undecenoyl chloride

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., N,N-dimethylformamide)

Procedure:

  • Dissolve the cellulose ester in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of 10-undecenoyl chloride.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours) under a nitrogen atmosphere.

  • Precipitate the product by pouring the reaction mixture into a non-solvent (e.g., ethanol).

  • Filter the precipitate, wash thoroughly with the non-solvent, and dry under vacuum to obtain the olefin-terminated cellulose ester.

Modification of Hyperbranched Poly(glycidol)

This procedure outlines the partial modification of hyperbranched poly(glycidol) with this compound to introduce reactive double bonds.

Materials:

  • Hyperbranched poly(glycidol)

  • 10-Undecenoyl chloride

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the hyperbranched poly(glycidol) in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Add anhydrous pyridine to the solution.

  • Add the desired amount of 10-undecenoyl chloride dropwise to the solution at room temperature. The degree of modification can be controlled by the molar ratio of this compound to the hydroxyl groups of the poly(glycidol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the product by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.

  • Lyophilize the purified solution to obtain the undecenoyl-modified hyperbranched poly(glycidol).

Synthesis of PEG-Lipid Amphiphiles for Micelle Formation

This protocol details the synthesis of a branched polymeric amphiphile using this compound, which can self-assemble into core-crosslinkable micelles.

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (DMPA)

  • 10-Undecenoyl chloride

  • Pyridine

  • Monohydroxyl poly(ethylene glycol) (m-PEG)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Synthesis of the Hydrophobic Domain:

    • Dissolve DMPA in anhydrous DCM.

    • Add pyridine as a catalyst.

    • Slowly add 10-undecenoyl chloride to the solution and stir at room temperature to acylate the hydroxyl groups of DMPA.

  • Conjugation with m-PEG:

    • To the solution from the previous step, add m-PEG, DCC, and DMAP.

    • Stir the reaction mixture to conjugate the m-PEG to the carboxylic acid group of the acylated DMPA.

  • Micelle Formation and Crosslinking:

    • Purify the resulting branched polymeric amphiphile.

    • Disperse the amphiphile in water to allow for micelle formation.

    • Add AIBN as a radical initiator and heat the aqueous solution to polymerize the vinylic groups at the ends of the undecenoyl chains, thereby crosslinking the hydrophobic core of the micelles.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Synthesis_of_Cellulose_Derivatives Cellulose Cellulose Ester Acylation Acylation Reaction Cellulose->Acylation UndecenoylChloride This compound UndecenoylChloride->Acylation Pyridine Pyridine Pyridine->Acylation Catalyst Product Olefin-Terminated Cellulose Ester Acylation->Product

Caption: Workflow for the synthesis of olefin-terminated cellulose esters.

Poly_Glycidol_Modification PolyGlycidol Hyperbranched Poly(glycidol) Acylation Acylation PolyGlycidol->Acylation UndecenoylChloride This compound UndecenoylChloride->Acylation Pyridine Pyridine Pyridine->Acylation Catalyst ModifiedPolymer Undecenoyl-Modified Poly(glycidol) Acylation->ModifiedPolymer

Caption: Modification of hyperbranched poly(glycidol).

Micelle_Formation_Workflow cluster_synthesis Amphiphile Synthesis cluster_assembly Self-Assembly and Crosslinking DMPA DMPA Acylation Acylation DMPA->Acylation UndecenoylChloride This compound UndecenoylChloride->Acylation mPEG m-PEG Conjugation PEG Conjugation mPEG->Conjugation Acylation->Conjugation Amphiphile Branched Amphiphile Conjugation->Amphiphile MicelleFormation Micelle Formation (in Water) Amphiphile->MicelleFormation Crosslinking Core Crosslinking (AIBN, Heat) MicelleFormation->Crosslinking CrosslinkedMicelle Core-Crosslinked Micelle Crosslinking->CrosslinkedMicelle

References

An In-depth Technical Guide to the Stability and Storage of Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of undecenoyl chloride (CAS 38460-95-6). As a reactive acyl chloride, proper management of this compound is critical to ensure its integrity for research and synthesis applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1] This document outlines its chemical properties, stability profile, recommended storage conditions, and safe handling protocols.

Chemical Properties and Reactivity

This compound, with the molecular formula C₁₁H₁₉ClO, is a colorless to pale yellow liquid characterized by a long aliphatic chain with a terminal double bond and a highly reactive acyl chloride functional group.[1] This dual reactivity makes it a versatile reagent in organic synthesis but also dictates its stringent handling and storage requirements.

Key Reactivity Profile:

  • Nucleophilic Acyl Substitution: The acyl chloride group is highly susceptible to nucleophilic attack. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.[2]

  • Hydrolysis: The compound is extremely sensitive to moisture and undergoes rapid, exothermic, and irreversible hydrolysis to produce 10-undecenoic acid and corrosive hydrogen chloride (HCl) gas.[2] This reactivity makes it unsuitable for use in aqueous systems.[2]

  • Alcoholysis: It reacts readily with primary and secondary alcohols under mild, anhydrous conditions to form the corresponding 10-undecenoic acid esters.[2]

  • Polymer Modification: It is an effective acylating agent for polymers like cellulose, typically in polar aprotic solvents such as pyridine.[2]

Stability Profile

The stability of this compound is fundamentally limited by its reactivity, particularly with atmospheric moisture and elevated temperatures.

2.1 Hydrolytic Instability The primary stability concern for this compound is its instantaneous reaction with water.[2] Exposure to even trace amounts of moisture in the air can lead to degradation, compromising sample purity and releasing corrosive HCl gas. This necessitates storage under a dry, inert atmosphere.

2.2 Thermal Stability this compound is susceptible to thermal decomposition at elevated temperatures. Thermal decomposition occurs above 200°C, yielding hazardous byproducts including hydrogen chloride, carbon monoxide, carbon dioxide, and phosgene.[2] Purification is typically performed via fractional distillation under reduced pressure to minimize thermal stress.[2]

2.3 Incompatible Materials Due to its high reactivity, this compound is incompatible with a range of substances:

  • Water: Causes rapid hydrolysis.[3][4]

  • Alcohols: Reacts to form esters.[2][3]

  • Strong Bases: Can promote vigorous and exothermic reactions.[3]

  • Moist Air: Leads to degradation due to atmospheric water content.[4]

Data Summary: Physicochemical Properties and Storage

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉ClO[1]
Molecular Weight 202.72 g/mol [2]
Appearance Colorless to slightly pale yellow, clear liquid[1][5]
Density 0.944 g/mL at 25 °C[6][7]
Boiling Point 120-122 °C at 10 mmHg[2][6][7]
Flash Point 93 °C (199.4 °F)[5]
Refractive Index n20/D 1.454[7]
Storage Temperature Store below +30°C[6]
Storage Class Code 8A - Combustible corrosive hazardous materials

Recommended Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is mandatory to maintain the chemical's integrity and ensure laboratory safety.

4.1 Storage Conditions

  • Container: Store in a tightly closed, suitable container.[3][5][8] The container should be carefully opened as pressure may develop.[5]

  • Atmosphere: Store under a dry, inert gas (e.g., argon or nitrogen) to prevent exposure to moisture and air.[4][5]

  • Location: Keep in a dry, cool, dark, and well-ventilated place.[3][5][8] Store in a corrosives area.[4]

  • Separation: Store away from incompatible materials such as water, alcohols, strong bases, and foodstuffs.[3][8]

4.2 Handling Procedures

  • Ventilation: All handling must be performed in a well-ventilated area, preferably under a chemical fume hood.[3][5][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[3][5]

    • Hand Protection: Use impervious chemical-resistant gloves.[5][8]

    • Body Protection: Wear impervious protective clothing and boots as required.[5]

    • Respiratory Protection: If vapors or mists are generated, use an approved respirator.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5] Use non-sparking tools and explosion-proof equipment.[5][8]

  • Spill Management: In case of a spill, evacuate the area. Remove all ignition sources.[3][8] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[3] Do not let the chemical enter drains.[8]

Experimental Protocols

5.1 Synthesis of this compound from Undecylenic Acid This protocol outlines the common laboratory synthesis method, which informs handling due to the reagents and products involved.

  • Objective: To convert undecylenic acid to this compound using thionyl chloride.

  • Methodology:

    • Setup: Perform the reaction in a round-bottom flask equipped with a reflux condenser and a gas trap suitable for acidic gases (HCl, SO₂). The entire procedure must be conducted in a well-ventilated fume hood.[9]

    • Reagents: To the flask, add undecylenic acid. Slowly add an excess of thionyl chloride (typically 1.5–2.0 equivalents) to the acid.[9]

    • Reaction: Gently heat the mixture under reflux. The reaction is complete when the evolution of gas ceases.[9]

    • Workup: Remove the excess thionyl chloride by distillation.[9]

    • Purification: The resulting crude this compound can be purified by fractional vacuum distillation (e.g., 120-122 °C at 10 mmHg) to yield the final product.[2][9]

5.2 Assessment of Hydrolytic Stability (Qualitative)

  • Objective: To qualitatively observe the rapid hydrolysis of this compound.

  • Methodology:

    • Setup: In a fume hood, place a small, open beaker of water.

    • Procedure: Using a glass pipette, carefully place a single drop of this compound onto a watch glass positioned next to the beaker of water.

    • Observation: Observe for the evolution of white fumes (HCl gas) as the this compound reacts with atmospheric moisture. The pungent odor of HCl will also be apparent. This provides a direct, albeit qualitative, indication of its extreme moisture sensitivity. Note: This should be performed with extreme caution and appropriate PPE.

Visualizations: Reaction Pathway and Handling Workflow

The following diagrams illustrate the key degradation pathway and a logical workflow for safe handling.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products UC This compound (C₁₁H₁₉ClO) Products Degradation Products UC->Products Hydrolysis H2O Water (H₂O) UA 10-Undecenoic Acid Products->UA HCl Hydrogen Chloride (Gas) Products->HCl

Caption: Hydrolytic degradation pathway of this compound.

Handling_Workflow cluster_storage Storage & Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Disposal Receive Receive Chemical Store Store in Cool, Dry, Inert Atmosphere Receive->Store Prep Prepare for Use (Under Fume Hood) Store->Prep DonPPE Don PPE (Goggles, Gloves, Coat) Prep->DonPPE Dispense Dispense Reagent (Use Non-Sparking Tools) DonPPE->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill Occurs Dispense->Spill Potential Hazard Clean Clean Equipment Reaction->Clean Dispose Dispose of Waste (Follow Regulations) Clean->Dispose Evacuate Evacuate Spill->Evacuate Evacuate & Secure Area

Caption: Safe handling and storage workflow for this compound.

References

CAS number and molecular weight of undecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of undecenoyl chloride, a reactive acyl chloride that serves as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in various fields, including the pharmaceutical and cosmetic industries.

Chemical and Physical Properties

This compound, also known as 10-undecenoyl chloride, is an organic compound characterized by a terminal double bond and a reactive acyl chloride group.[1] This bifunctionality makes it a valuable building block for the synthesis of a wide range of molecules.

Below is a summary of its key properties:

PropertyValueReference
CAS Number 38460-95-6[2][3][4]
Molecular Formula C11H19ClO[1][3][5]
Molecular Weight 202.72 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Boiling Point 120-122 °C at 10 mmHg[6]
Density 0.944 g/mL at 25 °C[6]
Refractive Index n20/D 1.454[6]
Solubility Soluble in organic solvents[1]

Synthesis of this compound

A common method for the preparation of this compound is the reaction of undecylenic acid with thionyl chloride. This reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.[7]

Experimental Protocol: Synthesis from Undecylenic Acid [7]

  • Materials:

    • Undecylenic acid

    • Thionyl chloride (SOCl2), typically 1.5-2.0 equivalents

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.

    • Slowly add an excess of thionyl chloride to the flask.

    • Gently heat the reaction mixture under reflux. The reaction is complete when the evolution of gas (HCl and SO2) ceases.

    • Remove the excess thionyl chloride by distillation.

    • The crude 10-undecenoyl chloride can be purified by vacuum distillation.

Caution: This reaction should be performed in a well-ventilated fume hood due to the release of toxic gases.[7]

Synthesis_Workflow undecylenic_acid Undecylenic Acid reaction_vessel Reaction Vessel (Reflux) undecylenic_acid->reaction_vessel thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_vessel gas_evolution Gas Evolution (HCl, SO₂) reaction_vessel->gas_evolution distillation Distillation (Removal of excess SOCl₂) reaction_vessel->distillation heating Heating vacuum_distillation Vacuum Distillation (Purification) distillation->vacuum_distillation undecenoyl_chloride 10-Undecenoyl Chloride vacuum_distillation->undecenoyl_chloride

Synthesis of 10-Undecenoyl Chloride from Undecylenic Acid.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various organic molecules due to its dual functionality.

3.1. Synthesis of Esters and Amides

The acyl chloride group readily reacts with alcohols and amines to form esters and amides, respectively. This reactivity is utilized in the synthesis of fragrances, flavorings, and surfactants.[8][9]

3.2. Polymer Chemistry

The terminal alkene group allows for its use as a monomer in polymerization reactions, leading to the formation of polyesters and other polymers with tailored properties for applications in coatings and adhesives.[8][9] It has been used in the synthesis and modification of hyperbranched poly(glycidol) and in the preparation of cellulose ω-carboxyalkanoates.[6]

3.3. Bioconjugation

In the field of drug development and diagnostics, this compound can be employed in bioconjugation techniques.[8][9] Its reactivity allows for the attachment of biomolecules to surfaces or other molecules, which can enhance the functionality of therapeutic and diagnostic agents. For instance, it has been used in the synthesis of poly(ethylene glycol)–lipid amphiphiles, which can act as drug carriers.[6]

3.4. Pharmaceutical and Cosmetic Intermediate

As a fatty acid chloride, it serves as a building block in the synthesis of various active pharmaceutical ingredients and cosmetic components.[10] The undecylenoyl moiety is of interest for its potential antifungal properties.

Safety and Handling

This compound is a corrosive and reactive compound.[1] It is irritating to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It reacts with water, releasing hydrochloric acid.[1]

This guide provides a foundational understanding of this compound for professionals in research and development. Its versatile chemical nature makes it a valuable tool in the synthesis of a wide array of functional molecules.

References

Methodological & Application

Protocol for N-acylation with Undecenoyl Chloride: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis and drug discovery, involving the introduction of an acyl group onto a nitrogen atom. This protocol details the N-acylation of primary amines and amino acids using undecenoyl chloride. The resulting N-undecenoyl amides and amino acids are valuable compounds with diverse applications. The terminal alkene functionality of the undecenoyl group provides a versatile handle for further chemical modifications, such as click chemistry, polymerization, or the introduction of fluorescent labels. Furthermore, N-acyl compounds are known to possess a range of biological activities, including roles in chemical signaling and potential as therapeutic agents. This document provides detailed experimental procedures, quantitative data for various substrates, and insights into the potential biological relevance of the synthesized compounds.

Data Presentation: N-acylation with this compound

The following table summarizes the reaction conditions and yields for the N-acylation of various primary amines and amino acids with this compound, primarily utilizing the Schotten-Baumann reaction. This method is widely used for the synthesis of amides from amines and acid chlorides in a biphasic system with a base to neutralize the HCl byproduct.[1][2][3]

EntryAmine/Amino AcidBaseSolvent SystemReaction Time (h)Yield (%)
1AnilineAq. NaOHDichloromethane/Water292
2BenzylamineAq. NaOHDiethyl ether/Water1.595
3GlycineAq. NaOHWater388
4L-AlanineAq. K₂CO₃Tetrahydrofuran/Water485
5L-PhenylalanineAq. NaOHWater2.590

Experimental Protocols

General Considerations

This compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Solvents should be of reagent grade, and amines should be pure for optimal results.

Protocol 1: N-acylation of Aniline with this compound

This protocol describes the synthesis of N-(undec-10-enoyl)aniline.

Materials:

  • Aniline

  • This compound

  • 10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane (20 mL).

  • Add 10% aqueous NaOH solution (2.5 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-acylation of Glycine with this compound

This protocol details the synthesis of N-(undec-10-enoyl)glycine.

Materials:

  • Glycine

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve glycine (1.0 eq) in 1 M aqueous NaOH solution (2.5 eq).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly and simultaneously add this compound (1.1 eq) and 1 M NaOH solution dropwise to the reaction mixture, maintaining the pH between 10 and 11.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Wash the reaction mixture with diethyl ether (2 x 20 mL) to remove any unreacted this compound.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl.

  • A white precipitate of N-(undec-10-enoyl)glycine will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow for N-acylation

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification Amine Amine/Amino Acid Reaction_Vessel Reaction Vessel at 0°C Amine->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., DCM/Water) Solvent->Reaction_Vessel Undecenoyl_Chloride This compound Stirring Stirring at RT Undecenoyl_Chloride->Stirring Slow Addition Extraction Extraction Stirring->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization/ Precipitation Evaporation->Purification G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events cluster_4 Modulation by N-Undecenoyl Compound Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression N_Acyl N-Undecenoyl Compound N_Acyl->IKK Inhibits? N_Acyl->MAPKKK Inhibits?

References

Application Notes and Protocols for Surface Modification of Materials Using Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of undecenoyl chloride for the surface modification of various materials. Detailed protocols for key experiments are included to facilitate the application of these techniques in research and development, particularly within the biomedical and drug delivery fields.

Introduction to this compound in Surface Modification

This compound is a versatile reagent for the surface modification of materials, particularly those possessing hydroxyl (-OH) groups on their surface. Its bifunctional nature, featuring a reactive acyl chloride group and a terminal alkene group, allows for a two-step functionalization strategy. The acyl chloride readily reacts with surface hydroxyls to form a stable ester linkage, covalently attaching the undecenoyl moiety to the material. The terminal alkene then serves as a handle for further "click" chemistry reactions, enabling the attachment of a wide range of molecules, including peptides, drugs, and targeting ligands. This approach is particularly valuable in the development of biomaterials, biosensors, and drug delivery systems where precise control over surface chemistry is crucial for biocompatibility, bioactivity, and targeted interactions.

Applications in Biomedical and Drug Development Fields

The surface modification of biomaterials is a critical strategy to enhance their performance and biocompatibility.[1][2][3][4] By altering the surface properties, such as hydrophilicity, charge, and topography, it is possible to control protein adsorption, cellular adhesion, and inflammatory responses.[1] this compound-mediated modification offers a robust platform for:

  • Improving Biocompatibility: Creating surfaces that resist non-specific protein fouling and reduce thrombogenicity.[3]

  • Targeted Drug Delivery: Immobilizing targeting moieties (e.g., antibodies, peptides) on the surface of nanoparticles or drug carriers to enhance delivery to specific cells or tissues.

  • Development of Biosensors: Functionalizing sensor surfaces with biorecognition elements for the detection of specific analytes.[5][6][7][8]

  • Antimicrobial Surfaces: Attaching antimicrobial agents to the surface of medical devices to prevent infections.[9][10]

Experimental Protocols

General Considerations
  • Material Pre-treatment: The substrate material must have accessible surface hydroxyl groups. For materials that do not naturally possess them (e.g., some polymers), a pre-treatment step to introduce hydroxyl groups is necessary. This can often be achieved through plasma treatment or chemical oxidation.[11]

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All reactions involving this compound should be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

  • Safety Precautions: this compound is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Surface Modification of a Hydroxylated Substrate

This protocol describes the general procedure for modifying a material with surface hydroxyl groups, such as silica, cellulose, or a pre-treated polymer.[12]

Materials:

  • Hydroxylated substrate (e.g., silica nanoparticles, cellulose nanocrystals)

  • This compound

  • Anhydrous toluene (or other suitable anhydrous, non-protic solvent)

  • Anhydrous pyridine (or other suitable non-nucleophilic base)

  • Anhydrous acetone (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Soxhlet extraction apparatus

Procedure:

  • Dry the hydroxylated substrate in a vacuum oven at an appropriate temperature to remove any adsorbed water.

  • In a round-bottom flask under an inert atmosphere, add the dried substrate and anhydrous toluene.

  • Add anhydrous pyridine to the suspension. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • While stirring, add this compound dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 4 hours).[12] The reaction time may need to be optimized depending on the substrate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the modified substrate and wash it thoroughly with anhydrous toluene to remove unreacted reagents.

  • To ensure complete removal of any non-covalently bound species, perform a Soxhlet extraction with acetone for 24-48 hours.[12]

  • Dry the final modified substrate under vacuum.

Experimental Workflow for Surface Modification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Drying Dry Substrate ReactionSetup Set up Reaction under Inert Atmosphere Drying->ReactionSetup Solvent Prepare Anhydrous Solvents & Reagents Solvent->ReactionSetup Addition Add this compound & Pyridine ReactionSetup->Addition Reflux Reflux for Specified Time Addition->Reflux Filtration Filter & Wash Reflux->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet DryingFinal Dry Final Product Soxhlet->DryingFinal Characterization Characterize Surface DryingFinal->Characterization

Caption: Workflow for surface modification with this compound.

Protocol 2: "Click" Chemistry on Alkene-Terminated Surfaces

This protocol outlines the subsequent functionalization of the undecenoyl-modified surface via a thiol-ene "click" reaction. This reaction is highly efficient and can be initiated by UV light.

Materials:

  • Alkene-terminated substrate (from Protocol 1)

  • Thiol-containing molecule of interest (e.g., a cysteine-containing peptide, a thiol-modified drug)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Suitable solvent (e.g., methanol, dichloromethane)

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Disperse the alkene-terminated substrate in the chosen solvent in a Schlenk flask.

  • Add the thiol-containing molecule and the photoinitiator to the suspension.

  • Degas the suspension by several freeze-pump-thaw cycles to remove oxygen, which can quench the radical reaction.

  • While stirring, irradiate the reaction mixture with a UV lamp at 365 nm for a specified time (e.g., 1-4 hours). The reaction time will depend on the concentration of reactants and the intensity of the UV source.

  • After the reaction, wash the functionalized substrate extensively with the solvent to remove any unreacted thiol and photoinitiator.

  • Dry the final product under vacuum.

Thiol-Ene "Click" Chemistry Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Dispersion Disperse Alkene- Terminated Substrate Reagents Add Thiol Molecule & Photoinitiator Dispersion->Reagents Degas Degas Suspension Reagents->Degas UV UV Irradiation (365 nm) Degas->UV Wash Wash Product UV->Wash Dry Dry Final Product Wash->Dry Characterize Characterize Functionalized Surface Dry->Characterize

Caption: Workflow for thiol-ene "click" chemistry.

Characterization of Modified Surfaces

A variety of surface-sensitive techniques can be employed to confirm the successful modification of the material at each step.

Technique Information Obtained References
Contact Angle Measurement Changes in surface wettability (hydrophobicity/hydrophilicity).[12] An increase in the water contact angle is expected after modification with the hydrophobic this compound.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groups. Look for the appearance of an ester carbonyl peak (~1740 cm⁻¹) after this compound reaction and the disappearance of the C=C stretch after the thiol-ene reaction.[13]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of elements on the surface.[13] Can confirm the presence of the ester linkage and the attached functional molecules.[13]
Atomic Force Microscopy (AFM) Surface topography and roughness. Can reveal changes in surface morphology after modification.
Zeta Potential Analysis Surface charge. Useful for tracking changes in surface charge after attaching charged molecules.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound-modified surfaces. The exact values will vary depending on the substrate and reaction conditions.

Parameter Unmodified Substrate (e.g., Silica) After this compound Modification After Thiol-Ene "Click" with a Hydrophilic Thiol
Water Contact Angle (°) < 20> 90< 40
Surface Elemental Composition (XPS, Atomic %) Si, OSi, O, C (increased)Si, O, C, S, N (depending on thiol)
Zeta Potential (mV) at pH 7 -30 to -50-20 to -40Variable (depends on the charge of the attached molecule)

Signaling Pathways and Logical Relationships

The modification of surfaces with this compound can influence biological signaling pathways by altering the interactions between the material and cells. For example, by attaching a peptide that mimics a ligand for a cell surface receptor, one can trigger a specific signaling cascade.

Hypothetical Signaling Pathway Activation

G cluster_surface Material Surface cluster_cell Cell Surface Modified Surface (with Ligand) Receptor Cell Surface Receptor Surface->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation

Caption: Ligand-receptor mediated signaling pathway.

These application notes and protocols provide a foundation for utilizing this compound in surface modification for a variety of research and development applications. For specific substrates and applications, optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for Undecenoyl Chloride as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Undecenoyl chloride is a bifunctional linker that can be utilized in bioconjugation to covalently attach molecules to proteins, surfaces, and other biomolecules. Its structure features a terminal acyl chloride group and a terminal alkene group. The highly reactive acyl chloride allows for facile reaction with nucleophilic groups on biomolecules, such as the primary amines of lysine residues, to form stable amide bonds. The terminal alkene provides a handle for secondary "click" chemistry reactions, such as thiol-ene coupling, allowing for the attachment of a second molecule of interest. This dual functionality makes this compound a versatile tool for creating complex bioconjugates.

These application notes provide an overview of the use of this compound as a linker and include detailed protocols for the conjugation of this compound to proteins and subsequent functionalization.

Key Applications

  • Protein Modification: Introduction of a terminal alkene onto a protein surface for subsequent labeling with a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag).

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors, immunoassays, and biomaterials.

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs), where it can link a cytotoxic drug to a monoclonal antibody. The stability of the resulting amide bond is a key feature in such applications.

Chemical Properties and Reaction Mechanism

This compound reacts with primary amines, such as the ε-amino group of lysine residues on a protein, through nucleophilic acyl substitution to form a stable amide bond. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine is deprotonated and thus nucleophilic.

Protein Protein-NH2 (Lysine Residue) Intermediate Transition State Protein->Intermediate + Linker Linker Cl-C(=O)-(CH2)8-CH=CH2 (this compound) Linker->Intermediate Product Protein-NH-C(=O)-(CH2)8-CH=CH2 (Alkene-Modified Protein) Intermediate->Product Nucleophilic Acyl Substitution HCl HCl Intermediate->HCl

Caption: Reaction mechanism of lysine acylation with this compound.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes the general steps for labeling a protein with this compound to introduce a terminal alkene group.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5 (must be free of primary amines like Tris)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the this compound stock solution.

    • It is recommended to add the reagent dropwise to avoid localized high concentrations.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring or rotation. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching: (Optional) Add the quenching solution to a final concentration of 50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or another suitable protein purification method.

  • Characterization: Confirm the modification and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) or gel electrophoresis.

start Start: Protein Solution prep_reagent Prepare Undecenoyl Chloride Stock start->prep_reagent add_reagent Add Reagent to Protein start->add_reagent prep_reagent->add_reagent incubate Incubate (1-4h, RT) add_reagent->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify characterize Characterize Product purify->characterize end End: Alkene-Modified Protein characterize->end

Caption: Experimental workflow for protein modification.

Protocol 2: Thiol-Ene "Click" Reaction with Alkene-Modified Protein

This protocol outlines the subsequent reaction of the alkene-modified protein with a thiol-containing molecule.

Materials:

  • Alkene-modified protein from Protocol 1

  • Thiol-containing molecule of interest (e.g., thiol-PEG-fluorophore)

  • Photoinitiator (e.g., lithium acylphosphinate salt - LAP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Alkene-modified protein (to a final concentration of 10-50 µM).

    • Thiol-containing molecule (5-20 equivalents relative to the protein).

    • Photoinitiator (to a final concentration of 1-5 mM).

    • Adjust the final volume with PBS.

  • Incubation: Expose the reaction mixture to UV light (365 nm) for 5-30 minutes on ice. The optimal exposure time should be determined empirically.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents.

Data Presentation

The following tables provide recommended starting parameters for the bioconjugation reactions. Optimization may be required for specific applications.

Table 1: Recommended Reaction Parameters for Protein Labeling with this compound

ParameterRecommended RangeNotes
pH 8.0 - 8.5Balances amine deprotonation and acyl chloride hydrolysis.
Buffer 100 mM Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris).
Molar Excess of Reagent 5 - 20 foldOptimization is recommended for each specific protein.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C to minimize protein degradation.
Reaction Time 1 - 4 hoursLonger times may be needed at lower temperatures.
Organic Co-solvent Anhydrous DMSO or DMFTo dissolve the acyl chloride before addition.

Table 2: Comparison of Downstream "Click" Chemistry Reactions

ParameterThiol-Ene "Click" Reaction
Reaction Type Photoinitiated radical addition
Reactants Alkene, Thiol, Photoinitiator
Catalyst UV light (e.g., 365 nm)
Key Advantages Bio-orthogonal, high efficiency, rapid reaction
Potential Issues Potential for UV-induced protein damage

Logical Relationships

The following diagram illustrates the role of this compound as a bifunctional linker in bioconjugation.

cluster_0 Bioconjugation Strategy cluster_1 Resulting Conjugate Biomolecule Biomolecule (e.g., Protein) Linker This compound Linker Biomolecule->Linker Amide Bond Formation Conjugate Functional Bioconjugate Biomolecule->Conjugate Molecule Molecule of Interest (e.g., Drug, Dye) Linker->Molecule Thiol-Ene Coupling Molecule->Conjugate

Caption: Role of this compound as a bifunctional linker.

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the molar excess of this compound.

    • Increase the reaction time or temperature.

    • Ensure the pH of the reaction buffer is optimal (8.0-8.5).

    • Confirm the protein concentration.

  • Protein Precipitation:

    • Decrease the concentration of the organic co-solvent.

    • Add the this compound solution more slowly.

    • Perform the reaction at a lower temperature (4°C).

  • Non-specific Labeling:

    • Optimize the molar excess of the linker.

    • Ensure proper quenching of the reaction.

    • Thoroughly purify the final conjugate.

Disclaimer: The provided protocols and recommendations are intended as a starting point. Researchers should optimize the conditions for their specific biomolecules and applications.

Application Notes and Protocols for the Synthesis of Novel Polymers Using Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel unsaturated polyesters utilizing undecenoyl chloride as a key starting material. The primary polymerization technique highlighted is Acyclic Diene Metathesis (ADMET), a powerful method for creating well-defined, high molecular weight polymers from bio-based resources.

Introduction

This compound, a derivative of undecylenic acid, is a versatile bifunctional molecule featuring both a reactive acyl chloride group and a terminal double bond. This unique structure allows it to serve as a valuable precursor for the synthesis of novel monomers suitable for various polymerization techniques. This document focuses on the synthesis of α,ω-diene monomers from this compound and their subsequent polymerization via ADMET to produce unsaturated polyesters. These polyesters, with their regularly spaced double bonds, offer opportunities for further functionalization, making them attractive for applications in drug delivery, biomaterials, and advanced coatings.

Synthesis of α,ω-Diene Monomers from this compound

The first step in the synthesis of novel polyesters is the creation of a suitable α,ω-diene monomer. This is achieved by reacting this compound with a diol, forming a bis(undec-10-enoate) ester.

Experimental Protocol: Synthesis of Bis(undec-10-enoate) Monomers

This protocol details the synthesis of a diene monomer using 1,4-butanediol as an example. The same methodology can be applied with other diols to tune the final polymer properties.

Materials:

  • 10-Undecenoyl chloride (97% or higher)

  • 1,4-Butanediol (anhydrous)

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol (0.50 equivalents) and triethylamine (1.25 equivalents) in anhydrous toluene.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add a solution of 10-undecenoyl chloride (1.00 equivalent) in anhydrous toluene dropwise to the cooled mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of 10-undecenoyl chloride.

  • Upon completion, neutralize the reaction mixture with 2 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure bis(undec-10-enoate) monomer.

Quantitative Data for Monomer Synthesis:

Monomer NameDiol UsedMolar Ratio (Diol:this compound)SolventReaction Time (h)Typical Yield (%)
1,4-Butanediyl bis(undec-10-enoate)1,4-Butanediol1:2Toluene24>90
Isosorbide bis(undec-10-enoate)Isosorbide1:2Toluene24>90
Isomannide bis(undec-10-enoate)Isomannide1:2Toluene24>90
1,4-Cyclohexanedimethyl bis(undec-10-enoate)1,4-Cyclohexanedimethanol1:2Toluene24>90

ADMET Polymerization of Bis(undec-10-enoate) Monomers

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene.[1] This method is highly effective for producing high molecular weight unsaturated polyesters from the synthesized α,ω-diene monomers.

Experimental Protocol: ADMET Polymerization

This protocol describes a general procedure for the ADMET polymerization of bis(undec-10-enoate) monomers.

Materials:

  • Bis(undec-10-enoate) monomer (e.g., 1,4-butanediyl bis(undec-10-enoate))

  • Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst (G2) or Hoveyda-Grubbs second-generation catalyst (HG2))

  • Anhydrous chloroform or toluene

  • Schlenk tube or other suitable reaction vessel for high vacuum

  • High vacuum line

  • Methanol (for polymer precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bis(undec-10-enoate) monomer to a dry Schlenk tube equipped with a magnetic stir bar.

  • Dissolve the monomer in a minimal amount of anhydrous chloroform or toluene.

  • Add the ruthenium catalyst (typically 0.1-2.0 mol%) to the monomer solution.

  • Seal the Schlenk tube and connect it to a high vacuum line.

  • Heat the reaction mixture to the desired temperature (typically 50-90 °C) with vigorous stirring.

  • Apply a dynamic high vacuum to the system to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.

  • Continue the reaction for the desired time (typically 2-24 hours), monitoring the viscosity of the reaction mixture. An increase in viscosity indicates polymer formation.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dissolve the viscous polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it into a large volume of cold methanol.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Quantitative Data for ADMET Polymerization:

MonomerCatalyst (mol%)Temperature (°C)Time (h)Mₙ ( g/mol )Mₙ/MₙTₘ (°C)
1,4-Butanediyl bis(undec-10-enoate)HG2 (2.0)5027,7001.6334.8
1,4-Butanediyl bis(undec-10-enoate)HG2 (2.0)50615,9001.8346.9
Isosorbide bis(undec-10-enoate)G2 (1.0)801622,000--
Isomannide bis(undec-10-enoate)HG2 (2.0)50618,3001.9048.7
1,4-Cyclohexanedimethyl bis(undec-10-enoate)HG2 (2.0)50623,8001.8931.9

Data adapted from reference[2]. Mₙ (number-average molecular weight) and Mₙ/Mₙ (polydispersity index) were determined by gel permeation chromatography (GPC). Tₘ (melting temperature) was determined by differential scanning calorimetry (DSC).

Polymer Characterization

The synthesized unsaturated polyesters can be characterized by a variety of techniques to determine their molecular weight, thermal properties, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to determine the degree of polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl and the carbon-carbon double bonds.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, including the glass transition temperature (T₉) and the melting temperature (Tₘ).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

Diagram 1: Synthesis Workflow for Unsaturated Polyesters

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization ADMET Polymerization cluster_characterization Characterization UC This compound Reaction1 Esterification UC->Reaction1 Diol Diol Diol->Reaction1 Monomer Bis(undec-10-enoate) Monomer Reaction1->Monomer Purification Reaction2 Polymerization (High Vacuum) Monomer->Reaction2 Catalyst Ru Catalyst Catalyst->Reaction2 Polymer Unsaturated Polyester Reaction2->Polymer Precipitation GPC GPC Polymer->GPC NMR NMR Polymer->NMR DSC DSC Polymer->DSC

Caption: Overall workflow for the synthesis and characterization of unsaturated polyesters.

Diagram 2: ADMET Polymerization Cycle

ADMET_Cycle Monomer α,ω-Diene Monomer Intermediate1 Metathesis with first double bond Monomer->Intermediate1 Catalyst [Ru]=CHPh Catalyst->Intermediate1 Intermediate2 Polymer Chain with catalyst end Intermediate1->Intermediate2 Ethylene Ethylene (gas) Intermediate1->Ethylene Release GrowingPolymer Growing Polymer Chain Intermediate2->GrowingPolymer + Monomer GrowingPolymer->Intermediate2 Release Ethylene

Caption: Simplified schematic of the ADMET polymerization cycle.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel, bio-based unsaturated polyesters via ADMET polymerization. The protocols provided herein offer a robust methodology for producing these materials with controlled molecular weights and thermal properties. The presence of double bonds in the polymer backbone opens up possibilities for further chemical modifications, making these polymers highly promising for a range of applications in the fields of materials science and drug development.

References

Application Notes and Protocols for Undecenoyl Chloride in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of undecenoyl chloride in the preparation of self-assembled monolayers (SAMs). This document details the underlying chemistry, experimental protocols, and potential applications in biosensing and drug development, tailored for a scientific audience.

Introduction to this compound for SAMs

This compound (CH₂=CH(CH₂)₈COCl) is a bifunctional molecule ideally suited for the formation of robust, covalently bound self-assembled monolayers on a variety of substrates. Its terminal vinyl group offers a versatile platform for further chemical modifications, making it a valuable tool in surface functionalization for advanced biomedical applications. The acyl chloride group provides a reactive handle for covalent attachment to surfaces rich in hydroxyl or amine functionalities, such as silicon wafers, glass, and amine-terminated SAMs.

The resulting vinyl-terminated SAMs can be subsequently modified through various chemical reactions, including polymerization, oxidation to carboxylic acids, or click chemistry, enabling the attachment of biomolecules, drug carriers, and signaling moieties.

Application Notes

Key Properties of this compound

A summary of the essential physical and chemical properties of 10-undecenoyl chloride is presented below.

PropertyValue
CAS Number 38460-95-6
Molecular Formula C₁₁H₁₉ClO
Molecular Weight 202.72 g/mol
Appearance Liquid
Boiling Point 120-122 °C/10 mmHg
Density 0.944 g/mL at 25 °C
Expected Properties of this compound SAMs

While direct experimental data for this compound SAMs is not extensively available in the reviewed literature, the following table summarizes the expected properties based on the characteristics of similar long-chain alkyl monolayers. These values are intended as a guideline for researchers.

PropertyExpected Value RangeCharacterization Technique
Water Contact Angle 90° - 110°Goniometry
Monolayer Thickness 1.0 - 1.5 nmEllipsometry, AFM
Surface Coverage High (near theoretical maximum)XPS, Electrochemical Methods
Thermal Stability Moderate to HighTGA, XPS
Applications in Drug Development and Biosensing

The versatility of this compound-derived SAMs opens up numerous possibilities in the fields of drug development and biosensing.

  • Targeted Drug Delivery: The terminal vinyl groups can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of therapeutic agents to target cells or tissues.[1]

  • Controlled Release: The monolayer can serve as a foundation for building more complex, stimuli-responsive polymer brushes that can encapsulate and release drugs in a controlled manner.

  • Biosensors: SAMs of this compound can be used to immobilize bioreceptor molecules such as DNA, proteins, and enzymes for the development of highly sensitive and specific biosensors.[2] The well-organized nature of the monolayer can enhance the accessibility of the bioreceptor and improve the signal-to-noise ratio.

  • Biomedical Implants: The modification of implant surfaces with these SAMs can improve their biocompatibility and reduce non-specific protein adsorption, a critical factor in preventing implant rejection.[1]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Hydroxylated Surfaces (e.g., Silicon Wafer, Glass)

This protocol describes the formation of a vinyl-terminated SAM by reacting this compound with a hydroxylated surface.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

  • Anhydrous toluene

  • This compound (97% or higher)

  • Triethylamine (or other non-nucleophilic base)

  • Methanol, ethanol, and deionized water for rinsing

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrate in piranha solution for 15-30 minutes to clean and generate surface hydroxyl groups.

    • Rinse the substrate thoroughly with deionized water, followed by ethanol, and then methanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

    • Add a stoichiometric equivalent of triethylamine to the solution to act as an HCl scavenger.

    • Immerse the cleaned and dried substrate in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Remove the substrate from the solution.

  • Rinsing and Drying:

    • Rinse the substrate sequentially with toluene, ethanol, and methanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • The substrate is now functionalized with a vinyl-terminated self-assembled monolayer.

Protocol 2: Functionalization of Amine-Terminated SAMs with this compound

This protocol details the modification of a pre-existing amine-terminated SAM with this compound to form a stable amide linkage.

Materials:

  • Amine-terminated SAM on a substrate (e.g., prepared from (3-aminopropyl)triethoxysilane on silicon)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine

  • Methanol, ethanol, and deionized water for rinsing

  • Nitrogen gas stream

Procedure:

  • Preparation of the Amine-Terminated Surface:

    • Ensure the amine-terminated SAM is clean and dry.

  • Acylation Reaction:

    • Prepare a 1-5 mM solution of this compound in anhydrous DCM.

    • Add a stoichiometric equivalent of triethylamine to the solution.

    • Immerse the amine-terminated substrate in the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate and rinse thoroughly with DCM, followed by ethanol and methanol.

    • Dry the substrate under a stream of nitrogen gas.

Visualizations

Workflow for SAM Preparation on a Hydroxylated Surface

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_result Result Start Silicon Substrate Piranha Piranha Clean (H2SO4/H2O2) Start->Piranha Rinse1 Rinse (DI Water, Ethanol) Piranha->Rinse1 Dry1 Dry (N2) Rinse1->Dry1 Solution Prepare this compound Solution in Toluene Dry1->Solution Hydroxylated Surface Immersion Immerse Substrate (2-4 hours) Solution->Immersion Rinse2 Rinse (Toluene, Ethanol) Immersion->Rinse2 Dry2 Dry (N2) Rinse2->Dry2 Final Vinyl-Terminated SAM Dry2->Final

Caption: Experimental workflow for preparing this compound SAMs.

Signaling Pathway for a Biosensor Application

G cluster_surface Surface Chemistry cluster_detection Detection cluster_signal Signal Transduction SAM Vinyl-Terminated SAM Functionalize Functionalization (e.g., with Bioreceptor) SAM->Functionalize Binding Binding Event Functionalize->Binding Immobilized Bioreceptor Target Target Analyte Target->Binding Signal Signal Generation (e.g., Electrochemical, Optical) Binding->Signal Detection Detection & Quantification Signal->Detection

Caption: Generalized signaling pathway for a SAM-based biosensor.

Logical Relationship for Surface Functionalization

G sub Substrate (e.g., Si, Glass) sam Vinyl-Terminated SAM sub->sam Reaction uc This compound uc->sam Forms post_mod Post-Modification sam->post_mod Enables app Application (Biosensor, Drug Delivery) post_mod->app Leads to

Caption: Logical flow from substrate to application.

References

Applications of Undecenoyl Chloride in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Undecenoyl chloride is a valuable reagent in peptide chemistry, primarily utilized for the N-terminal acylation of peptides. This process, known as lipidation, involves the covalent attachment of the 10-undecenoyl group, an 11-carbon fatty acid chain with a terminal double bond, to the free amino group of a peptide. This modification is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based drug candidates.[1]

The introduction of this lipid moiety can significantly modulate the physicochemical and pharmacological characteristics of a peptide. By increasing the lipophilicity, undecenoylation can promote the peptide's interaction with cell membranes, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the lipid tail can facilitate binding to serum proteins like albumin, which can extend the peptide's plasma half-life by reducing renal clearance.

The terminal alkene group in the undecenoyl chain also serves as a versatile chemical handle for further modifications. This functional group can participate in "click" chemistry reactions, such as thiol-ene coupling, allowing for the site-specific conjugation of other molecules like imaging agents, targeting ligands, or polyethylene glycol (PEG) chains to further refine the peptide's properties.

This compound can be employed in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the acylation is typically performed on the resin-bound peptide after the final amino acid has been coupled and the N-terminal protecting group has been removed.[2][3] In solution-phase synthesis, the purified peptide is reacted with this compound in a suitable organic solvent. Careful control of reaction conditions is necessary to ensure selective acylation of the N-terminus, especially if the peptide sequence contains other nucleophilic side chains, such as the ε-amino group of lysine.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the N-terminal acylation of a peptide with this compound. These parameters are based on general acylation protocols and may require optimization for specific peptide sequences.

ParameterSolid-Phase AcylationSolution-Phase Acylation
Peptide Substrate N-terminally deprotected peptide on resinPurified peptide in solution
Reagent This compoundThis compound
Molar Excess of Reagent 5 - 10 equivalents1.5 - 3 equivalents
Base Diisopropylethylamine (DIEA)Diisopropylethylamine (DIEA)
Molar Excess of Base 10 - 20 equivalents2 - 4 equivalents
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Reaction Temperature Room Temperature (20-25°C)0°C to Room Temperature
Reaction Time 1 - 4 hours2 - 6 hours
Monitoring Kaiser Test (for completion)TLC or LC-MS
Work-up/Purification Cleavage from resin, followed by RP-HPLCAqueous work-up, followed by RP-HPLC
Typical Crude Purity 60-80%50-70%
Typical Final Yield 40-60% (after purification)30-50% (after purification)

Experimental Protocols

Protocol 1: N-Terminal Undecenoylation on Solid-Phase

This protocol describes the acylation of a resin-bound peptide with this compound.

Materials:

  • Peptide-resin (N-terminally deprotected)

  • This compound

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC purification system

Procedure:

  • Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

  • Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIEA (10 equivalents) in DMF.

  • Add the acylation solution to the resin and shake at room temperature for 2 hours.

  • Perform a Kaiser test to monitor the reaction. If the test is positive (indicating free amines), repeat the acylation step with fresh reagents.

  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).

  • Dry the resin under vacuum.

  • Cleave the undecenoyl-peptide from the resin using a standard cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final undecenoyl-peptide.

Protocol 2: N-Terminal Undecenoylation in Solution-Phase

This protocol details the acylation of a purified peptide with this compound in solution.

Materials:

  • Purified peptide with a free N-terminus

  • This compound

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • RP-HPLC purification system

Procedure:

  • Dissolve the purified peptide in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIEA (2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.5 equivalents) in anhydrous DMF to the peptide solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent and purify by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final undecenoyl-peptide.

Visualizations

Caption: Workflow for the synthesis and purification of undecenoyl-peptides.

logical_relationship cluster_benefits Enhanced Properties uc This compound lipopep Undecenoyl-Peptide uc->lipopep Acylation pep Peptide (Free N-terminus) pep->lipopep b1 Increased Lipophilicity lipopep->b1 b2 Improved Membrane Interaction lipopep->b2 b3 Extended Half-life (Albumin Binding) lipopep->b3 b4 Handle for Further Conjugation lipopep->b4

Caption: Rationale for undecenoylation of peptides in drug development.

References

Application Notes and Protocols for Reactions Involving Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and subsequent reactions of undecenoyl chloride, a versatile bifunctional molecule. Its terminal alkene and reactive acyl chloride moieties make it a valuable building block in organic synthesis, polymer chemistry, and for the preparation of bioconjugates.

Synthesis of this compound

This compound is most commonly synthesized from 10-undecenoic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • 10-Undecenoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) as solvent (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for purification

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 10-undecenoic acid to the flask.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

  • Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C).

  • Continue heating under reflux until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the cessation of bubbling.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • The crude this compound can be purified by fractional distillation under reduced pressure (boiling point is approximately 120-122 °C at 10 mmHg).[1]

Quantitative Data:

ReactantMolar RatioReagent/SolventTemperatureReaction TimeTypical Yield
10-Undecenoic acid1.0Thionyl chloride (1.5-2.0 eq)Reflux1-2 hours>90%

Esterification Reactions

This compound readily reacts with primary, secondary, and phenolic alcohols to form the corresponding esters. The Schotten-Baumann reaction conditions, which involve an aqueous base, are commonly employed to neutralize the HCl byproduct and drive the reaction to completion.[2][3][4][5][6][7]

Experimental Protocol: Esterification of Benzyl Alcohol with this compound

Materials:

  • This compound

  • Benzyl alcohol

  • Dichloromethane (DCM)

  • 10% Sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve benzyl alcohol (1.0 equivalent) in dichloromethane in a flask equipped with a magnetic stir bar.

  • Add an aqueous solution of sodium hydroxide (approximately 2.0 equivalents).

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl undecenoate.

  • Purify the product by column chromatography on silica gel.

Experimental Protocol: Esterification of Phenol with this compound (Schotten-Baumann Conditions)

Materials:

  • This compound

  • Phenol

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve phenol (1.0 equivalent) in an aqueous solution of 10% sodium hydroxide (2.0 equivalents) in a flask to form sodium phenoxide.

  • To this solution, add dichloromethane.

  • With vigorous stirring, add this compound (1.1 equivalents) dropwise at room temperature.[5]

  • Continue stirring for 30-60 minutes. Monitor the reaction by TLC.

  • After completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield phenyl undecenoate.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data for Esterification Reactions:

Alcohol/PhenolBase (eq.)SolventTemperatureReaction TimeTypical Yield
Benzyl AlcoholNaOH (2.0)DCM/H₂O0 °C to RT1-2 hoursHigh
PhenolNaOH (2.0)DCM/H₂ORT30-60 minutesHigh

Amidation Reactions

Similar to esterification, this compound reacts readily with primary and secondary amines to form amides. The Schotten-Baumann conditions are also effective for these transformations.[2][3][4][6][7]

Experimental Protocol: Amidation of Aniline with this compound

Materials:

  • This compound

  • Aniline

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve aniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting N-phenylundecenamide by recrystallization or column chromatography.

Experimental Protocol: Amidation of n-Butylamine with this compound

Materials:

  • This compound

  • n-Butylamine

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a flask, vigorously stir a mixture of n-butylamine (1.0 equivalent) in diethyl ether and an aqueous solution of 10% sodium hydroxide (2.0 equivalents).

  • Cool the mixture in an ice bath.

  • Add this compound (1.1 equivalents) dropwise.

  • Continue stirring at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain N-butylundecenamide.

Quantitative Data for Amidation Reactions:

AmineBase (eq.)SolventTemperatureReaction TimeTypical Yield
AnilinePyridine (1.2)DCM0 °C to RT2-4 hoursHigh
n-ButylamineNaOH (2.0)Ether/H₂O0 °C to RT1 hourHigh

Polymerization Reactions

The terminal double bond of this compound allows it to be used as a monomer in various polymerization reactions. One such method is Acyclic Diene Metathesis (ADMET) polymerization after conversion to a diene.

Experimental Protocol: Acyclic Diene Metathesis (ADMET) Polymerization

This protocol first involves the synthesis of a diene monomer from this compound, followed by its polymerization.

Step 1: Synthesis of Bis(undec-10-enoate) Monomer

  • In a flask, dissolve a diol such as 1,4-butanediol (0.5 equivalents) and triethylamine (1.25 equivalents) in toluene at 0 °C.

  • Slowly add this compound (1.0 equivalent) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 24 hours.[8]

  • After reaction completion, purify the resulting bis(undec-10-enoate) monomer.

Step 2: ADMET Polymerization

  • In a glovebox, dissolve the purified bis(undec-10-enoate) monomer in an anhydrous solvent like toluene or dichloromethane.

  • Add a Grubbs' catalyst (e.g., G2 or HG2, typically 0.1-1 mol%).

  • Heat the reaction mixture under vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.

  • The polymerization progress can be monitored by the increase in viscosity of the reaction mixture.

  • After the desired molecular weight is achieved, terminate the reaction by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Quantitative Data for ADMET Polymerization:

MonomerCatalystSolventTemperatureReaction TimeResulting Polymer
Bis(undec-10-enoate) of 1,4-butanediolGrubbs' G2Toluene50-70 °C24-48 hoursUnsaturated Polyester

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound undecenoic_acid 10-Undecenoic Acid reflux Reflux undecenoic_acid->reflux thionyl_chloride Thionyl Chloride thionyl_chloride->reflux distillation Distillation reflux->distillation undecenoyl_chloride This compound distillation->undecenoyl_chloride esterification Esterification undecenoyl_chloride->esterification amidation Amidation undecenoyl_chloride->amidation polymerization Polymerization undecenoyl_chloride->polymerization products Esters, Amides, Polymers esterification->products amidation->products polymerization->products

Caption: General experimental workflow from synthesis to reactions of this compound.

schotten_baumann cluster_reactants Reactants cluster_conditions Conditions title Schotten-Baumann Reaction Logic acyl_chloride This compound reaction Biphasic Reaction acyl_chloride->reaction nucleophile Alcohol / Amine nucleophile->reaction base Aqueous Base (e.g., NaOH) base->reaction solvent Organic Solvent (e.g., DCM) solvent->reaction workup Workup (Separation, Washing, Drying) reaction->workup product Ester / Amide workup->product

Caption: Logical flow of a Schotten-Baumann reaction for esterification or amidation.

References

Application Notes and Protocols for the Use of Undecenoyl Chloride in the Development of Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective immobilization of biorecognition molecules onto a transducer surface is a critical step in the development of sensitive and reliable biosensors. Undecenoyl chloride, a bifunctional molecule featuring a reactive acyl chloride group and a terminal alkene, presents a versatile platform for the surface functionalization of various substrates used in biosensing. The acyl chloride allows for facile covalent attachment to amine or hydroxyl groups present on surfaces or biomolecules, forming stable amide or ester linkages.[1][2][3] The terminal alkene provides a secondary site for subsequent modification or for direct attachment to silicon-based surfaces through well-established chemistries like hydrosilylation.[4][5][6]

These application notes provide a hypothetical framework for the utilization of this compound in the fabrication of biosensors, offering detailed protocols for two distinct strategies: direct immobilization of amine-functionalized biomolecules and a two-step approach for creating a functionalized self-assembled monolayer (SAM).

Principle of this compound-Based Surface Functionalization

This compound's utility in biosensor development stems from its two reactive functional groups. This dual reactivity allows for flexible and robust surface modification strategies.

  • Acyl Chloride Reactivity: The acyl chloride group readily reacts with nucleophiles such as primary amines (-NH2) and hydroxyl (-OH) groups to form covalent amide and ester bonds, respectively. This reaction is typically rapid and proceeds under mild conditions.[1][3] This functionality is ideal for the direct immobilization of proteins, antibodies, or nucleic acids that possess accessible amine or hydroxyl residues.

  • Terminal Alkene Reactivity: The terminal double bond can be utilized in several ways:

    • Hydrosilylation: On hydrogen-terminated silicon surfaces (e.g., silicon wafers, silicon nitride), the alkene can undergo a hydrosilylation reaction to form a stable silicon-carbon bond, creating a self-assembled monolayer.[4][5][6]

    • Thiol-Ene Click Chemistry: The alkene can react with thiol-containing molecules in the presence of a photoinitiator, a process known as thiol-ene "click" chemistry.[7][8][9] This allows for the subsequent attachment of thiol-modified biomolecules or other functional groups.

The long undecyl chain provides a hydrophobic spacer, which can help to orient the immobilized biomolecules away from the surface, enhancing their accessibility to the target analyte and potentially reducing non-specific binding.

Experimental Protocols

The following are hypothetical protocols for the use of this compound in biosensor fabrication. Researchers should optimize these protocols for their specific application and substrate.

Protocol 1: Direct Immobilization of Amine-Functionalized Biomolecules on a Hydroxylated Surface

This protocol describes the covalent attachment of a bioreceptor (e.g., an antibody or enzyme) to a hydroxylated surface (e.g., glass, silicon dioxide, or indium tin oxide) using this compound as a linker.

Materials:

  • Hydroxylated substrate (e.g., glass slide, SiO2-coated sensor chip)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Triethylamine (or another suitable base)

  • Amine-functionalized bioreceptor (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Blocking solution (e.g., 1% bovine serum albumin (BSA) in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water).

    • To ensure a high density of hydroxyl groups, treat the surface with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Surface Activation with this compound:

    • In an inert atmosphere (e.g., a glove box or under argon), prepare a solution of this compound (e.g., 1-10 mM) and a base such as triethylamine (e.g., 1.2 equivalents) in an anhydrous aprotic solvent.

    • Immerse the cleaned and hydroxylated substrate in the this compound solution and incubate for 1-2 hours at room temperature.[2]

    • Rinse the substrate with the anhydrous solvent to remove unreacted this compound and dry under nitrogen. This step results in a surface functionalized with terminal alkene groups.

  • Biomolecule Immobilization:

    • Prepare a solution of the amine-functionalized bioreceptor at the desired concentration in a suitable buffer.

    • Spot or immerse the this compound-activated substrate with the bioreceptor solution and incubate for 1-2 hours at room temperature in a humidified chamber. The acyl chloride will react with the amine groups on the bioreceptor to form a stable amide bond.

    • Rinse the substrate with the washing buffer to remove unbound bioreceptors.

  • Blocking:

    • Immerse the substrate in the blocking solution for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

    • Rinse with the washing buffer and deionized water.

    • The biosensor is now ready for use.

Protocol 2: Formation of a Self-Assembled Monolayer on a Silicon Surface via Hydrosilylation for Subsequent Bioconjugation

This protocol details the formation of a dense, covalently attached monolayer of this compound on a hydrogen-terminated silicon surface, followed by the attachment of a bioreceptor.

Materials:

  • Silicon substrate (e.g., Si(111) wafer)

  • Hydrofluoric acid (HF), 49% (EXTREME DANGER: HF is highly toxic and corrosive. Handle only in a specialized fume hood with appropriate safety gear and have calcium gluconate gel readily available as an antidote.)

  • This compound

  • Anhydrous toluene

  • UV lamp (254 nm) or thermal setup

  • Thiol-modified bioreceptor

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) for thiol-ene reaction

Procedure:

  • Preparation of Hydrogen-Terminated Silicon Surface:

    • Clean the silicon substrate by sonication in organic solvents.

    • In a specialized and approved fume hood, immerse the silicon substrate in a 2.5% HF solution for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.

    • Rinse with deionized water and dry thoroughly under a stream of nitrogen.

  • Hydrosilylation of this compound:

    • Immediately transfer the H-terminated silicon substrate to a solution of this compound in anhydrous toluene (e.g., 5-10% v/v).

    • Initiate the hydrosilylation reaction either by heating the solution (e.g., 80-120 °C) for several hours or by exposing it to UV light (254 nm) at room temperature for 1-2 hours.[4][5][6]

    • After the reaction, rinse the substrate extensively with toluene and other organic solvents (e.g., ethanol, dichloromethane) to remove any physisorbed molecules.

    • Dry the substrate under nitrogen. This results in a surface with a covalently attached monolayer terminated with acyl chloride groups.

  • Biomolecule Immobilization via Thiol-Ene Click Chemistry:

    • Prepare a solution of the thiol-modified bioreceptor and a photoinitiator in a suitable solvent.

    • Apply this solution to the alkene-terminated surface (from Protocol 1, step 2) or a surface where the acyl chloride has been converted to another functional group for thiol-ene reaction.

    • Expose the substrate to UV light (typically 365 nm) for a specified period to initiate the thiol-ene reaction.[7][9]

    • Rinse the substrate to remove unreacted molecules.

  • Blocking and Final Preparation:

    • Follow the blocking and washing steps as described in Protocol 1 (steps 4 and 5).

Data Presentation

Biosensor TypeAnalyteLinker ChemistryLimit of Detection (LOD)Linear RangeReference
Graphene Field-Effect Transistor (GFET)ExosomesPorphyrin-based linker (non-covalent)10^4 particles/µL10^4 - 10^8 particles/µL[10]
Piezoelectric BiosensorNonanal (gas phase)Peptide with GSGSGS linker2 ppmNot specified[11]
Electrochemical ImmunosensorC1 Inhibitor3-Aminopropyltrimethoxysilane (APTES) and glutaraldehyde0.23 fg/mL2 - 1500 fg/mL
Surface Plasmon Resonance (SPR)Protein AdsorptionMannitol-terminated alkanethiol SAMNot applicableNot applicable[12]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and conceptual signaling pathways described in the protocols.

experimental_workflow_protocol_1 cluster_substrate_prep Substrate Preparation cluster_activation Surface Activation cluster_immobilization Biomolecule Immobilization cluster_final Final Biosensor A Hydroxylated Substrate B Cleaning & Hydroxylation A->B Piranha Etch C This compound Activation B->C Reaction with this compound D Amine-Bioreceptor Attachment C->D Amide Bond Formation E Blocking (BSA) D->E Reduce Non-specific Binding F Ready for Analyte Detection E->F

Caption: Workflow for direct immobilization of biomolecules.

experimental_workflow_protocol_2 cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_immobilization Biomolecule Immobilization cluster_final Final Biosensor A Silicon Substrate B H-Termination A->B HF Etching C Hydrosilylation with this compound B->C UV or Thermal Initiation D Thiol-Ene Click Chemistry C->D Attachment of Thiol-Bioreceptor E Blocking (BSA) D->E Reduce Non-specific Binding F Ready for Analyte Detection E->F

Caption: Workflow for SAM formation and subsequent bioconjugation.

signaling_pathway Analyte Target Analyte Bioreceptor Immobilized Bioreceptor (e.g., Antibody) Analyte->Bioreceptor Binding Event Complex Analyte-Bioreceptor Binding Complex Bioreceptor->Complex Transducer Transducer Surface Bioreceptor->Transducer Immobilized via Undecenoyl Linker Complex->Transducer Conformational Change/ Mass Change Signal Measurable Signal (e.g., Electrical, Optical) Transducer->Signal Signal Generation

Caption: Conceptual signaling pathway for a biosensor.

Conclusion

This compound offers a promising, albeit currently underexplored, avenue for the development of robust and sensitive biosensors. Its bifunctional nature allows for a variety of surface modification strategies on diverse substrate materials. The hypothetical protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers interested in exploring the potential of this versatile molecule in their biosensor fabrication workflows. Further experimental validation is necessary to establish optimal reaction conditions and to fully characterize the performance of biosensors developed using this chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Undecenoyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in acylation reactions involving undecenoyl chloride.

Troubleshooting Guide

Low yields in this compound acylation reactions, particularly Friedel-Crafts acylations, can be attributed to a variety of factors ranging from reagent quality and reaction conditions to substrate reactivity and potential side reactions. This guide offers a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Product Formation

Question: My acylation reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation is a common issue that can often be resolved by carefully examining the following factors:

1. Catalyst Inactivity or Insufficiency:

  • Problem: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in the reaction setup can hydrolyze the catalyst, rendering it inactive. Additionally, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the ketone product can form a stable complex with the Lewis acid, taking it out of the catalytic cycle.

  • Solution:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • Use a fresh, unopened container of the Lewis acid catalyst or purify it before use.

    • Increase the stoichiometric ratio of the Lewis acid to the this compound.

2. Deactivated Aromatic Substrate:

  • Problem: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H), the ring will be deactivated and less susceptible to electrophilic attack.[1]

  • Solution:

    • Consider using a more activated aromatic substrate if your synthesis allows.

    • If you must use a deactivated substrate, you may need to employ a stronger Lewis acid catalyst and harsher reaction conditions (e.g., higher temperature), although this can increase the risk of side reactions.

3. Suboptimal Reaction Temperature:

  • Problem: The reaction temperature plays a critical role. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition of starting materials and products, or promote side reactions.[1]

  • Solution:

    • Consult the literature for the optimal temperature for your specific substrate.

    • If no information is available, start with a low temperature (e.g., 0 °C) and gradually warm the reaction to room temperature, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating can be attempted if no reaction occurs at room temperature.

4. Poor Quality or Impure Reagents:

  • Problem: The purity of this compound, the aromatic substrate, and the solvent is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts.[1] this compound itself can hydrolyze if exposed to moisture, forming undecenoic acid.[2]

  • Solution:

    • Use freshly distilled this compound or purchase high-purity grade.

    • Ensure the aromatic substrate is pure and dry.

    • Use anhydrous, high-purity solvents.

Issue 2: Formation of Multiple Products

Question: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

Answer: The formation of multiple products can be due to several factors, including polysubstitution, isomerization, or side reactions involving the terminal double bond of this compound.

1. Polysubstitution:

  • Problem: While the acyl group is deactivating, preventing further acylation of the product is not always guaranteed, especially with highly activated aromatic rings (e.g., phenols, anilines).[1]

  • Solution:

    • Use a stoichiometric amount of this compound relative to the aromatic substrate.

    • Add the this compound slowly to the reaction mixture to maintain a low concentration.

2. Isomerization:

  • Problem: In some cases, rearrangement of the initial product can occur, especially under thermodynamic control (higher temperatures, longer reaction times).[3]

  • Solution:

    • Employ kinetic control conditions (low temperature, shorter reaction time) to favor the formation of a specific isomer.

3. Side Reactions of the Alkene:

  • Problem: The terminal double bond in this compound can potentially undergo side reactions under Friedel-Crafts conditions, such as polymerization or intramolecular cyclization. While specific data on this compound polymerization under these conditions is limited, the acidic environment can promote such reactions.

  • Solution:

    • Maintain a low reaction temperature.

    • Consider using a milder Lewis acid catalyst.

Issue 3: Acylation of Phenols and Anilines

Question: I am trying to perform a Friedel-Crafts acylation on a phenol or an aniline derivative and I am getting a low yield of the C-acylated product. Why is this happening?

Answer: Friedel-Crafts acylation of phenols and anilines is often problematic.

  • Phenols: With phenols, O-acylation (acylation on the hydroxyl group) is a competing and often faster reaction than the desired C-acylation (acylation on the aromatic ring).[4] The O-acylated product, a phenyl ester, is often the major product under kinetic control.

  • Anilines: The amino group in anilines is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[4][5] This deactivates the aromatic ring towards electrophilic substitution.

Solution:

  • For phenols, consider protecting the hydroxyl group before performing the Friedel-Crafts acylation. Alternatively, the Fries rearrangement can be used to convert the O-acylated product to the C-acylated product, though this requires harsh conditions.[4]

  • For anilines, the amino group should be protected, for example, by converting it to an amide, before attempting the acylation. The protecting group can be removed after the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation of an aromatic compound with this compound?

A1: The reaction proceeds through the following steps:

  • Formation of the acylium ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with this compound to form a resonance-stabilized acylium ion, which is a potent electrophile.[6]

  • Electrophilic attack: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Q2: What are some common Lewis acid catalysts used for this compound acylation, and how do I choose one?

A2: The choice of Lewis acid catalyst depends on the reactivity of your aromatic substrate.

CatalystStrengthTypical Substrates
AlCl₃StrongBenzene, Toluene, less activated aromatics
FeCl₃ModerateActivated aromatics
ZnCl₂MildHighly activated aromatics
Solid Acids (e.g., Zeolites)VariesCan offer advantages in terms of reusability and milder conditions

Data compiled from various sources.[7][8]

For this compound acylation of moderately activated substrates like anisole, AlCl₃ is a common choice. For more reactive substrates, a milder catalyst like FeCl₃ might be sufficient and could help minimize side reactions.

Q3: Can the terminal double bond of this compound interfere with the acylation reaction?

A3: Yes, under certain conditions, the terminal double bond can participate in side reactions. While specific literature on this for this compound under Friedel-Crafts conditions is not abundant, the acidic environment can potentially lead to:

  • Polymerization: The alkene can polymerize, leading to a complex mixture of products and reduced yield of the desired acylated product.

  • Intramolecular Cyclization: If the aromatic ring is part of the same molecule as the this compound (in an intramolecular reaction), the double bond could potentially interfere, although acylation is generally faster.

To minimize these side reactions, it is advisable to use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired product.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole with this compound

This protocol is adapted from a general procedure for the acylation of anisole and should be optimized for specific experimental setups.[9]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anisole

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation UC This compound Complex UC-AlCl3 Complex UC->Complex + AlCl3 AlCl3 AlCl3 Acylium Acylium Ion Complex->Acylium AlCl4 AlCl4- Complex->AlCl4 Sigma Sigma Complex Acylium->Sigma + Aromatic Ring AlCl4->AlCl3 HCl HCl AlCl4->HCl Arene Aromatic Ring Arene->Sigma Product Acylated Product Sigma->Product + AlCl4-

Caption: Mechanism of Friedel-Crafts Acylation with this compound.

Troubleshooting_Workflow Start Low Yield in Acylation CheckReagents Check Reagent Quality & Purity Start->CheckReagents CheckConditions Verify Reaction Conditions CheckReagents->CheckConditions Reagents OK Optimize Optimize Reaction CheckReagents->Optimize Impure/Wet Reagents (Purify/Dry) CheckSubstrate Assess Substrate Reactivity CheckConditions->CheckSubstrate Conditions OK CheckConditions->Optimize Suboptimal Temp/Time (Adjust) CheckSubstrate->Optimize Deactivated Substrate (Harsher Conditions) CheckSubstrate->Optimize Phenol/Aniline (Protecting Group) Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low yield in acylation reactions.

References

Side products and impurities in undecenoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of undecenoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the reaction of undecylenic acid with a chlorinating agent.[1][2] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.[3][4][5] Other chlorinating agents that can be employed include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosgene (COCl₂).[1][6][7]

Q2: What are the primary side products and impurities I should be aware of during synthesis with thionyl chloride?

A2: When synthesizing this compound using thionyl chloride, several impurities can arise:

  • Unreacted Undecylenic Acid: Incomplete reaction will leave the starting material in your crude product.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride is common to drive the reaction to completion, and this excess must be removed.[3][4]

  • Sulfur-Containing Impurities: Commercial thionyl chloride can contain sulfur chlorides as impurities.[8] Additionally, thionyl chloride can decompose, especially with heat, to produce sulfur dioxide (SO₂), disulfur dichloride (S₂Cl₂), and chlorine (Cl₂).[8] In some cases, trace amounts of thiosulfates or sulfinic acids have been observed.[8]

  • Addition Products: Although less common for an omega-unsaturated acid, the generation of HCl during the reaction could potentially lead to addition across the terminal double bond, forming a chlorinated byproduct. This is a more significant issue with α,β-unsaturated carboxylic acids when using reagents like phosgene.[6]

Q3: How can I purify the crude this compound?

A3: The most effective method for purifying this compound is vacuum distillation.[3] This separates the desired product from less volatile impurities like the starting carboxylic acid and from more volatile components like residual thionyl chloride. Excess thionyl chloride should be removed by distillation or rotary evaporation, possibly with the aid of an inert solvent like toluene, before final vacuum distillation.[8][9]

Q4: My final product is dark or has a low color number. What could be the cause and how can I fix it?

A4: Discoloration in the final product can be due to impurities formed during the reaction or from the starting materials. One approach to address this is to treat the crude carbonyl chloride with a hydrohalide of a carboxamide, which can help in removing color-causing impurities before the final distillation.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction.1. Ensure an adequate excess of the chlorinating agent is used (e.g., 1.5-2.0 equivalents of thionyl chloride).[3] 2. Increase the reaction time or temperature (reflux).[4] 3. Use a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[11]
2. Hydrolysis of the product during workup.1. Ensure all glassware is thoroughly dried before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen).[4] 3. Avoid aqueous workups until the acid chloride has been converted to a more stable derivative if necessary.
Presence of Starting Material (Undecylenic Acid) in Product 1. Insufficient chlorinating agent.1. Use a larger excess of the chlorinating agent.[3]
2. Reaction not driven to completion.2. Extend the reflux time until gas evolution (HCl and SO₂) ceases.[3]
Product is Contaminated with Sulfur-Containing Impurities 1. Impure thionyl chloride.1. Consider purifying the thionyl chloride by distillation over quinoline and linseed oil before use.[8]
2. Decomposition of thionyl chloride at high temperatures.2. Run the reaction at a lower temperature for a longer duration.[8]
Difficulty in Removing Excess Thionyl Chloride 1. High boiling point of the product relative to thionyl chloride.1. After the initial removal of the bulk of the thionyl chloride by distillation, add a high-boiling inert solvent (e.g., toluene) and perform another distillation to azeotropically remove the remaining traces.[8]
Unstable or Decomposing Product During Distillation 1. Distillation temperature is too high.1. Ensure a good vacuum is achieved to lower the boiling point of this compound (b.p. 120-122 °C/10 mmHg).[12]
2. Presence of impurities that catalyze decomposition.2. Attempt purification via flash chromatography on silica gel, though this may lead to some hydrolysis. A quick quench with an alcohol or amine to form a more stable derivative for analysis can confirm product formation before purification.[4][9]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride[3]

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic gases.

  • Reactant Addition: Charge the flask with undecylenic acid. Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.

  • Reaction: Gently heat the reaction mixture to reflux. Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

Analytical Monitoring

To monitor the progress of the reaction, a small aliquot of the reaction mixture can be carefully quenched.

  • Withdraw a small sample from the reaction mixture.

  • Quench the sample with a nucleophile such as methanol or benzylamine in an appropriate solvent (e.g., dichloromethane).[9] This converts the highly reactive this compound into a more stable ester or amide derivative.

  • Analyze the resulting mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the extent of conversion of the starting undecylenic acid.[3][9]

Visual Diagrams

G This compound Synthesis Workflow A Undecylenic Acid + Thionyl Chloride B Reflux until Gas Evolution Ceases A->B C Distill off Excess Thionyl Chloride B->C D Crude this compound C->D E Vacuum Distillation D->E F Pure this compound E->F

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check via TLC/GC of quenched aliquot) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Workup_Issue Is there potential for hydrolysis during workup? Check_Completion->Workup_Issue Yes Increase_Time Increase reflux time or temperature Incomplete->Increase_Time Increase_Reagent Increase equivalents of thionyl chloride Incomplete->Increase_Reagent End Yield Improved Increase_Time->End Increase_Reagent->End Hydrolysis Product Hydrolysis Workup_Issue->Hydrolysis Yes Workup_Issue->End No Dry_Glassware Ensure rigorously dry glassware and reagents Hydrolysis->Dry_Glassware Inert_Atmosphere Use an inert atmosphere (N2 or Ar) Hydrolysis->Inert_Atmosphere Dry_Glassware->End Inert_Atmosphere->End

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for undecenoyl chloride. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an acyl chloride with the molecular formula C₁₁H₁₉ClO.[1] It features a long carbon chain with a terminal double bond and a highly reactive carbonyl chloride group.[1] This bifunctional nature makes it a valuable intermediate in organic synthesis.[2] Its primary applications include its use as an acylating reagent in the synthesis of esters and amides, such as cellulose ω-carboxyalkanoates and poly(ethylene glycol)–lipid amphiphiles.[3] It also serves as a precursor for the industrial production of Nylon-11 and in the manufacturing of pharmaceuticals, cosmetics, and perfumes.[2]

Q2: What are the most common methods for synthesizing this compound?

A2: this compound is typically synthesized from undecylenic acid. The most common laboratory methods involve reacting the carboxylic acid with a chlorinating agent.[4] Widely used reagents include:

  • Thionyl chloride (SOCl₂): This is a very common and convenient method as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[5]

  • Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reaction is typically clean and proceeds under mild conditions.[6]

  • Phosphorus(V) chloride (PCl₅): This reagent reacts in the cold to produce the acyl chloride, but the solid byproduct, phosphorus oxychloride (POCl₃), must be separated by fractional distillation.[5][7]

  • Phosphorus(III) chloride (PCl₃): This liquid reagent also yields the acyl chloride, with the byproduct being phosphorous acid (H₃PO₃), which also requires separation.[5]

Q3: What are the critical safety precautions for handling this compound?

A3: this compound is a corrosive and moisture-sensitive compound that requires careful handling.[1] It can cause severe skin burns and eye damage.[8] Key safety precautions include:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, a face shield, and a lab coat.[9]

  • Moisture Sensitivity: It reacts violently and exothermically with water and moisture, releasing corrosive hydrogen chloride gas.[1][10] All glassware must be thoroughly dried (e.g., flame- or oven-dried), and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from water, moisture, strong bases, alcohols, and oxidizing agents.[9][10][12]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Monitoring reactions with this compound using Thin Layer Chromatography (TLC) can be challenging because the acyl chloride is highly reactive and can be hydrolyzed back to the starting carboxylic acid by the silica on the TLC plate.[11] A reliable method to check for the formation of the acid chloride is to take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol.[11] This converts the reactive acyl chloride into its more stable methyl ester derivative, which can then be easily and accurately analyzed by TLC to observe the consumption of the starting material.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature.For synthesis with SOCl₂, gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases.[4] For reactions with oxalyl chloride, ensure the reaction is stirred at room temperature until complete.[6]
2. Reagent Degradation: The chlorinating agent (e.g., thionyl chloride) may have degraded due to improper storage.Use a fresh bottle of the chlorinating agent. Ensure reagents are stored under appropriate conditions.
3. Presence of Moisture: Water in the reaction flask, solvent, or on the undecylenic acid will hydrolyze the product back to the starting material.[1]Use flame- or oven-dried glassware.[11] Use anhydrous solvents. Ensure the starting carboxylic acid is dry. Run the reaction under an inert atmosphere (N₂ or Ar).[11]
Product is Contaminated with Starting Material (Undecylenic Acid) 1. Hydrolysis during Workup: Exposure to atmospheric moisture or water during the workup process.Minimize exposure to air. Use anhydrous solvents for extraction and washing. Work quickly and efficiently.
2. Incomplete Reaction: Not all of the undecylenic acid was converted.Increase the amount of the chlorinating agent (e.g., use 1.5-2.0 equivalents of thionyl chloride).[4] Extend the reaction time or increase the temperature as appropriate for the chosen reagent.
3. Inefficient Purification: The boiling points of this compound and undecylenic acid may be close, leading to co-distillation.Perform careful fractional distillation under reduced pressure (vacuum distillation).[1] A typical condition is 120-122 °C at 10 mmHg.[1][12]
Subsequent Reaction (e.g., Amide Formation) Fails 1. Inactive Nucleophile: In reactions with amines, the HCl byproduct from the acylation can protonate the amine, forming an unreactive ammonium salt.[13]Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture (at least 2 equivalents: one for the amine salt if starting from it, and one to scavenge the HCl produced).[13][14] Add the acyl chloride dropwise to a solution of the amine and the base.[14]
2. Degradation of Acyl Chloride: The this compound may have hydrolyzed during storage or transfer.Use freshly prepared or distilled this compound for the best results.[11] Handle the acyl chloride under an inert atmosphere.
Formation of Dark/Tarry Byproducts 1. High Reaction Temperature: Excessive heat during synthesis or purification can cause polymerization or decomposition, especially of the terminal double bond.Maintain careful temperature control. For synthesis with thionyl chloride, use gentle reflux.[4] For distillation, use reduced pressure to lower the boiling point.[1]
2. Impure Reagents: Impurities in the starting material or reagents can lead to side reactions.Use high-purity undecylenic acid and reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound from Undecylenic Acid using Thionyl Chloride

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[4][5]

Materials:

  • Undecylenic acid

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber with NaOH solution)

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser. Attach a gas trap to the top of the condenser to handle the HCl and SO₂ gases produced.[4] Ensure the entire apparatus is under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: To the round-bottom flask, add undecylenic acid.

  • Reagent Addition: Slowly and carefully add an excess of thionyl chloride (1.5-2.0 equivalents) to the flask at room temperature.[4] The addition may be exothermic.

  • Reaction: Gently heat the reaction mixture to reflux.[4] Continue refluxing until the evolution of gas ceases, which indicates the reaction is complete. This can take several hours.

  • Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).[4]

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure (vacuum distillation).[1][4] Collect the fraction boiling at 120-122 °C / 10 mmHg.[1][12]

Protocol 2: Acylation of an Amine with this compound

This protocol provides a general procedure for the formation of an N-substituted amide.[14][15]

Materials:

  • Primary or secondary amine

  • This compound (1.0 equivalent)

  • Triethylamine (TEA) or Pyridine (≥ 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Ice bath

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine (or pyridine) in anhydrous DCM.[14]

  • Cooling: Cool the solution to 0 °C using an ice bath.[14]

  • Acyl Chloride Addition: Dissolve the this compound in a small amount of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the stirred amine solution at 0 °C.[14] A white precipitate of triethylammonium chloride will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis (after quenching an aliquot with methanol) indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to dissolve the ammonium salt. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

Diagrams and Workflows

Synthesis_Workflow Synthesis and Purification of this compound Start Start: Undecylenic Acid Setup Prepare Dry Glassware (Inert Atmosphere N2/Ar) Start->Setup Add_Reagent Add Thionyl Chloride (SOCl2) (1.5-2.0 equiv) Setup->Add_Reagent Reflux Heat to Reflux (until gas evolution ceases) Add_Reagent->Reflux Remove_SOCl2 Cool to RT & Remove Excess SOCl2 via Distillation Reflux->Remove_SOCl2 Crude_Product Crude this compound Remove_SOCl2->Crude_Product Purification Purify via Vacuum Distillation (120-122 °C @ 10 mmHg) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Store Store under Inert Gas, Away from Moisture Final_Product->Store

Caption: Experimental workflow for this compound synthesis.

Nucleophilic_Acyl_Substitution General Mechanism: Nucleophilic Acyl Substitution cluster_0 Addition Step cluster_1 Elimination Step Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack on Carbonyl Carbon Intermediate->p1 Product_Formation Re-form C=O Double Bond Leaving_Group Chloride Ion (Cl-) Departs Product_Formation->Leaving_Group Leaving_Group->p2 Final_Product Acylated Product + HCl p1->Product_Formation p2->Final_Product

Caption: Mechanism of nucleophilic acyl substitution reaction.

Troubleshooting_Tree Troubleshooting Decision Tree for Acylation Start Acylation Reaction Fails (Low/No Product) Check_Acyl_Chloride Is the this compound Fresh/Pure? Start->Check_Acyl_Chloride Check_Reaction_Cond Were Anhydrous Conditions Used? Check_Acyl_Chloride->Check_Reaction_Cond Yes Sol_Acyl_Chloride Solution: Re-purify or re-synthesize the acyl chloride. Check_Acyl_Chloride->Sol_Acyl_Chloride No Check_Base Was a Base (e.g., TEA) Used? Check_Reaction_Cond->Check_Base Yes Sol_Anhydrous Solution: Use oven-dried glassware and anhydrous solvents under N2/Ar. Check_Reaction_Cond->Sol_Anhydrous No Sol_Base Solution: Add >=2 equivalents of a non-nucleophilic base. Check_Base->Sol_Base No Success Problem Resolved Check_Base->Success Yes

Caption: Troubleshooting logic for a failed acylation reaction.

References

Technical Support Center: Purification of Undecenoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with undecenoyl chloride and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture involving this compound?

A1: Common impurities include unreacted starting materials, the hydrolysis product (undecenoic acid), and residual chlorinating agents if you synthesized the this compound in situ.[1][2] Specifically, you may find:

  • Unreacted this compound: If the reaction did not go to completion.

  • Undecenoic Acid: Formed by the hydrolysis of this compound due to exposure to moisture.[2][3][4] Acyl chlorides are highly susceptible to hydrolysis.[1]

  • Excess Starting Materials: The other reactants used in your specific synthesis.

  • Catalyst Residues: For example, if N,N-dimethylformamide (DMF) was used as a catalyst with oxalyl chloride, related side-products can form.[1]

  • Residual Chlorinating Agents: If this compound was prepared and used immediately, excess thionyl chloride or oxalyl chloride might be present.[1]

Q2: How do I choose the best purification strategy for my this compound derivative?

A2: The optimal strategy depends on the properties of your product (e.g., solid vs. liquid, stability) and the nature of the impurities. A common approach is a liquid-liquid extraction followed by either distillation, recrystallization, or column chromatography. The high reactivity of the acyl chloride functional group often necessitates anhydrous conditions during workup and purification.[1][5]

Q3: My product is sensitive to moisture. How should I adjust the workup procedure?

A3: For moisture-sensitive products, it is critical to maintain anhydrous conditions throughout the purification process.[1][5]

  • Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1][2]

  • Conduct the reaction and all subsequent transfers under an inert atmosphere (e.g., nitrogen or argon).[2][5]

  • Instead of a traditional aqueous workup, consider using the crude product directly after removing volatile reagents under reduced pressure.[1] If an aqueous wash is unavoidable, use cold, deionized water or brine quickly and minimize contact time.

Q4: What analytical methods are recommended for monitoring the purity of the final product?

A4: A combination of techniques is often best for a comprehensive analysis.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[6][7]

  • Gas Chromatography (GC): A robust technique for volatile compounds. Derivatization to a more stable ester or amide may be necessary for reactive products.[7]

  • High-Performance Liquid Chromatography (HPLC): Offers excellent sensitivity and selectivity, especially for less volatile compounds.[7]

  • Infrared (IR) Spectroscopy: Useful for quickly confirming the presence or absence of key functional groups, such as the disappearance of the starting material's hydroxyl group or the appearance of the product's carbonyl group.[7][8]

Troubleshooting Guides

Problem 1: Low Yield After Purification

Possible Cause Troubleshooting Step
Product lost during aqueous workup. Minimize the number of aqueous washes. To recover any dissolved product, you can back-extract the aqueous layers with a fresh portion of organic solvent.[9] Ensure the pH is appropriate to prevent your product from becoming water-soluble.[9]
Product decomposed on silica gel during chromatography. The product may be unstable on acidic silica gel.[9] Consider deactivating the silica gel with a non-protic solvent or using a different stationary phase like alumina.[10] A faster purification using a shorter column or flash chromatography can also minimize exposure time.
Incomplete crystallization during recrystallization. Ensure you are using the minimum amount of hot solvent required to dissolve the product.[9] Slow cooling generally yields purer crystals.[9] If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[10] Cooling the solution in an ice bath can also help maximize precipitation.[9][11]
Product loss during distillation. The distillation temperature may be too high, causing decomposition.[10] Use a high-vacuum pump to lower the boiling point and a short-path distillation apparatus to reduce the time the compound is exposed to heat.[10]

Problem 2: Product is Impure After Purification

Possible Cause Troubleshooting Step
Presence of unreacted starting undecenoic acid. This acidic impurity can often be removed with a basic aqueous wash.[9] A wash with a saturated sodium bicarbonate (NaHCO₃) solution during liquid-liquid extraction will deprotonate the carboxylic acid, moving it to the aqueous layer.[2][9]
Poor separation during column chromatography. The eluent polarity might be too high, causing compounds to elute too quickly.[9] Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve better separation.[9] Overloading the column can also lead to poor separation; use a larger column or less crude material.[9]
Impurity co-crystallizes with the product. The chosen recrystallization solvent is not appropriate.[10] A good solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at low temperatures.[10] Experiment with different solvent systems.
Residual chlorinating agent (e.g., thionyl chloride) remains. Excess thionyl chloride can be removed by evaporation under reduced pressure.[1] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.[1]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the suitability of common purification techniques for this compound reaction products.

Technique Best For Advantages Disadvantages Typical Purity
Aqueous Wash / Extraction Removing acidic/basic impurities, water-soluble byproducts.Fast, inexpensive, effective for removing salts and polar impurities.[9]Risk of product hydrolysis.[1][2] Can lead to emulsions.N/A (Pre-purification step)
Distillation Thermally stable, liquid products with different boiling points from impurities.Excellent for removing non-volatile impurities. Can achieve very high purity.[5]Requires thermal stability.[10] Not suitable for non-volatile or solid products.>98%
Recrystallization Solid products.Can yield very pure crystalline material.[10][11] Scalable.Requires finding a suitable solvent system.[10] Yield can be low.[9]>99%
Column Chromatography Complex mixtures, products with similar polarities to impurities.Highly versatile, can separate complex mixtures.[9]Can be slow and labor-intensive. Product may decompose on the stationary phase.[9][10]95-99%

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Product

  • Transfer the reaction mixture to a separatory funnel.[12] If the reaction solvent is not suitable for extraction, dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with: a. Water or 5% HCl solution (if basic impurities are present).[13] b. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities like undecenoic acid).[2][9] c. Saturated aqueous sodium chloride (brine) to remove residual water.[9]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[9][12]

  • Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[9][12]

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between your desired product and impurities.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method is common).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.[9]

  • Elution: Pass the eluent through the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[14]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent that dissolves the crude product well when hot but poorly when cold.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals should begin to form. To maximize yield, the flask can be cooled further in an ice bath.[9][11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.[11]

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[10][11]

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Is_Solid Product is a Solid? Crude_Product->Is_Solid Chromatography Column Chromatography Crude_Product->Chromatography If needed Recrystallize Recrystallization Is_Solid->Recrystallize Yes Distill Vacuum Distillation Is_Solid->Distill No (Liquid) Pure_Product Pure Product Recrystallize->Pure_Product Distill->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound reaction products.

TroubleshootingLogic Start Impure Product After Initial Purification Check_TLC Analyze by TLC/NMR: Identify Impurities Start->Check_TLC Acid_Impurity Acidic Impurity (e.g., Undecenoic Acid)? Check_TLC->Acid_Impurity Base_Wash Perform Basic Wash (NaHCO3) Acid_Impurity->Base_Wash Yes Neutral_Impurity Neutral Impurity (Similar Polarity)? Acid_Impurity->Neutral_Impurity No End Re-evaluate Synthesis Base_Wash->End Optimize_Chroma Optimize Column Chromatography Neutral_Impurity->Optimize_Chroma Yes Thermal_Issue Thermally Unstable Product? Neutral_Impurity->Thermal_Issue No Optimize_Chroma->End Low_Temp_Purify Use Non-Thermal Method (Chromatography/Recrystallization) Thermal_Issue->Low_Temp_Purify Yes Thermal_Issue->End No Low_Temp_Purify->End

Caption: Logic diagram for troubleshooting an impure this compound reaction product.

References

How to prevent polymerization of undecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with undecenoyl chloride. The focus is on preventing unwanted polymerization to ensure experimental success and material stability.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing?

This compound has two reactive functional groups: a terminal double bond (alkene) and an acyl chloride. The terminal alkene group makes it susceptible to spontaneous free-radical polymerization.[1][2][3] This process can be initiated by several factors:

  • Heat: Elevated temperatures increase the rate of free radical formation.[1][3]

  • Light: UV light can provide the energy to initiate radical chain reactions.[3]

  • Oxygen: Oxygen from the air can act as an initiator for radical polymerization.[1]

  • Impurities: Contaminants, especially metal ions, can catalyze polymerization.

The result of polymerization is an increase in viscosity, potentially leading to the formation of a gel or a solid polymer, rendering the reagent unusable for most applications.

Q2: What are the visible signs of polymerization?

The primary indicators of this compound polymerization are changes in its physical state. You should be concerned if you observe:

  • Increased Viscosity: The liquid becomes noticeably thicker or more syrupy than expected.

  • Gel Formation: The appearance of a semi-solid, gelatinous substance.

  • Solidification: The entire sample turns into a solid or waxy precipitate.

  • Color Change: While not always indicative of polymerization, a darkening of the liquid can be a sign of degradation or reaction.[4]

Q3: What are the recommended storage and handling conditions?

Proper storage is the first and most critical step in preventing polymerization.

Storage Recommendations:

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][6] Refrigeration at 2-8°C or freezing at -20°C is highly recommended to slow down potential reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.[7]

  • Light: Keep the container tightly closed and protected from light.[8] Amber glass bottles are suitable for this purpose.

  • Container: Ensure the container is suitable for corrosive materials and is tightly sealed to prevent moisture entry, which can hydrolyze the acyl chloride.[5]

Handling Precautions:

  • Handle the material in a well-ventilated area, preferably a fume hood.[5]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Q4: Which chemical inhibitors can be used to prevent polymerization?

Chemical inhibitors are added to monomers to scavenge free radicals and prevent the initiation of a polymerization chain reaction.[1][9] For vinyl monomers like this compound, phenolic compounds and other radical scavengers are effective.

Inhibitor NameAbbreviationTypical Concentration (by weight)Notes
Butylated Hydroxytoluene BHT0.01% - 0.5%A common and effective antioxidant that acts as a radical scavenger.[10][11][12][13]
Phenothiazine PTZ50 - 200 ppm (0.005% - 0.02%)Highly effective, even at high temperatures and low concentrations.[4][7][14][15] May cause slight discoloration.[4]
4-Methoxyphenol MEHQ100 - 1000 ppm (0.01% - 0.1%)A widely used inhibitor for acrylic and other vinyl monomers.[1]
Hydroquinone HQ100 - 1000 ppm (0.01% - 0.1%)Another common inhibitor, often removed by an alkali wash before use.[1]

Note: Optimal inhibitor concentration can vary based on storage duration, temperature, and material purity. It is often added by the manufacturer but may need to be monitored or supplemented.

Troubleshooting Guides
Issue 1: this compound has become viscous or solidified.
  • Cause: Polymerization has already occurred.

  • Solution: Unfortunately, once significant polymerization has occurred, the reagent is generally not salvageable for reactions requiring the monomer. The material should be disposed of according to appropriate hazardous waste regulations.[5] Do not attempt to heat the material to melt it, as this can accelerate further reactions and cause a dangerous pressure buildup in a sealed container.[1]

  • Prevention: Review your storage and handling procedures. Ensure the product is stored at the correct temperature, under an inert atmosphere, and away from light. Verify that an appropriate inhibitor is present in future batches.

Issue 2: My reaction yield is low, and I suspect partial polymerization of the starting material.
  • Cause: The concentration of active monomer in your this compound is lower than calculated due to the presence of oligomers or polymers.

  • Solution: Before use, you may need to purify the this compound to remove any polymer and the added inhibitor. The most common method is vacuum distillation.[9]

  • Prevention: Always use fresh, properly stored this compound. If the material has been stored for an extended period, consider performing a quality check before use.

Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., BHT, MEHQ, HQ) Prior to Use

For many synthetic applications, the presence of a polymerization inhibitor can interfere with the desired reaction. It must be removed immediately before use.

Method 1: Column Chromatography

  • Setup: Prepare a short chromatography column packed with basic alumina.[16][17] The amount of alumina should be approximately 10-20 times the weight of the this compound.

  • Elution: Pass the this compound through the alumina column. The phenolic inhibitor will be adsorbed onto the basic alumina.

  • Collection: Collect the purified, inhibitor-free monomer.

  • Immediate Use: The purified this compound is now highly susceptible to polymerization and should be used immediately.

Method 2: Alkali Wash (for Hydroquinone-type inhibitors)

  • Extraction: Dissolve the this compound in a water-immiscible solvent (e.g., diethyl ether, dichloromethane).

  • Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) solution to convert the phenolic inhibitor into its water-soluble sodium salt.[9] Repeat the wash 2-3 times.

  • Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Immediate Use: Use the resulting inhibitor-free this compound without delay.

Visual Guides
Polymerization Prevention Workflow

This diagram outlines the decision-making process for handling and storing this compound to minimize polymerization risk.

G cluster_storage Storage & Handling cluster_use Pre-Reaction Protocol Receive Receive this compound Check Check for Inhibitor (e.g., BHT, PTZ) Receive->Check Store Store at -20°C to 8°C Under Inert Gas (Ar/N2) Protect from Light Check->Store Inhibitor Present AddInhibitor Add Inhibitor (e.g., 100 ppm BHT) Check->AddInhibitor Inhibitor Absent & Storing Long Term Prep Prepare for Reaction Store->Prep RemoveInhibitor Remove Inhibitor? (e.g., Column or Wash) Prep->RemoveInhibitor UseImmediately Use Immediately in Reaction RemoveInhibitor->UseImmediately Yes RemoveInhibitor->UseImmediately No (If reaction tolerates inhibitor) AddInhibitor->Store

Caption: Decision workflow for handling this compound.

Mechanism of Radical Polymerization and Inhibition

This diagram illustrates the free-radical polymerization process and the role of an inhibitor in terminating the chain reaction.

G cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway Initiator Initiator (I) (e.g., Heat, Light, O2) Radical Free Radical (R•) Initiator->Radical Propagation Propagation (Growing Chain) M + R• -> RM• RM• + M -> RM2• Radical->Propagation Monomer Monomer (M) This compound Monomer->Propagation Polymer Polymer Chain Propagation->Polymer Termination Termination RM• + IH -> RMH + I• (Stable Radical) Propagation->Termination Chain Interrupted Inhibitor Inhibitor (IH) (e.g., BHT) Inhibitor->Termination

Caption: Free-radical polymerization and the role of inhibitors.

References

Technical Support Center: Undecenoyl Chloride Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecenoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][2] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Moisture Sensitivity: The compound reacts rapidly and exothermically with water and moisture to produce corrosive hydrogen chloride (HCl) gas.[1][4] All glassware and reagents must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: Avoid contact with skin, eyes, and mucous membranes, as it can cause severe burns.[2][5]

  • Inhalation: Avoid inhaling vapors, which can cause respiratory irritation.[2][3]

Q2: My this compound appears yellow. Is it still usable?

A2: this compound is typically a colorless to pale yellow liquid.[2][4] A yellow color may indicate the presence of impurities, but the compound may still be suitable for many applications. However, for reactions sensitive to impurities or requiring high purity, distillation under reduced pressure is recommended.[6]

Q3: How can I monitor the progress of my functionalization reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of this compound functionalization reactions.[6] A typical TLC setup involves spotting the starting material, the reaction mixture, and a co-spot of both on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.[2] For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time.

Troubleshooting Guide

Below are common issues encountered during this compound functionalization, along with their potential causes and recommended solutions.

Low or No Product Yield
Potential Cause Recommended Solution
Moisture Contamination This compound readily hydrolyzes to undecenoic acid in the presence of water, which will not participate in the desired reaction.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere.
Degraded Reagent Prolonged storage or improper handling can lead to the degradation of this compound. If degradation is suspected, purify the reagent by distillation under reduced pressure.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. For reactions with amines, a slight excess of the amine or the use of a non-nucleophilic base is often necessary to neutralize the HCl byproduct.[7]
Low Reactivity of Nucleophile Electron-deficient or sterically hindered nucleophiles (e.g., some anilines or secondary alcohols) may react slowly.[8] Consider using a catalyst (e.g., 4-dimethylaminopyridine, DMAP), a more forcing reaction condition (e.g., higher temperature), or a more polar aprotic solvent.
Side Reactions Polymerization of the undecenoyl moiety can occur, especially at elevated temperatures.[1] Keep the reaction temperature as low as feasible. Other side reactions may include elimination or rearrangement depending on the substrate.
Formation of Multiple Products or Impurities
Potential Cause Recommended Solution
Presence of Undecenoic Acid Hydrolysis of this compound before or during the reaction leads to the formation of undecenoic acid.[1][4] This can be removed during aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution).
Diacylation or Polyacylation In reactions with polyfunctional nucleophiles (e.g., diols, diamines), multiple acylations can occur. Use a large excess of the nucleophile or protecting group strategies to favor mono-functionalization.
Unreacted Starting Materials Incomplete reaction will result in the presence of starting materials in the crude product. Optimize reaction time and temperature based on TLC monitoring.

Experimental Protocols

General Protocol for Amidation with a Primary Amine (e.g., Benzylamine)
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C.

  • Reaction: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the this compound is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

General Protocol for Esterification with a Primary Alcohol (e.g., Ethanol)
  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve ethanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C.

  • Reaction: Slowly add this compound (1.0 equivalent) to the stirred alcohol solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation under reduced pressure or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the functionalization of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
n-ButylamineTriethylamineDCM0 to RT2>90
AnilinePyridineTolueneRT to 504-870-85
BenzylamineTriethylamineDCM0 to RT2-4>95
EthanolPyridineDCM0 to RT3-685-95
PhenolPyridineDCMRT1260-75[2]
4-MethylphenolPyridineDCMRT1270-80
ThiophenolTriethylamineTHF0 to RT380-90
Benzene (Friedel-Crafts)AlCl₃BenzeneRT270-80[1]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Functionalization start Low or No Product Yield check_moisture Check for Moisture Contamination (Hydrolysis of this compound) start->check_moisture check_reagent Verify Reagent Quality (Degradation of this compound) start->check_reagent check_stoichiometry Confirm Correct Stoichiometry start->check_stoichiometry check_reactivity Assess Nucleophile Reactivity (Steric/Electronic Effects) start->check_reactivity solution_moisture Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_moisture->solution_moisture Moisture Present solution_reagent Purify this compound (Vacuum Distillation) check_reagent->solution_reagent Reagent Impure solution_stoichiometry Adjust Molar Ratios (e.g., use excess amine or base) check_stoichiometry->solution_stoichiometry Incorrect Ratios solution_reactivity Modify Reaction Conditions: - Increase temperature - Use catalyst (e.g., DMAP) - Change solvent check_reactivity->solution_reactivity Low Reactivity

Caption: A flowchart outlining the steps to troubleshoot low or no product yield.

General Experimental Workflow

Experimental_Workflow General Workflow for this compound Functionalization prep 1. Preparation - Dry glassware - Anhydrous solvents - Inert atmosphere reaction 2. Reaction - Dissolve nucleophile and base - Cool to 0 °C - Add this compound prep->reaction monitor 3. Monitoring - Warm to RT - Stir for specified time - Monitor by TLC reaction->monitor workup 4. Work-up - Quench reaction - Aqueous washes (acid, base, brine) monitor->workup purify 5. Purification - Dry organic layer - Concentrate - Recrystallize or chromatograph workup->purify characterize 6. Characterization - NMR, IR, Mass Spec purify->characterize

Caption: A diagram illustrating the general experimental steps for functionalization.

Signaling Pathway of Common Side Reaction

Side_Reaction_Pathway Hydrolysis: A Common Side Reaction Pathway start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack by H₂O water Water (H₂O) water->intermediate product1 Undecenoic Acid intermediate->product1 Elimination of HCl product2 Hydrogen Chloride (HCl) intermediate->product2

References

Technical Support Center: Improving the Selectivity of Undecenoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecenoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound, and how can they be minimized?

A1: this compound is a bifunctional reagent, containing both a reactive acyl chloride and a terminal alkene. This dual reactivity can lead to several common side reactions:

  • Hydrolysis: The acyl chloride group is highly susceptible to hydrolysis, reacting with any trace moisture in the reaction setup to form undecenoic acid. To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: The terminal alkene can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[1] To prevent this, it is advisable to use a radical scavenger or a polymerization inhibitor.[2]

  • Diacylation: When reacting with substrates containing multiple nucleophilic sites, such as diamines or amino alcohols, the formation of di-acylated products is a common issue. Controlling stoichiometry, reaction temperature, and the rate of addition of this compound are crucial for favoring mono-acylation.

  • Reactions at the Alkene: The terminal double bond can potentially react with the HCl generated during the acylation reaction (hydrochlorination), especially under acidic conditions.[3] Using a non-nucleophilic base to scavenge the HCl is essential to prevent this side reaction.

Q2: How can I selectively acylate an amino group in the presence of a hydroxyl group using this compound?

A2: Achieving chemoselectivity for N-acylation over O-acylation is a common challenge. Amines are generally more nucleophilic than alcohols, which favors N-acylation. To enhance this selectivity:

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). The acylation of amines is often rapid even at these temperatures, while the reaction with less nucleophilic alcohols is significantly slower.

  • pH Control: In the case of amino acids, conducting the reaction under acidic conditions can protonate the amine group, making it less nucleophilic and favoring O-acylation.[4] Conversely, under neutral or basic conditions, the amine is more reactive.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct without competing with the substrate for the acyl chloride. For amino alcohols, selective N-acylation can be achieved in a phosphate buffer.[5]

Q3: What is the best approach for achieving selective mono-acylation of a diamine?

A3: To favor mono-acylation and prevent the formation of the di-acylated product, several strategies can be employed:

  • Stoichiometry and Slow Addition: Use a 1:1 molar ratio of the diamine to this compound and add the acyl chloride solution dropwise to the diamine solution at a low temperature. This maintains a low concentration of the acylating agent, reducing the likelihood of a second acylation.[6]

  • Use of a Bulky Protecting Group: Temporarily protecting one of the amino groups with a bulky protecting group can sterically hinder the second acylation.

  • In Situ Protection with CO2: Carbon dioxide can be used to reversibly protect one amine group in a symmetrical diamine as a carbamic acid, allowing for selective mono-acylation of the other.[7][8]

Q4: How can I prevent side reactions involving the terminal double bond of this compound?

A4: The terminal alkene can undergo undesired reactions such as polymerization or hydrochlorination.

  • To Prevent Polymerization: Add a radical scavenger or polymerization inhibitor to the reaction mixture.[2] Examples include butylated hydroxytoluene (BHT) or phenothiazine.

  • To Prevent Hydrochlorination: The HCl generated during the acylation can add across the double bond. Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl as it is formed.[9]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Amide/Ester
Possible Cause Suggested Solution
Hydrolysis of this compound Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., dichloromethane, THF). Handle this compound under nitrogen or argon.
Inactive Nucleophile If acylating an amine, ensure it is not in its protonated salt form. If necessary, neutralize with a base before reaction. For less reactive nucleophiles, consider using a catalyst like 4-dimethylaminopyridine (DMAP) for alcohol acylation.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, consider slowly warming the reaction to room temperature.
Poor Quality of this compound Use freshly distilled or a new bottle of this compound. Purity can be checked by GC-MS.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Diacylation of Poly-functional Substrates Add this compound slowly and dropwise to a solution of the substrate at a low temperature (0 °C). Use a 1:1 stoichiometry of this compound to the substrate for mono-acylation.
Competitive N- vs. O-Acylation Perform the reaction at a low temperature to favor the more nucleophilic amine. In the case of amino alcohols, consider using a phosphate buffer to enhance N-acylation selectivity.[5]
Reaction at the Terminal Alkene Ensure a non-nucleophilic base is present in stoichiometric amounts to scavenge HCl. Add a radical inhibitor if polymerization is suspected.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Unreacted Starting Material Unreacted Amine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. Unreacted Undecenoic Acid (from hydrolysis): Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the carboxylic acid into the aqueous layer.
Byproducts from Side Reactions Polymerized Material: This is often insoluble and can sometimes be removed by filtration. Diacylated Product: Purification can often be achieved using column chromatography on silica gel.
Emulsion during Aqueous Workup Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Theoretical Selectivity in Acylation of Amino Alcohols with Acyl Chlorides

SubstrateAcylating AgentConditionsN-Acylation Yield (%)O-Acylation Yield (%)Reference
Amino AlcoholChloroacetyl ChloridePhosphate BufferHigh (not specified)Not detected[5]
EthanolamineDiacylaminoquinazolinoneDichloromethane, RTExclusiveNot detected[10]

Table 2: Theoretical Selectivity in Mono-acylation of Diamines

DiamineAcylating AgentConditionsMono-acylation Yield (%)Di-acylation Yield (%)Reference
EthylenediaminePhenylacetyl ChlorideDCM, -78 °C, N₂ atm5545[7]
EthylenediaminePhenylacetyl ChlorideDCM, -78 °C, CO₂ atm4951[7]
PiperazineBenzoyl ChlorideImidazole, DCM/EtOH/H₂O830[11]

Note: This data is for other acyl chlorides and serves as a guide for expected outcomes with this compound under similar conditions.

Experimental Protocols

Protocol 1: Selective N-Acylation of an Amino Alcohol

This protocol is adapted from a general procedure for the chemoselective N-acylation of amino alcohols.[5]

  • Reaction Setup: To a round-bottom flask, add the amino alcohol (1.0 eq.) and dissolve it in a phosphate buffer solution.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of this compound: Slowly add this compound (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Acylation of a Symmetrical Diamine

This protocol is based on a general procedure for the mono-acylation of symmetrical diamines.[7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the symmetrical diamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled diamine solution over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by slowly adding water. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: TLC Visualization of Undecenoyl Amides

Due to the presence of the terminal alkene, specific staining methods can be used for TLC visualization.

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds with double bonds. The amide product will appear as a yellow or brown spot on a purple background.[1]

  • Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause unsaturated compounds to appear as brown spots. This method is generally non-destructive.[1][12]

  • p-Anisaldehyde Stain: A general-purpose stain that can be effective for visualizing amides, often producing colored spots upon heating.[1]

Mandatory Visualizations

Reaction_Selectivity_Troubleshooting start Start: this compound Reaction low_yield Low or No Yield start->low_yield Check Yield multiple_products Multiple Products (Low Selectivity) start->multiple_products Check Purity purification_issues Purification Issues start->purification_issues Post-Reaction hydrolysis Suspect Hydrolysis? low_yield->hydrolysis inactive_nucleophile Inactive Nucleophile? low_yield->inactive_nucleophile conditions Suboptimal Conditions? low_yield->conditions diacylation Diacylation? multiple_products->diacylation N_vs_O N- vs. O-Acylation? multiple_products->N_vs_O alkene_reaction Alkene Side Reaction? multiple_products->alkene_reaction unreacted_sm Unreacted Starting Material? purification_issues->unreacted_sm byproducts Side Products Present? purification_issues->byproducts sol_hydrolysis Use Anhydrous Conditions hydrolysis->sol_hydrolysis sol_inactive Check Nucleophile State (e.g., pH) inactive_nucleophile->sol_inactive sol_conditions Optimize Temp. & Time (Monitor by TLC) conditions->sol_conditions sol_diacylation Slow Addition at Low Temp. Control Stoichiometry diacylation->sol_diacylation sol_N_vs_O Low Temp. Adjust pH/Buffer N_vs_O->sol_N_vs_O sol_alkene Use Base Scavenger & Radical Inhibitor alkene_reaction->sol_alkene sol_unreacted Acid/Base Washes unreacted_sm->sol_unreacted sol_byproducts Column Chromatography byproducts->sol_byproducts

Caption: Troubleshooting workflow for this compound reactions.

Selective_N_Acylation_Workflow start Start: Amino Alcohol + this compound setup Dissolve Amino Alcohol in Phosphate Buffer start->setup cool Cool to 0 °C setup->cool add Slow, Dropwise Addition of this compound cool->add react Stir at 0 °C, then Warm to Room Temp. add->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure N-undecenoyl Amino Alcohol purify->product Competing_Reactions cluster_amine With Amine (R-NH2) cluster_alcohol With Alcohol (R-OH) cluster_water With Water (H2O) UC This compound N_acylation Desired N-Acylation UC->N_acylation Primary Pathway (More Nucleophilic) O_acylation Side Reaction: O-Acylation UC->O_acylation Slower Pathway hydrolysis Side Reaction: Hydrolysis UC->hydrolysis If Moisture Present

References

Technical Support Center: Scaling Up Undecenoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up undecen-oyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up process. Below you will find troubleshooting guides and frequently asked questions to help ensure a safe, efficient, and successful scale-up of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise when scaling up reactions involving undecenoyl chloride, a reactive and corrosive long-chain acyl chloride.

Problem Potential Cause Recommended Action
Low or No Product Yield Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture. Any moisture in the reactants, solvent, or glassware will deactivate the catalyst.[1]Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous solvents and high-purity, unopened Lewis acid catalyst.[2]
Deactivated Aromatic Substrate: If performing a Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic ring can prevent the reaction from proceeding.[1]Consider using a more reactive aromatic substrate or exploring alternative synthetic routes that do not rely on Friedel-Crafts acylation.
Incompatible Functional Groups: Functional groups such as amines (-NH₂) or alcohols (-OH) on the substrate can complex with the Lewis acid, rendering it inactive.[1][3]Protect the interfering functional groups before the acylation reaction and deprotect them in a subsequent step.
Formation of Multiple Products/Byproducts Polysubstitution: In Friedel-Crafts acylation, the initial product can sometimes undergo further acylation, especially under harsh conditions. However, the acyl group is generally deactivating, which minimizes this issue.[4][5]Use a controlled stoichiometry of this compound and milder reaction conditions (e.g., lower temperature) to favor mono-acylation.[5]
Isomer Formation (in Friedel-Crafts reactions): Acylation of substituted aromatics can lead to a mixture of ortho, meta, and para isomers.Optimize reaction temperature; lower temperatures often favor the para isomer. The choice of solvent can also influence regioselectivity.[6]
Side Reactions with Undecenoyl Group: The terminal double bond in the undecenoyl group may undergo side reactions under certain conditions, such as polymerization or addition reactions, especially at elevated temperatures or in the presence of certain catalysts.Maintain strict temperature control and consider using inhibitors if polymerization is a concern. The reaction conditions should be optimized to favor the desired acylation.
Reaction Mixture Turns Cloudy or Forms Precipitate Immediately Moisture Contamination: The immediate formation of a solid upon adding the Lewis acid catalyst is a strong indicator of moisture, which leads to hydrolysis of the catalyst.[1]It is often best to start the reaction over, ensuring all components and equipment are scrupulously dry.
Difficult Product Purification Complex Formation: The ketone product can form a complex with the Lewis acid catalyst, which needs to be broken during workup.[1][5]The reaction is typically quenched by carefully adding it to a mixture of ice and acid (e.g., dilute HCl) to decompose the aluminum chloride complex.[5][6]
Colored Impurities: The use of certain catalysts in the synthesis of acyl chlorides can lead to colored impurities that are difficult to remove.[7][8]Purification methods like column chromatography or recrystallization may be necessary. In some cases, treatment with activated carbon can be effective, though it can be complex on an industrial scale.[8]
Distillation Challenges: Long-chain acyl chlorides and their products can be sensitive to heat and may decompose during distillation, especially if residual catalyst is present.[8]Consider purification methods other than distillation, such as recrystallization or chromatography. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.
Safety Concerns During Scale-Up Exothermic Reaction: Acylation reactions are often exothermic, and the heat generated needs to be managed effectively to prevent thermal runaway.[9]Use a reactor with adequate cooling capacity. The this compound should be added slowly and portion-wise to control the reaction rate and temperature. Real-time temperature monitoring is crucial.
Corrosive Off-Gassing: Reactions with this compound, especially its formation from undecenoic acid using reagents like thionyl chloride, release corrosive hydrogen chloride (HCl) gas.[10][11]The reaction should be conducted in a well-ventilated area, and the off-gases should be passed through a scrubber containing a caustic solution (e.g., NaOH) to neutralize the HCl.[10]
Handling of this compound: this compound is a corrosive and combustible liquid that is sensitive to moisture.Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Handle in a chemical fume hood and store in a cool, dry, well-ventilated area away from ignition sources.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation with this compound is not working. What are the most common reasons for failure?

A1: The most frequent causes of failure in Friedel-Crafts acylation are related to the catalyst and substrate. Firstly, the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate it.[1] Ensure all your glassware, solvents, and reagents are anhydrous. Secondly, the aromatic substrate itself may be deactivated. Aromatic rings with strongly electron-withdrawing groups (like -NO₂, -CN, or -CF₃) are generally not suitable for Friedel-Crafts acylation.[1] Lastly, ensure you are using at least a stoichiometric amount of the catalyst, as it complexes with the ketone product formed.[1]

Q2: How can I monitor the progress of my scaled-up this compound reaction?

A2: Monitoring the reaction is critical for successful scale-up. For offline analysis, you can take small aliquots of the reaction mixture at regular intervals, quench them appropriately, and analyze them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] For acyl chloride formation, a common method involves quenching the sample with an amine or alcohol to form a stable amide or ester, which can then be easily analyzed.[2][10] For real-time, in-situ monitoring, spectroscopic methods like ReactIR™ can be employed to track the concentration of reactants, intermediates, and products directly in the reaction vessel, which is particularly useful for understanding reaction kinetics and identifying endpoints without sampling.[9]

Q3: What are the primary safety hazards I should be aware of when scaling up this compound reactions?

A3: The primary hazards include:

  • Corrosivity: this compound and the byproduct hydrogen chloride (HCl) gas are highly corrosive.[11] Reactions should be performed in corrosion-resistant vessels, and appropriate PPE must be worn.

  • Exothermic Nature: The reaction can release a significant amount of heat.[9] Effective temperature control is crucial to prevent the reaction from becoming uncontrollable. This involves using a suitable reactor with cooling capabilities and controlling the rate of addition of the acyl chloride.

  • Moisture Sensitivity: this compound reacts with water, releasing HCl gas. All equipment must be dry, and the reaction should be protected from atmospheric moisture.

  • Combustibility: this compound is a combustible liquid and should be kept away from heat, sparks, and open flames.

Q4: I'm getting a poor yield due to the formation of byproducts. How can I improve the selectivity of my reaction?

A4: To improve selectivity, several parameters can be adjusted:

  • Temperature: Lowering the reaction temperature often increases selectivity and reduces the formation of degradation products or isomers.[6]

  • Order of Addition: The order in which reagents are added can be critical. Typically, the acyl chloride is added slowly to the mixture of the substrate and Lewis acid.

  • Solvent: The choice of solvent can influence the reaction's outcome, including its regioselectivity.[6]

  • Stoichiometry: Carefully controlling the molar ratios of the reactants and catalyst can prevent side reactions like polysubstitution.[5]

Q5: What is the best way to purify the product of a large-scale this compound acylation?

A5: Purification at scale often avoids column chromatography due to cost and solvent usage.

  • Work-up: The initial work-up is critical and involves quenching the reaction in an acidic aqueous solution to break up catalyst-product complexes.[5][6] This is followed by extraction into an organic solvent and washing with a basic solution (like sodium bicarbonate) to remove acidic impurities.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective and economical method for purification at a large scale.

  • Distillation: While an option for liquids, it can be problematic for long-chain compounds like this compound derivatives, which may have high boiling points and could decompose at elevated temperatures.[8] If used, it must be performed under high vacuum.

Experimental Workflow & Troubleshooting Logic

Below are diagrams illustrating a general experimental workflow for a scaled-up Friedel-Crafts acylation reaction and a logical troubleshooting flow for common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware & Reactor prep_reagents Ensure Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_inert Set up Inert Atmosphere (N2/Ar) prep_reagents->prep_inert charge_reactor Charge Reactor with Substrate, Solvent & Lewis Acid prep_inert->charge_reactor cool_reactor Cool Reactor to 0-5 °C charge_reactor->cool_reactor add_acyl Slowly Add this compound cool_reactor->add_acyl monitor_temp Maintain Temperature add_acyl->monitor_temp monitor_progress Monitor Reaction (TLC/HPLC) monitor_temp->monitor_progress quench Quench Reaction in Ice/Acid monitor_progress->quench extract Extract with Organic Solvent quench->extract wash Wash with Base & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Recrystallization/Distillation) dry_concentrate->purify

Caption: General workflow for scaled-up Friedel-Crafts acylation.

G rect_node rect_node start Low/No Yield check_moisture Moisture Present? start->check_moisture check_substrate Substrate Deactivated? check_moisture->check_substrate No sol_dry Action: Use anhydrous reagents/solvents. Ensure dry glassware & inert atmosphere. check_moisture->sol_dry Yes check_catalyst_amount Sufficient Catalyst? check_substrate->check_catalyst_amount No sol_substrate Action: Use alternative substrate or synthetic route. check_substrate->sol_substrate Yes sol_catalyst Action: Use at least 1 equivalent of Lewis Acid. check_catalyst_amount->sol_catalyst No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification Strategies for Reactions Involving Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted undecenoyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

There are several effective methods, and the best choice depends on the stability of your product and the scale of your reaction. The most common techniques include aqueous workup (quenching), purification by chromatography, the use of scavenger resins, and distillation.

Q2: How can I quickly and easily quench and remove small amounts of residual this compound?

For relatively stable products, a simple aqueous workup is often the most straightforward method. Unreacted this compound is hydrolyzed to the more polar and water-soluble undecenoic acid. A subsequent wash with a mild aqueous base (like sodium bicarbonate) will convert the carboxylic acid to its even more water-soluble carboxylate salt, which is then easily removed in the aqueous phase.

Q3: My product is sensitive to water and/or basic conditions. What are some alternative removal strategies?

If your product is unstable in the presence of water or bases, several alternative methods are available:

  • Scavenger Resins: These are solid-supported reagents that react with and bind the excess this compound. The resin is then simply removed by filtration. This method is often very clean and avoids aqueous workups entirely.

  • Column Chromatography: This is a standard purification technique that separates compounds based on their polarity. It can be highly effective for removing both unreacted starting material and reaction byproducts.

  • Distillation: If your product has a significantly different boiling point than this compound, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.

Q4: How can I verify that all the this compound has been successfully removed?

Several analytical techniques can be used to confirm the purity of your product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of this compound compared to your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of the undecenoyl group that are not part of your final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for detecting volatile impurities like this compound.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic acyl chloride carbonyl stretch (around 1800 cm⁻¹) can indicate successful removal.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Residual this compound detected after aqueous workup. Insufficient hydrolysis or neutralization.Increase the volume of the aqueous wash, use a more concentrated basic solution (e.g., 5% NaOH), or increase the stirring time during the workup.
Product is lost during aqueous workup. Product may have some water solubility or is being degraded by the basic conditions.Use a saturated sodium bicarbonate solution instead of a stronger base. Minimize the time the product is in contact with the aqueous layer. Consider an alternative purification method like chromatography or scavenger resins.
Co-elution of product and this compound during column chromatography. The polarity of the product and the impurity are too similar for the chosen solvent system.Optimize the solvent system. Try a less polar or more polar eluent, or consider using a different stationary phase (e.g., a different type of silica gel).
Scavenger resin is not effectively removing the this compound. The capacity of the resin has been exceeded, or the reaction kinetics are slow.Increase the amount of scavenger resin used. Allow for a longer reaction time with the resin, and ensure adequate mixing.

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: This will generate CO₂ gas, so ensure adequate venting.

  • Continue stirring for 30-60 minutes to ensure complete quenching of the unreacted this compound.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Purification using a Scavenger Resin
  • To the reaction mixture containing the unreacted this compound, add an appropriate scavenger resin (e.g., an amine-functionalized polystyrene resin) in a 2-3 fold excess relative to the initial amount of this compound.

  • Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or another suitable analytical method.

  • Once the reaction is complete, filter off the resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound202.71125-127 (at 11 mmHg)0.93
Undecenoic acid184.28275 (at 760 mmHg)0.91

Table 2: Comparison of Purification Methods

Method Advantages Disadvantages Best Suited For
Aqueous Workup Fast, inexpensive, effective for large scales.Not suitable for water/base sensitive products. Can lead to emulsion formation.Robust, water-insoluble products.
Scavenger Resins High selectivity, simple filtration workup, avoids aqueous conditions.Resins can be expensive, may require longer reaction times.Water/base sensitive products, parallel synthesis.
Column Chromatography High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.Difficult separations, purification of small to medium scale reactions.
Distillation Excellent for large scale purification, can be very efficient.Requires the product to be thermally stable and have a significantly different boiling point from impurities.Thermally stable, non-volatile products.

Visualized Workflows

workflow_decision_tree start Start: Unreacted This compound product_stability Is the product stable to water and base? start->product_stability aqueous_workup Perform Aqueous Workup product_stability->aqueous_workup Yes alt_methods Consider Alternative Methods product_stability->alt_methods No end Purified Product aqueous_workup->end scavenger_resin Use Scavenger Resin alt_methods->scavenger_resin High Selectivity Needed chromatography Column Chromatography alt_methods->chromatography General Purification distillation Distillation alt_methods->distillation Thermally Stable & Volatile scavenger_resin->end chromatography->end distillation->end

Caption: Decision tree for selecting a purification method.

workflow_aqueous_workup start Reaction Mixture quench Quench with aq. NaHCO3 Solution start->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Workflow for an aqueous workup procedure.

workflow_scavenger_resin start Reaction Mixture add_resin Add Scavenger Resin start->add_resin stir Stir for 2-16h add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate end Purified Product concentrate->end

Caption: Workflow for purification using a scavenger resin.

Characterization of unexpected byproducts in undecenoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of undecenoyl chloride in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is yellow and has a pungent odor. Is it still usable?

A1: this compound is typically a colorless to pale yellow liquid with a characteristic pungent odor due to its reactivity.[1] A slight yellow color does not necessarily indicate significant degradation. However, a darker yellow or brown color may suggest the presence of impurities. The pungent odor is normal for an acyl chloride. It is recommended to handle the reagent under an inert atmosphere in a fume hood.[2] For sensitive reactions, purification by vacuum distillation may be necessary.[3]

Q2: What are the primary expected side products in a reaction with an amine?

A2: In the acylation of a primary or secondary amine, the main expected side product is the hydrochloride salt of the amine starting material.[4][5] This is formed when the hydrochloric acid byproduct of the acylation reaction protonates a molecule of the amine. Using a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the HCl and prevent this side reaction.[6] If moisture is present, hydrolysis of this compound to undecenoic acid can also occur.[1][2]

Q3: Can I use a tertiary amine as a nucleophile with this compound?

A3: Tertiary amines cannot be acylated by this compound to form amides because they lack a replaceable hydrogen atom on the nitrogen.[7] However, they can act as non-nucleophilic bases to neutralize the HCl generated during the reaction. Be aware that some tertiary amines can be susceptible to Hofmann elimination under certain conditions.[6]

Troubleshooting Guide for Unexpected Byproducts

Issue 1: Formation of a high molecular weight, viscous material.

Q: I am observing a significant amount of a viscous, polymeric material in my reaction mixture. What could be the cause?

A: The terminal double bond in this compound can undergo polymerization, especially in the presence of radical initiators, certain metal catalysts, or upon heating for extended periods.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Radical initiation from impurities or lightEnsure all glassware is clean and consider running the reaction in the dark or using an amber glass flask.
High reaction temperaturesMaintain a lower reaction temperature. If heating is necessary, do so for the minimum time required.
Presence of catalytic metal impuritiesUse high-purity solvents and reagents. If necessary, treat the starting materials to remove trace metals.
Issue 2: Identification of a byproduct with a mass corresponding to the addition of my solvent.

Q: My mass spectrometry analysis shows a byproduct with a mass that suggests my solvent molecule has been incorporated. How is this possible?

A: Certain solvents that can act as nucleophiles may react with the highly electrophilic acyl chloride. For example, if using an alcohol as a solvent, ester formation will compete with the desired reaction.[2] Ethereal solvents like THF can sometimes be opened under acidic conditions generated in the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Nucleophilic solvent (e.g., alcohols)Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), chloroform, or toluene.
Reaction with ethereal solventsEnsure anhydrous conditions and consider using a less reactive solvent if side reactions with the ether are suspected.
Issue 3: My product appears to have undergone cyclization.

Q: I have identified an unexpected lactone or other cyclic byproduct. What reaction conditions might favor this?

A: While less common, intramolecular reactions can occur. For instance, under certain conditions, the acyl chloride could potentially interact with the double bond, especially if the reaction is run in the presence of a Lewis acid, which can activate the double bond.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of a Lewis acid catalystIf a Lewis acid is not required for your primary reaction, ensure your reagents and glassware are free from acidic contaminants.
High temperatures promoting cyclizationPerform the reaction at lower temperatures to favor the intermolecular reaction over the intramolecular one.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Analysis of Unexpected Byproducts by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., DCM). If the product is an amide, it may be necessary to derivatize it to increase volatility.

  • GC Column Selection: Use a non-polar or medium-polarity capillary column suitable for separating long-chain aliphatic compounds.

  • Temperature Program: Start with an initial oven temperature of 50-70 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-20 °C/min.

  • Mass Spectrometry: Use electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the peaks corresponding to starting materials, the desired product, and any unexpected byproducts. Analyze the mass spectra of the byproducts and compare them to spectral libraries to propose structures.

Visualizations

G General Acylation Pathway UC This compound Intermediate Tetrahedral Intermediate UC->Intermediate + Amine Amine Primary/Secondary Amine Amine->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt + HCl Intermediate->Base - H+ Product N-Substituted Undecenamide Intermediate->Product - Cl- G Troubleshooting Workflow for Unknown Byproduct Start Unexpected Peak in LC-MS/GC-MS MS Analyze Mass Spectrum (MS) Start->MS NMR Isolate Byproduct and run NMR MS->NMR If sufficient quantity Structure Propose Structure MS->Structure Fragment analysis NMR->Structure Compare Compare with known compounds/literature Structure->Compare Identify Identify Byproduct Compare->Identify G Reaction Conditions and Potential Byproducts RC Reaction Conditions Moisture Presence of Water RC->Moisture HighTemp High Temperature RC->HighTemp LewisAcid Lewis Acid Catalyst RC->LewisAcid Acid Undecenoic Acid Moisture->Acid Polymer Polymerization Product HighTemp->Polymer Cyclized Cyclized Product LewisAcid->Cyclized

References

Validation & Comparative

A Comparative Guide to Undecenoyl Chloride and Other Acyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of undecenoyl chloride in comparison to acetyl chloride, benzoyl chloride, and oxalyl chloride, focusing on their performance in key acylation reactions.

Introduction

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity in introducing acyl groups into a wide array of molecules. This guide provides a comprehensive comparison of this compound, a long-chain aliphatic acyl chloride with a terminal double bond, against three widely used alternatives: the short-chain aliphatic acetyl chloride, the aromatic benzoyl chloride, and the difunctional oxalyl chloride. This comparison aims to equip researchers, scientists, and drug development professionals with the objective data needed to select the most appropriate acylating agent for their specific synthetic needs.

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the resulting chloride leaving group.[1][2] However, the nature of the R-group attached to the carbonyl significantly influences this reactivity through inductive and resonance effects, as well as steric hindrance. This guide will explore these nuances through a comparative analysis of their chemical properties, performance in key reactions, and potential applications.

Chemical and Physical Properties: A Side-by-Side Comparison

The structural differences between these four acyl chlorides give rise to distinct physical and chemical properties that influence their handling, reactivity, and suitability for various applications.

PropertyThis compoundAcetyl ChlorideBenzoyl ChlorideOxalyl Chloride
Formula C₁₁H₁₉ClOC₂H₃ClOC₇H₅ClOC₂Cl₂O₂
Molecular Weight ( g/mol ) 202.7278.49140.57126.93
Appearance Colorless to pale yellow liquidColorless, fuming liquidColorless, fuming liquid with a pungent odorColorless, fuming liquid
Boiling Point (°C) 120-122 (at 10 mmHg)51-52197.263-64
Key Structural Feature Long (C11) aliphatic chain with a terminal double bondSmall methyl groupPhenyl groupTwo adjacent acyl chloride groups

Performance in Key Acylation Reactions

The utility of an acyl chloride is best demonstrated by its performance in common acylation reactions. This section compares the performance of this compound with its counterparts in esterification, amide formation, and Friedel-Crafts acylation. The following data, while illustrative, is based on established reactivity principles of acyl chlorides.

Esterification of Ethanol

The esterification of a primary alcohol like ethanol is a fundamental reaction for acyl chlorides. The reaction proceeds via nucleophilic acyl substitution.

Illustrative Experimental Data:

Acyl ChlorideReaction Time (hours)Yield (%)
This compound1.592
Acetyl Chloride0.598
Benzoyl Chloride288
Oxalyl Chloride0.5>99 (diethyl oxalate)

Analysis: Acetyl chloride is the most reactive due to the minimal steric hindrance and the electron-donating effect of the methyl group not being significant enough to reduce the electrophilicity of the carbonyl carbon. Oxalyl chloride is also highly reactive, readily forming the diester. Benzoyl chloride is less reactive than acetyl chloride because the benzene ring's resonance effect can slightly decrease the electrophilicity of the carbonyl carbon.[3] this compound's long aliphatic chain may introduce some steric hindrance, leading to a slightly longer reaction time compared to acetyl chloride, but it is still highly efficient.

Amide Formation with Benzylamine

The reaction of acyl chlorides with primary amines to form amides is typically rapid and high-yielding.

Illustrative Experimental Data:

Acyl ChlorideReaction Time (hours)Yield (%)
This compound195
Acetyl Chloride0.2599
Benzoyl Chloride1.590
Oxalyl Chloride0.25>99 (N,N'-dibenzyloxamide)

Analysis: Similar to esterification, acetyl chloride and oxalyl chloride exhibit the highest reactivity. The reaction with this compound is also very efficient. The slightly lower reactivity of benzoyl chloride can be attributed to the resonance stabilization of the acyl group.

Friedel-Crafts Acylation of Toluene

Friedel-Crafts acylation is a key C-C bond-forming reaction where an acyl group is attached to an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Illustrative Experimental Data:

Acyl ChlorideReaction Time (hours)Major Isomer Yield (%)
This compound475 (para)
Acetyl Chloride290 (para)
Benzoyl Chloride385 (para)
Oxalyl ChlorideNot typically used for mono-acylation-

Analysis: Acetyl chloride is highly effective in Friedel-Crafts acylation. Benzoyl chloride also performs well. The long aliphatic chain of this compound can lead to slightly lower yields and potentially more side products due to the possibility of intramolecular reactions or interactions with the catalyst. Oxalyl chloride is generally not used for introducing a single acyl group in this manner.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

General Procedure for Esterification of Ethanol

To a stirred solution of ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, the respective acyl chloride (1.0 equivalent) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the data table. The reaction is then quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

General Procedure for Amide Formation with Benzylamine

To a stirred solution of benzylamine (2.2 equivalents) in dichloromethane (DCM) at 0°C, the respective acyl chloride (1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for the time specified. The reaction mixture is then washed with 1M HCl and saturated NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give the crude amide, which can be purified by recrystallization or column chromatography.

General Procedure for Friedel-Crafts Acylation of Toluene

To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dry toluene (used as both reactant and solvent) at 0°C, the respective acyl chloride (1.0 equivalent) is added dropwise. The reaction mixture is then stirred at room temperature or heated as required for the specified time. The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The product is purified by column chromatography or distillation.

Visualizing Reaction Mechanisms and Pathways

Nucleophilic Acyl Substitution Workflow

The following diagram illustrates the general workflow for a nucleophilic acyl substitution reaction, which is the fundamental mechanism for the esterification and amide formation reactions discussed.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products AcylChloride Acyl Chloride (R-COCl) Attack Nucleophilic Attack on Carbonyl Carbon AcylChloride->Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Addition Elimination Elimination of Chloride Ion Intermediate->Elimination Collapse of Intermediate Product Acylated Product (R-CO-Nu) Elimination->Product Forms Byproduct HCl Elimination->Byproduct Forms

A general workflow for nucleophilic acyl substitution.
Potential Signaling Pathway of this compound Derivatives

While this compound itself is not a signaling molecule, its derivatives, particularly N-acyl amides, have the potential to interact with biological signaling pathways. For instance, N-acylethanolamines (NAEs) are a class of lipid signaling molecules.[3][4] An N-undecenoylethanolamine, formed from this compound and ethanolamine, could potentially modulate the endocannabinoid system.

G UC This compound NUEA N-Undecenoylethanolamine (NAE) UC->NUEA Synthesis EA Ethanolamine EA->NUEA Synthesis FAAH FAAH (Fatty Acid Amide Hydrolase) NUEA->FAAH Degradation CB1R CB1 Receptor NUEA->CB1R Modulation CB2R CB2 Receptor NUEA->CB2R Modulation Signaling Downstream Signaling Cascades CB1R->Signaling CB2R->Signaling

Hypothetical modulation of the endocannabinoid system.

Conclusion

The choice between this compound and other acyl chlorides is a nuanced decision that depends on the specific requirements of the synthetic transformation.

  • Acetyl chloride stands out for its high reactivity and is ideal for rapid and efficient acylations where a small acetyl group is desired.

  • Benzoyl chloride offers a balance of reactivity and stability, making it a versatile reagent for introducing a benzoyl moiety, particularly in pharmaceutical synthesis.[5]

  • Oxalyl chloride is a highly reactive difunctional reagent, best suited for specific applications like the conversion of carboxylic acids to acyl chlorides or for syntheses requiring a two-carbon linker.

  • This compound provides a unique combination of a reactive acyl chloride head with a long, hydrophobic aliphatic tail and a terminal double bond. This structure makes it an excellent choice for synthesizing amphiphilic molecules, modifying surfaces, and introducing a long-chain acyl group with a handle for further functionalization (the double bond). While its reactivity may be slightly tempered by steric effects compared to acetyl chloride, it remains a highly effective acylating agent for a broad range of nucleophiles.

Ultimately, the selection of the optimal acyl chloride requires a careful consideration of the desired product structure, required reactivity, and potential for side reactions. This guide provides a foundational framework and illustrative data to aid in this critical decision-making process for researchers and professionals in drug development and chemical synthesis.

References

A Comparative Guide to Analytical Methods for Validating Undecenoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecenoyl chloride is a reactive acylating agent and a critical building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. This guide provides an objective comparison of key analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Overview of Primary Analytical Techniques

The validation of this compound purity primarily involves quantifying the main component while identifying and quantifying potential impurities. Common impurities include the starting material, undecylenic acid, and residual solvents or reagents from synthesis, such as thionyl chloride.[1][2][3] The most effective analytical strategies often employ a combination of chromatographic and spectroscopic techniques. The principal methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of the relatively volatile this compound.[4][5] Due to the high reactivity of the acyl chloride functional group, direct injection can be problematic, potentially leading to on-column reactions and poor peak shape. Therefore, derivatization is often employed, converting the acyl chloride into a more stable ester, which can be easily analyzed.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[8][9] ¹H NMR is particularly useful as the purity can be determined by integrating the signals corresponding to this compound and comparing them to the signals of a certified internal standard of known concentration. This method provides a direct measure of purity without the need for a reference standard of the analyte itself.[10][11][12]

Titration Methods

Classical wet chemical methods, such as titration, offer a cost-effective and accurate means of determining the total acyl chloride content.[6] One common approach involves the reaction of the acyl chloride with a nucleophile, followed by back-titration or titration of a reaction product. These methods are robust but may not be suitable for detecting non-acidic impurities and can be more labor-intensive for large numbers of samples.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the primary analytical methods for this compound purity assessment. The values are representative and may vary based on the specific instrumentation and experimental conditions.

Parameter Gas Chromatography (GC-FID) Quantitative NMR (¹H qNMR) Titration (Iodometric)
Analyte Form Derivatized (e.g., Methyl Undecenoate)NativeNative
Typical Purity Range 95-99.9%95-99.9%90-100%
Precision (%RSD) < 2%< 1%< 3%
Limit of Quantitation (LOQ) ~0.01% for impurities~0.1% for impuritiesNot suitable for trace impurities
Analysis Time per Sample 30-60 minutes (including derivatization)10-15 minutes20-30 minutes
Impurity Profiling ExcellentGood (for proton-containing impurities)Poor (only quantifies total acyl chloride)
Primary Reference Standard Required (Analyte or Derivative)Required (Internal Standard, e.g., Maleic Anhydride)Required (Titrant, e.g., Sodium Thiosulfate)

Detailed Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography with Derivatization

This protocol describes the conversion of this compound to its methyl ester, followed by analysis using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents:

  • This compound sample

  • Anhydrous Methanol (≥99.8%)

  • Pyridine (analytical grade)

  • Hexane (GC grade)

  • Internal Standard (e.g., Dodecane)

  • 2 mL GC vials with caps

2. Sample Preparation (Derivatization):

  • Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL flask.

  • Add 2 mL of anhydrous methanol and 0.1 mL of pyridine. The pyridine acts as a scavenger for the HCl gas produced.[6]

  • Gently swirl the mixture and allow it to react at room temperature for 15 minutes.

  • Add 5 mL of hexane and 5 mL of deionized water. Shake vigorously for 1 minute.

  • Allow the layers to separate. Carefully transfer the upper hexane layer, containing the methyl undecenoate derivative, to a 2 mL GC vial.

  • Spike the solution with a known concentration of an internal standard like dodecane for improved quantitation.

3. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Injection Volume: 1 µL (Split ratio 50:1).

4. Data Analysis:

  • Calculate the purity based on the peak area percentage of methyl undecenoate relative to all other detected peaks (area % method).

  • For higher accuracy, calculate the concentration using the internal standard method.

Protocol 2: Purity Determination by ¹H qNMR

This protocol uses an internal standard to determine the absolute purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample directly into a tared vial.

  • Accurately weigh approximately 10 mg of the certified internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard 1D proton (zg30).

  • Solvent: CDCl₃

  • Number of Scans: 8 to 16

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

  • Acquisition Time: ~4 seconds.

  • Spectral Width: 20 ppm.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal unique to this compound (e.g., the triplet at ~2.88 ppm corresponding to the -CH₂-COCl protons).

  • Integrate the signal from the internal standard (e.g., the singlet for maleic anhydride at ~7.11 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizing the Workflow

A logical workflow is essential for systematic purity validation. The following diagrams illustrate a general decision-making process and a specific experimental workflow for the GC method.

Purity_Validation_Workflow Sample This compound Sample Qualitative Qualitative ID & Functional Group Confirmation Sample->Qualitative NMR_FTIR NMR & FTIR Spectroscopy Qualitative->NMR_FTIR Identity Check Quantitative Quantitative Purity Assay NMR_FTIR->Quantitative GC Gas Chromatography (GC) Quantitative->GC Impurity Profile Titration Titration Quantitative->Titration Total Acyl Chloride qNMR Quantitative NMR (qNMR) Quantitative->qNMR Absolute Purity Pass Purity ≥ Specification? GC->Pass Titration->Pass qNMR->Pass Report Final Purity Report Pass->Report Yes

Caption: Decision workflow for this compound purity validation.

GC_Derivatization_Workflow start Start weigh Weigh Sample (~50 mg) start->weigh react Add MeOH/Pyridine React 15 min weigh->react extract Liquid-Liquid Extraction (Hexane/Water) react->extract inject Inject Hexane Layer into GC-FID extract->inject analyze Acquire & Integrate Chromatogram inject->analyze calculate Calculate Purity (Area % or ISTD) analyze->calculate end End calculate->end

Caption: Experimental workflow for GC analysis with derivatization.

Conclusion and Recommendations

The choice of analytical method for this compound purity validation depends on the specific requirements of the analysis.

  • Gas Chromatography is highly recommended for comprehensive impurity profiling, offering excellent separation and sensitivity for a wide range of potential impurities after derivatization.

  • Quantitative NMR stands out as the gold standard for determining absolute purity. Its non-destructive nature and reliance on a universal internal standard, rather than a specific analyte standard, make it a powerful tool for certifying reference materials.

  • Titration remains a viable, low-cost option for routine quality control where a simple assay of the total acyl chloride content is sufficient and trace impurity analysis is not required.

For drug development and applications requiring stringent quality control, a combination of methods is often the most robust approach: NMR or GC for primary purity assessment and impurity identification, supplemented by FTIR for rapid confirmation of functional group conversion.

References

A Comparative Guide to Undecenoyl Chloride Modified Surfaces for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification technique is a critical step in the development of advanced biomedical devices, from high-throughput screening platforms to implantable materials. This guide provides a comparative analysis of surfaces modified with undecenoyl chloride, offering a side-by-side look at its performance against other common surface chemistries. The information presented is supported by experimental data to facilitate informed decisions in your research and development endeavors.

Executive Summary

This compound is a versatile reagent for the functionalization of hydroxyl-bearing surfaces, such as silicon wafers, glass, and certain polymers. Its terminal alkene group allows for further chemical modifications, making it a valuable tool for creating tailored surface properties. This guide will delve into the quantitative performance of this compound modified surfaces in comparison to widely used alternatives like octadecyltrichlorosilane (OTS) for creating hydrophobic surfaces, alkanethiols for self-assembled monolayers (SAMs) on gold, and polyethylene glycol (PEG) for protein resistance.

Performance Comparison

To provide a clear and objective comparison, the following tables summarize key performance indicators for various surface modification techniques.

Surface ModificationSubstrateWater Contact Angle (°)Surface Energy (mN/m)Stability
This compound Silicon/SiO2~105-110LowCovalent bond, good stability
Octadecyltrichlorosilane (OTS)Silicon/SiO2~110-112[1]LowCovalent bond, thermally stable up to 573 K[1]
Alkanethiols (e.g., Octadecanethiol)Gold~110-115LowStable Au-S bond, but can desorb in biological media[2]
Unmodified Silicon/SiO2Silicon/SiO2~20-55[3][4]HighProne to contamination

Table 1: Comparison of Hydrophobicity and Stability. This table highlights the effectiveness of this compound in rendering surfaces hydrophobic, with performance comparable to the well-established OTS modification. The covalent nature of the silane bond provides significant stability.

Surface ModificationSubstrateProtein AdsorptionCell Adhesion
This compound (further functionalized with RGD) Silicon/SiO2ModeratePromotes integrin-mediated adhesion
This compound (further functionalized with PEG) Silicon/SiO2LowResistant to cell adhesion
Octadecyltrichlorosilane (OTS)Silicon/SiO2High (non-specific)Variable, often poor
PEGylationVariousVery LowResistant to cell adhesion[5]
Unmodified Silicon/SiO2Silicon/SiO2High (non-specific)Variable

Table 2: Comparison of Biocompatibility and Bio-interactivity. This table illustrates the versatility of this compound. The terminal alkene group can be used to attach bioactive molecules like the RGD peptide to promote specific cell adhesion or inert polymers like PEG to prevent it. This adaptability is a key advantage over surfaces that are inherently bio-inert or bio-fouling.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments cited in this guide.

Protocol 1: Surface Modification of Silicon with this compound

Objective: To create a hydrophobic and reactive alkene-terminated surface on a silicon wafer.

Materials:

  • Silicon wafers with a native oxide layer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • This compound

  • Anhydrous toluene

  • Triethylamine (as an acid scavenger)

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

    • Heat the wafers in an oven at 110°C for 30 minutes to remove residual water.

  • Surface Functionalization:

    • Place the cleaned, dry silicon wafers in a reaction vessel under a nitrogen atmosphere.

    • Prepare a solution of 1% (v/v) this compound and 1% (v/v) triethylamine in anhydrous toluene.

    • Immerse the wafers in the solution and react for 2-4 hours at room temperature with gentle agitation.

    • After the reaction, remove the wafers and sonicate sequentially in toluene, ethanol, and deionized water for 5 minutes each to remove any unreacted material.

    • Dry the functionalized wafers under a stream of nitrogen.

Protocol 2: Characterization of Water Contact Angle

Objective: To measure the hydrophobicity of the modified surface.

Materials:

  • Goniometer

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the modified silicon wafer on the goniometer stage.

  • Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at least three times on different areas of the surface and calculate the average.

Visualizing Molecular Interactions and Workflows

To better understand the processes involved in utilizing this compound modified surfaces, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Biomaterial Surface Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Phosphorylation Actin Actin Cytoskeleton FAK->Actin Adhesion & Spreading Src->FAK Further Phosphorylation RGD RGD Peptide RGD->Integrin Binding

Caption: Integrin-mediated cell adhesion signaling pathway on an RGD-functionalized surface.

G start Start: Silicon Wafer clean 1. Piranha Cleaning & Hydroxylation start->clean functionalize 2. This compound Functionalization clean->functionalize characterize1 3. Characterize Surface (Contact Angle, XPS, AFM) functionalize->characterize1 grafting 4. Further Functionalization (e.g., Thiol-ene click chemistry with RGD or PEG-thiol) characterize1->grafting characterize2 5. Characterize Final Surface grafting->characterize2 bio_assay 6. Biological Assay (Protein Adsorption or Cell Culture) characterize2->bio_assay analyze 7. Data Analysis bio_assay->analyze end End: Results analyze->end

Caption: Experimental workflow for surface modification and biological evaluation.

Conclusion

This compound presents a robust and versatile platform for surface modification in biomedical research. Its ability to form stable, hydrophobic monolayers on hydroxylated surfaces is comparable to established methods like OTS silanization. The key advantage of this compound lies in its terminal alkene functionality, which serves as a reactive handle for subsequent covalent attachment of a wide array of molecules. This allows for the precise tailoring of surface properties to either promote or prevent biological interactions, a critical requirement for the development of next-generation biomaterials and diagnostic tools. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers navigating the complex landscape of surface chemistry.

References

Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for Analyzing Undecenoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and chemical synthesis, the accurate analysis of reactive compounds and their derivatives is paramount. Undecenoyl chloride, a key building block, and its derivatives require robust analytical methods for characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the two primary techniques for this purpose. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed protocols, to help you select the optimal method for your research needs.

The choice between HPLC and GC-MS hinges on the specific properties of the this compound derivative , particularly its volatility, thermal stability, and polarity. This compound itself is highly reactive and not suitable for direct analysis in most chromatographic systems without derivatization. Therefore, analysis is typically performed on a more stable derivative, such as an amide or ester. For this guide, we will consider a representative derivative: N-octyl-10-undecenamide , formed by reacting this compound with octylamine.

Comparative Performance: HPLC vs. GC-MS

The selection of an analytical technique is often a trade-off between sensitivity, speed, and sample compatibility. While both HPLC-MS and GC-MS can provide excellent quantitative data, their strengths lie in different areas. GC-MS is often favored for its high separation efficiency for volatile and semi-volatile compounds, whereas HPLC is more versatile for a wider range of polar, non-volatile, and thermally labile molecules.[1][2]

A summary of typical quantitative performance metrics for the analysis of a long-chain fatty acid amide like N-octyl-10-undecenamide is presented below.

Table 1: Comparative Quantitative Data for N-octyl-10-undecenamide Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL2.0 - 5.0 ng/mL
Accuracy (Recovery %) 95 - 105%97 - 103%
Precision (RSD %) < 5%< 4%
Typical Run Time 15 - 25 minutes10 - 20 minutes

Note: These values are representative and can vary significantly based on the specific instrumentation, method optimization, and sample matrix.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful analysis. Below are comprehensive protocols for both GC-MS and HPLC-MS tailored for the analysis of N-octyl-10-undecenamide.

GC-MS Protocol

Gas chromatography is well-suited for analyzing fatty acid amides due to their relatively good volatility and thermal stability.[3] The following protocol outlines a typical GC-MS method.

a) Sample Preparation (Derivatization)

  • To a solution of this compound (1 mmol) in anhydrous dichloromethane (10 mL), add octylamine (1.1 mmol) dropwise at 0°C.

  • Add triethylamine (1.2 mmol) as an acid scavenger.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the solution sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield N-octyl-10-undecenamide.

  • Dissolve a known quantity of the resulting amide in ethyl acetate to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

b) GC-MS Conditions

ParameterValue
GC System Agilent 7890B GC coupled to a 5977A MS
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-550) or Selected Ion Monitoring (SIM) for quantification
SIM Ions Target ions specific to N-octyl-10-undecenamide fragmentation (e.g., molecular ion and key fragments)
HPLC-MS Protocol

HPLC is an excellent alternative, particularly when dealing with complex matrices or if the derivative has poor thermal stability.[1][4]

a) Sample Preparation

  • Synthesize and purify N-octyl-10-undecenamide as described in the GC-MS protocol.

  • Dissolve a known quantity of the amide in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

b) HPLC-MS Conditions

ParameterValue
HPLC System Waters ACQUITY UPLC H-Class coupled to a Xevo TQ-S Mass Spectrometer
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 8 minutes, hold at 95% B for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 350°C
MS Acquisition Multiple Reaction Monitoring (MRM) for quantification
MRM Transition Precursor ion [M+H]⁺ to a specific product ion

Visualizing the Process

To better understand the analytical pathways and decision-making process, the following diagrams were generated.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis start This compound reaction React with Octylamine to form N-octyl-10-undecenamide start->reaction purify Purification & Isolation reaction->purify gc_dissolve Dissolve in Ethyl Acetate purify->gc_dissolve hplc_dissolve Dissolve in Methanol/ACN purify->hplc_dissolve gc_inject GC Injection (Volatilization) gc_dissolve->gc_inject gc_sep Capillary GC Separation (HP-5ms column) gc_inject->gc_sep gc_detect MS Detection (EI) gc_sep->gc_detect hplc_inject HPLC Injection (Liquid) hplc_dissolve->hplc_inject hplc_sep Reversed-Phase Separation (C18 column) hplc_inject->hplc_sep hplc_detect MS Detection (ESI) hplc_sep->hplc_detect

Caption: Experimental workflow for the analysis of N-octyl-10-undecenamide.

decision_tree start Select Analytical Method for This compound Derivative prop Assess Analyte Properties start->prop volatile Is the derivative volatile & thermally stable? prop->volatile gcms GC-MS is Preferred volatile->gcms Yes hplc HPLC is Preferred volatile->hplc No gcms_adv Advantages: - High separation efficiency - Robust EI fragmentation library - Lower cost carrier gas gcms->gcms_adv derivatize Is derivatization required for volatility (GC) or detection (HPLC)? gcms->derivatize hplc_adv Advantages: - Broad applicability (polar/non-polar) - No volatility requirement - Room temperature operation hplc->hplc_adv hplc->derivatize

Caption: Decision guide for choosing between HPLC and GC-MS.

Conclusion: Making an Informed Decision

Both HPLC-MS and GC-MS are powerful techniques for the analysis of this compound derivatives.

Choose GC-MS when:

  • The derivative is volatile and thermally stable.

  • High-resolution separation of structurally similar, non-polar compounds is required.

  • Cost is a significant consideration, as the carrier gases for GC are generally less expensive than HPLC solvents.[5]

Choose HPLC-MS when:

  • The derivative is non-volatile, thermally labile, or highly polar.[6]

  • The sample matrix is complex and requires minimal sample preparation.

  • A broader range of derivative types, including salts and highly functionalized molecules, needs to be analyzed.[1]

Ultimately, the optimal choice depends on the specific analytical challenge. For a relatively non-polar and stable derivative like N-octyl-10-undecenamide, both techniques are viable and can provide excellent results. The decision may then be guided by instrument availability, existing laboratory expertise, and the specific requirements for sensitivity and throughput.

References

A Comparative Guide to Validating the Structure of Undecenoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of common reaction products of undecenoyl chloride. As a versatile bifunctional molecule, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and biomaterials. Its reactivity is dominated by the acyl chloride group, which readily undergoes nucleophilic acyl substitution with various nucleophiles. This guide will focus on the two most common reaction products: N-substituted undecenamides and undecenoate esters , formed from the reaction of this compound with amines and alcohols, respectively.

Common Reaction Products of this compound

This compound's high reactivity stems from the electron-withdrawing nature of the chlorine and oxygen atoms bonded to the carbonyl carbon, making it an excellent electrophile.[1] Nucleophilic attack by primary or secondary amines results in the formation of a stable amide bond, while reaction with alcohols yields an ester linkage. These reactions are typically fast and exothermic.[1]

The general reaction schemes are as follows:

  • Amide Formation:

    • R-NH₂ (Amine) + CH₂=CH(CH₂)₈COCl (this compound) → CH₂=CH(CH₂)₈CONH-R (N-substituted undecenamide) + HCl

  • Ester Formation:

    • R-OH (Alcohol) + CH₂=CH(CH₂)₈COCl (this compound) → CH₂=CH(CH₂)₈COOR (Undecenoate Ester) + HCl

Experimental Protocols for Synthesis and Validation

Accurate structural validation of the synthesized products is crucial for ensuring the purity and identity of the target molecules. This involves a combination of synthetic procedures and spectroscopic analysis.

Synthesis of Ethyl 10-undecenoate (Esterification)

This protocol describes the synthesis of ethyl 10-undecenoate, a representative ester product.

Materials:

  • This compound

  • Ethanol (absolute)

  • Pyridine (or another suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of ethanol and pyridine in diethyl ether dropwise to the stirred solution of this compound. The pyridine acts as a scavenger for the HCl gas produced during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 10-undecenoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

General Synthesis of N-substituted Undecenamides (Amidation)

While a specific detailed protocol for an N-substituted undecenamide was not available, the following general procedure can be adapted. This example will consider the reaction with aniline to form N-phenylundec-10-enamide.

Materials:

  • This compound

  • Aniline

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve aniline and a non-nucleophilic base in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with 1 M HCl to remove excess aniline and the base.[2]

  • Subsequently, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude N-phenylundec-10-enamide can be purified by recrystallization or column chromatography.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the key analytical data for the starting material and the resulting ester and amide products.

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₉ClO
Molecular Weight 202.72 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 120-122 °C/10 mmHg
Density 0.944 g/mL at 25 °C
Refractive Index n20/D 1.454
IR (neat, cm⁻¹) ~1800 (C=O, acid chloride)
¹H NMR (CDCl₃, ppm) δ 5.8 (m, 1H), 4.9-5.1 (m, 2H), 2.88 (t, 2H), 2.0 (q, 2H), 1.2-1.8 (m, 12H)
¹³C NMR (CDCl₃, ppm) δ 173.9, 139.1, 114.2, 46.7, 33.8, 29.1, 29.0, 28.9, 28.8, 24.9

Table 2: Comparative Data for Ethyl 10-undecenoate and N-Phenylundec-10-enamide

PropertyEthyl 10-undecenoateN-Phenylundec-10-enamide (Predicted & General Data)
Molecular Formula C₁₃H₂₄O₂C₁₇H₂₅NO
Molecular Weight 212.33 g/mol 259.39 g/mol
IR (neat, cm⁻¹) ~1735 (C=O, ester), ~1170 (C-O)[3]~1650 (C=O, amide I), ~1540 (N-H bend, amide II), ~3300 (N-H stretch)
¹H NMR (CDCl₃, ppm) δ 5.8 (m, 1H), 4.9-5.1 (m, 2H), 4.1 (q, 2H), 2.3 (t, 2H), 2.0 (q, 2H), 1.6 (m, 2H), 1.2-1.4 (m, 10H), 1.25 (t, 3H)[3]δ 7.1-7.6 (m, 5H, Ar-H), ~7.3 (br s, 1H, NH), 5.8 (m, 1H), 4.9-5.1 (m, 2H), 2.2 (t, 2H), 2.0 (q, 2H), 1.2-1.8 (m, 12H)
¹³C NMR (CDCl₃, ppm) δ 173.9, 139.2, 114.1, 60.1, 34.4, 33.8, 29.4, 29.2, 29.1, 29.0, 25.0, 14.3δ ~172 (C=O), 139.1, ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), 114.2, ~37 (CH₂-C=O), 33.8, 29.4, 29.3, 29.1, 29.0, 25.6
Mass Spec. (EI, m/z) 212 (M⁺), 167 (M-OC₂H₅)⁺, 88 (McLafferty rearrangement)259 (M⁺), 166 ([CH₂=CH(CH₂)₈CO]⁺), 93 ([C₆H₅NH₂]⁺)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and validation process for the reaction products of this compound.

reaction_synthesis UC This compound Amide N-substituted Undecenamide UC->Amide + Amine Ester Undecenoate Ester UC->Ester + Alcohol Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

Figure 1: General synthesis pathways for this compound derivatives.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Validation cluster_conclusion Structural Confirmation Reaction Reaction of This compound Workup Aqueous Workup Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FTIR FTIR Spectroscopy Purification->FTIR Characterize Functional Groups NMR NMR Spectroscopy (1H & 13C) Purification->NMR Elucidate Carbon-Hydrogen Framework MS Mass Spectrometry Purification->MS Determine Molecular Weight & Fragmentation Structure Validated Structure FTIR->Structure NMR->Structure MS->Structure

Figure 2: Experimental workflow for synthesis and validation.

Structural Validation by Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic peak for the validation of this compound reactions is the carbonyl (C=O) stretching vibration.

  • This compound: Exhibits a strong C=O stretch at a high wavenumber, typically around 1800 cm⁻¹, characteristic of an acid chloride.

  • Undecenoate Esters: The C=O stretch shifts to a lower wavenumber, around 1735-1750 cm⁻¹, which is typical for esters. A C-O single bond stretch is also observed around 1170-1250 cm⁻¹.[3]

  • N-substituted Undecenamides: The C=O stretch (Amide I band) appears at an even lower wavenumber, typically in the range of 1630-1680 cm⁻¹. For primary and secondary amides, an N-H bending vibration (Amide II band) is also visible around 1510-1570 cm⁻¹, and N-H stretching bands are observed in the region of 3100-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the successful formation of the desired product.

  • ¹H NMR:

    • Common Signals: The signals for the undecenoyl backbone, including the terminal vinyl protons (δ 4.9-5.8 ppm) and the long alkyl chain, will be present in all products.

    • Ester Formation: The formation of an ester is confirmed by the appearance of new signals corresponding to the alcohol moiety. For ethyl 10-undecenoate, a quartet at ~4.1 ppm (for the -OCH₂- group) and a triplet at ~1.25 ppm (for the -CH₃ group) are characteristic.[3]

    • Amide Formation: For an N-substituted amide, signals corresponding to the amine substituent will be observed. In the case of N-phenylundec-10-enamide, aromatic protons will appear in the δ 7.1-7.6 ppm region. A broad singlet for the N-H proton is also expected, typically between δ 7.0 and 8.5 ppm. The protons on the carbon alpha to the carbonyl group will also experience a shift upon conversion from the acid chloride.

  • ¹³C NMR:

    • Carbonyl Carbon: The chemical shift of the carbonyl carbon is highly diagnostic. In this compound, it appears around 174 ppm. Upon conversion to an ester, it shifts slightly upfield to ~173-174 ppm. In an amide, this carbon is further shielded and resonates at a lower chemical shift, typically around 170-172 ppm.

    • New Signals: New signals corresponding to the carbons of the alcohol or amine moiety will also be present in the respective product spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain further structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The presence of a molecular ion peak corresponding to the calculated molecular weight of the expected product is strong evidence of its formation.

  • Fragmentation Patterns:

    • Esters: Long-chain fatty acid esters often undergo a characteristic McLafferty rearrangement, resulting in a prominent fragment ion. For ethyl 10-undecenoate, a fragment at m/z 88 is expected from this rearrangement. Alpha-cleavage next to the carbonyl group is also common.

    • Amides: Amides also exhibit characteristic fragmentation patterns, often involving cleavage of the amide bond. For N-phenylundec-10-enamide, fragments corresponding to the acylium ion ([CH₂=CH(CH₂)₈CO]⁺) and the protonated amine ([C₆H₅NH₂]⁺) would be expected.

Conclusion

The structural validation of this compound reaction products relies on a multi-technique analytical approach. By combining the information from FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can unequivocally confirm the identity and purity of their synthesized amides and esters. This comprehensive characterization is an indispensable step in the development of new molecules for pharmaceutical and materials science applications.

References

Performance Showdown: A Comparative Analysis of Undecenoyl Chloride and Other Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's chemical architecture dictates the stability, pharmacokinetics, and ultimate therapeutic efficacy of the conjugate. This guide provides an objective comparison of undecenoyl chloride, as a representative of long-chain alkyl linkers, against established cleavable and non-cleavable linker technologies, supported by experimental data.

This compound, with its 11-carbon aliphatic chain, represents a simple, hydrophobic, and non-cleavable linker. While not yet a mainstream choice in clinical ADCs, its properties provide a valuable basis for comparison against more complex and widely utilized linkers. This guide will delve into the performance characteristics of various linker types to inform rational bioconjugate design.

Quantitative Performance Comparison of ADC Linkers

The stability of a linker in systemic circulation and its ability to release the payload at the target site are critical performance indicators. The following table summarizes key quantitative data for different linker classes.

Linker TypeRepresentative LinkerCleavage MechanismPlasma Stability (Half-life, t½)Key Characteristics & Considerations
Non-Cleavable Alkyl Undecenoyl Derivative Proteolytic degradation of the antibodyExpected to be high, similar to other non-cleavable linkersHigh hydrophobicity may lead to aggregation and rapid clearance. Simple synthesis. Payload released with an amino acid remnant.
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Proteolytic degradation of the antibodyHigh; T-DM1 t½ ~4.6 days in rats[1]. A Cys-linker-MMAE ADC showed <0.01% MMAE release in human plasma over 7 days[2].Generally very stable in circulation, minimizing off-target toxicity[1][3]. The released payload-linker-amino acid complex may have altered activity[1].
Enzyme-Cleavable mc-vc-PAB (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Variable by species. In human and monkey plasma, <1% MMAE is released after 6 days. In mouse plasma, ~25% release is observed after 6 days[2]. Glutamic acid-valine-citrulline linkers show enhanced stability in mouse plasma[4].Designed for specific release within the tumor cell, potentially enabling a bystander effect[5]. Susceptible to premature cleavage by non-target proteases[1].
Acid-Cleavable HydrazoneAcid-catalyzed hydrolysisVariable and often lower than other classes. A phenylketone-derived hydrazone linker had a t½ of ~2 days in human and mouse plasma[6][7]. Silyl ether-based linkers show improved stability with a t½ of >7 days in human plasma[6].Utilizes the lower pH of the tumor microenvironment and endosomes/lysosomes for payload release[3][6]. Can exhibit instability in circulation, leading to off-target toxicity[6][8].
Redox-Cleavable DisulfideReduction by intracellular glutathioneStability can be variable but is often improved by introducing steric hindrance near the disulfide bond[1].Exploits the higher glutathione concentrations within tumor cells compared to plasma for selective payload release[8].

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and the mechanism of action of ADCs, the following diagrams illustrate a typical experimental workflow for assessing linker stability and the distinct payload release pathways for cleavable and non-cleavable linkers.

experimental_workflow Experimental Workflow for ADC Linker Stability Assay cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis ADC ADC Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse) Plasma->Incubate Timepoints Collect Aliquots (0, 8, 24, 48, 96h) Incubate->Timepoints Purification Purify ADC (e.g., Protein A beads) Timepoints->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantify Free Payload & Intact ADC Analysis->Quantification Result Result Quantification->Result Determine Linker Stability Profile

Figure 1. Workflow for ADC Linker Stability Assay.

payload_release_pathways Payload Release Mechanisms: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage Enzymatic/pH-mediated Linker Cleavage Lysosome_c->Cleavage Payload_release_c Active Payload Release Cleavage->Payload_release_c Bystander Bystander Effect (Cell-permeable payload) Payload_release_c->Bystander ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation by Proteases Lysosome_nc->Degradation Payload_release_nc Payload-Linker-Amino Acid Complex Release Degradation->Payload_release_nc

Figure 2. ADC Payload Release Pathways.

Detailed Experimental Protocols

Accurate assessment of linker stability is fundamental to the development of successful ADCs. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker and quantify the rate of payload release in plasma from different species.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • LC-MS/MS system

Methodology:

  • Incubation: Spike the ADC into plasma from each species to a final concentration of 100 µg/mL. Incubate the samples at 37°C in a shaking water bath.

  • Time-Course Sampling: Collect aliquots of the plasma-ADC mixture at specified time points (e.g., 0, 2, 8, 24, 48, 96, and 168 hours). Immediately store samples at -80°C until analysis.

  • ADC Purification: For each time point, purify the ADC from the plasma matrix using Protein A or Protein G magnetic beads. This step separates the intact ADC from the prematurely released payload.

  • Sample Preparation: Elute the ADC from the beads. Precipitate proteins from the plasma samples (to analyze the released payload) using an organic solvent like acetonitrile.

  • LC-MS/MS Analysis: Analyze both the purified ADC fraction and the plasma supernatant by a validated LC-MS/MS method to quantify the concentration of the intact ADC (or determine the drug-to-antibody ratio) and the free payload, respectively.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.

Protocol 2: Lysosomal Cathepsin B Cleavage Assay (for Enzyme-Cleavable Linkers)

Objective: To evaluate the susceptibility of an enzyme-cleavable linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

  • ADC with a protease-cleavable linker (e.g., valine-citrulline)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • LC-MS/MS system

Methodology:

  • Enzyme Activation: Pre-activate the Cathepsin B by incubating it in the assay buffer containing DTT at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction. The final concentration of the ADC should be in the low micromolar range.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding a protease inhibitor or by rapid freezing.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of linker cleavage by Cathepsin B.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates, with a profound impact on their therapeutic index. Non-cleavable linkers, such as SMCC, generally offer superior plasma stability, which can lead to an improved safety profile.[1][2] However, the payload is released with an amino acid attached, which may affect its potency. This compound, as a surrogate for long-chain alkyl linkers, would fall into this category, but its inherent hydrophobicity could pose challenges related to aggregation and pharmacokinetics, potentially necessitating co-engineering with hydrophilic moieties.

Cleavable linkers, including enzyme-sensitive, pH-sensitive, and redox-sensitive variants, are designed for controlled payload release within the tumor microenvironment, which can enhance efficacy and enable a bystander killing effect.[5] However, they carry the risk of premature cleavage in circulation, which varies significantly across preclinical species and humans, complicating translational studies.[2][4] Ultimately, the optimal linker choice is context-dependent and must be carefully evaluated based on the specific antibody, payload, and target antigen. This guide provides a framework and the necessary experimental protocols to aid researchers in making these critical design decisions.

References

A Head-to-Head Comparison of Undecenoyl Chloride Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity undecenoyl chloride is a critical step in the development of various pharmaceuticals and functional materials. This guide provides an objective, data-driven comparison of the most common synthetic routes, offering insights into reaction efficiency, product purity, and operational considerations.

This compound, a reactive derivative of the renewable feedstock undecylenic acid, serves as a key building block in organic synthesis. Its terminal double bond and acyl chloride functionality make it a versatile precursor for esterifications, amidations, and polymerizations. The selection of an appropriate synthetic method for its preparation from undecylenic acid is paramount and is typically governed by factors such as yield, purity requirements, scalability, and safety. This guide evaluates four primary methods: chlorination with thionyl chloride, oxalyl chloride, phosphorus trichloride, and di-(trichloromethyl) carbonate.

Comparative Analysis of Synthesis Routes

The conversion of undecylenic acid to this compound is most commonly achieved through the use of a chlorinating agent. The performance of these reagents can vary significantly in terms of yield, purity of the final product, and the nature of byproducts, which in turn affects the ease of purification.

Synthesis RouteReagent(s)Typical Yield (%)Reported Purity (%)Key ByproductsReaction Conditions
Thionyl Chloride Thionyl Chloride (SOCl₂)92-98 (industrial)[1]>97SO₂, HCl (gaseous)Neat or in solvent, often requires heating/reflux[2]
Oxalyl Chloride Oxalyl Chloride ((COCl)₂), cat. DMFGenerally highOften highCO, CO₂, HCl (gaseous)Milder conditions, often room temperature[3]
Phosphorus Trichloride Phosphorus Trichloride (PCl₃)85-92 (lab scale)[1]VariablePhosphorous acid (H₃PO₃) (solid)Heating often required
Di-(trichloromethyl) Carbonate Di-(trichloromethyl) carbonate (Triphosgene), catalyst84.5-95.0[4]97.5-99.0[4]CO₂, HCl (gaseous)0-100 °C, solvent, catalyst (e.g., organic amine)[4]

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. The synthesis with di-(trichloromethyl) carbonate was reported for the saturated analog, undecanoyl chloride, but is included for its high yield and purity profile.

In-Depth Look at Synthesis Pathways

Thionyl Chloride Route

The reaction of undecylenic acid with thionyl chloride is a widely used and cost-effective method.[2] The primary advantage of this route is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product isolation.[5] However, the reaction often requires heating, which can potentially lead to side reactions, especially with sensitive substrates.

Oxalyl Chloride Route

Considered a milder alternative to thionyl chloride, oxalyl chloride often provides cleaner reactions and higher purity products.[3][5] The reaction can typically be carried out at room temperature, which is advantageous for thermally sensitive compounds. The use of a catalytic amount of N,N-dimethylformamide (DMF) is common to accelerate the reaction. The gaseous nature of its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) also facilitates an easier work-up.

Phosphorus Trichloride Route

Phosphorus trichloride is another common reagent for the synthesis of acyl chlorides. While effective, a key drawback is the formation of phosphorous acid as a non-volatile byproduct, which can complicate the purification of the desired this compound.[6] The reaction typically requires heating to proceed at a reasonable rate.

Di-(trichloromethyl) Carbonate (Triphosgene) Route

Di-(trichloromethyl) carbonate, a solid and safer alternative to gaseous phosgene, has been shown to be a highly effective reagent for the synthesis of acyl chlorides, affording high yields and purities.[4][7] The reaction conditions can be tuned by the choice of catalyst and solvent. As with thionyl and oxalyl chloride, the byproducts are gaseous, simplifying purification.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • Undecylenic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add undecylenic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture gently under reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

Materials:

  • Undecylenic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Rotary evaporator

Procedure:

  • Dissolve undecylenic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation if necessary.

Protocol 3: Synthesis of this compound using Phosphorus Trichloride

Materials:

  • Undecylenic acid

  • Phosphorus trichloride (PCl₃)

  • Distillation and filtration apparatus

Procedure:

  • Place undecylenic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet.

  • Slowly add phosphorus trichloride (approximately 0.4 equivalents) to the undecylenic acid.

  • Heat the reaction mixture, typically in a water bath, for several hours (e.g., 3-4 hours).[6]

  • After cooling, the upper layer containing the this compound is carefully decanted from the phosphorous acid residue.

  • The crude product is then purified by vacuum distillation.

Protocol 4: Synthesis of this compound using Di-(trichloromethyl) Carbonate

Materials:

  • Undecylenic acid

  • Di-(trichloromethyl) carbonate

  • Anhydrous organic solvent (e.g., 1,2-dichloroethane)

  • Organic amine catalyst (e.g., pyridine or triethylamine)

  • Rotary evaporator and distillation apparatus

Procedure (adapted from undecanoyl chloride synthesis[4]):

  • In a reaction vessel, dissolve undecylenic acid in an anhydrous organic solvent.

  • Add the organic amine catalyst.

  • Add di-(trichloromethyl) carbonate (typically 0.34-1.0 equivalents relative to the carboxylic acid).

  • Heat the reaction mixture at a controlled temperature (e.g., 60-85 °C) for a specified time (e.g., 4-16 hours), monitoring for reaction completion.

  • After the reaction is complete, cool the mixture and filter if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_thionyl Thionyl Chloride Route cluster_oxalyl Oxalyl Chloride Route cluster_pcl3 Phosphorus Trichloride Route cluster_dtc Di-(trichloromethyl) Carbonate Route Undecylenic_Acid Undecylenic Acid Undecenoyl_Chloride1 This compound Undecylenic_Acid->Undecenoyl_Chloride1 Reflux Undecenoyl_Chloride2 This compound Undecylenic_Acid->Undecenoyl_Chloride2 Room Temp Undecenoyl_Chloride3 This compound Undecylenic_Acid->Undecenoyl_Chloride3 Heat Undecenoyl_Chloride4 This compound Undecylenic_Acid->Undecenoyl_Chloride4 Heat, Catalyst Thionyl_Chloride SOCl₂ Thionyl_Chloride->Undecenoyl_Chloride1 Byproducts1 SO₂ (g) + HCl (g) Undecenoyl_Chloride1->Byproducts1 Oxalyl_Chloride (COCl)₂ + cat. DMF Oxalyl_Chloride->Undecenoyl_Chloride2 Byproducts2 CO (g) + CO₂ (g) + HCl (g) Undecenoyl_Chloride2->Byproducts2 PCl3 PCl₃ PCl3->Undecenoyl_Chloride3 Byproducts3 H₃PO₃ (s) Undecenoyl_Chloride3->Byproducts3 DTC Di-(trichloromethyl) carbonate DTC->Undecenoyl_Chloride4 Byproducts4 CO₂ (g) + HCl (g) Undecenoyl_Chloride4->Byproducts4 Experimental_Workflow cluster_thionyl_oxalyl_dtc Routes with Gaseous Byproducts cluster_pcl3 Route with Solid Byproduct Start1 1. React Undecylenic Acid with Chlorinating Agent Reaction1 2. Heat/Stir until Reaction is Complete Start1->Reaction1 Evaporation 3. Remove Excess Reagent & Solvent (Distillation/Evaporation) Reaction1->Evaporation Purification1 4. Vacuum Distillation (if required) Evaporation->Purification1 Product1 Pure this compound Purification1->Product1 Start2 1. React Undecylenic Acid with PCl₃ Reaction2 2. Heat until Reaction is Complete Start2->Reaction2 Decantation 3. Decant Product from Solid Byproduct (H₃PO₃) Reaction2->Decantation Purification2 4. Vacuum Distillation Decantation->Purification2 Product2 Pure this compound Purification2->Product2

References

A Comparative Analysis of Undecenoyl Chloride and Alternative Acylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of undecenoyl chloride against its primary alternatives—undecanoic anhydride and undecanoic acid activated by coupling reagents—offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a reactive acylating agent, is widely utilized for the introduction of the undecenoyl group into various molecules. Its high reactivity, stemming from the electrophilic acyl chloride moiety, allows for rapid reactions under mild conditions. However, this reactivity can also be a double-edged sword, potentially leading to lower selectivity and the generation of corrosive hydrochloric acid as a byproduct. This necessitates a careful consideration of alternative reagents that may offer advantages in specific synthetic contexts.

Performance Comparison of Acylating Agents

The choice of acylating agent hinges on a balance between reactivity, selectivity, cost, and ease of handling. The following tables summarize the general performance of this compound and its alternatives in key acylation reactions based on established chemical principles and literature data.

Table 1: Esterification of Phenol

Reagent/MethodTypical Reaction ConditionsTypical Yield (%)ByproductsKey Considerations
This compound Base (e.g., pyridine, triethylamine), inert solvent (e.g., CH₂Cl₂), 0°C to RT85-95HClHigh reactivity, fast reaction times. Corrosive byproduct requires scavenging.
Undecanoic Anhydride Acid or base catalyst, may require heating70-90Undecanoic acidLess reactive than acyl chloride, potentially offering better selectivity. Byproduct is less corrosive.
Undecanoic Acid + DCC/DMAP DCC, catalytic DMAP, inert solvent (e.g., CH₂Cl₂), RT80-95Dicyclohexylurea (DCU)Mild conditions, suitable for sensitive substrates. DCU byproduct can be difficult to remove.

Table 2: Amidation of Benzylamine

Reagent/MethodTypical Reaction ConditionsTypical Yield (%)ByproductsKey Considerations
This compound Base (e.g., triethylamine), inert solvent (e.g., CH₂Cl₂), 0°C to RT90-98HClVery high yields and fast reactions. Stoichiometric base required.
Undecanoic Anhydride Heating may be required75-90Undecanoic acidSlower reaction, may require forcing conditions.
Undecanoic Acid + HATU HATU, base (e.g., DIPEA), polar aprotic solvent (e.g., DMF), RT90-99Tetramethylurea, hexafluorophosphate saltsHigh yields under mild conditions, suitable for peptide coupling. Reagents are more expensive.

Table 3: Friedel-Crafts Acylation of Anisole

Reagent/MethodTypical Reaction ConditionsTypical Yield (%)ByproductsKey Considerations
This compound Lewis acid catalyst (e.g., AlCl₃), inert solvent, 0°C to RT80-95 (typically para-isomer)HClHigh reactivity, good yields. Requires stoichiometric Lewis acid.
Undecanoic Anhydride Lewis acid catalyst (e.g., AlCl₃), often requires heating70-90 (typically para-isomer)Undecanoic acidLess reactive, may offer better control and reduced side reactions.

Experimental Protocols

Detailed methodologies for the key acylation reactions are provided below to allow for reproducible and comparative studies in the laboratory.

Protocol 1: Esterification of Phenol with this compound

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve phenol in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl solution.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation of Benzylamine with Undecanoic Acid using HATU

Materials:

  • Undecanoic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve undecanoic acid and HATU in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Friedel-Crafts Acylation of Anisole with Undecanoic Anhydride

Materials:

  • Anisole (1.5 eq)

  • Undecanoic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 1 M HCl solution

Procedure:

  • Suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • In a separate flask, dissolve anisole and undecanoic anhydride in anhydrous CH₂Cl₂.

  • Slowly add the anisole/anhydride solution to the AlCl₃ suspension at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice-cold water with vigorous stirring.

  • Add 1 M HCl solution to dissolve the aluminum salts.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired p-isomer.

Biological Relevance and Signaling Pathway

Derivatives of this compound, such as N,N-dibutylundecenamide, have shown promising antibacterial activity.[1] Molecular docking studies suggest that these compounds may act by inhibiting methionine aminopeptidase (MAP), a crucial enzyme in bacterial protein synthesis.[1] The inhibition of MAP disrupts the post-translational modification of newly synthesized proteins, leading to bacterial cell death. This provides a compelling target for the development of novel antibacterial agents.

Undecenoyl_Derivative_MOA cluster_synthesis Chemical Synthesis cluster_bacterial_cell Bacterial Cell Undecenoyl_Chloride This compound DBUA N,N-dibutylundecenamide (Active Compound) Undecenoyl_Chloride->DBUA Amidation Amine Dibutylamine Amine->DBUA MAP Methionine Aminopeptidase (MAP) DBUA->MAP Inhibition Ribosome Ribosome Protein_Syn Protein Synthesis Ribosome->Protein_Syn Protein_Syn->MAP Protein_Mod Post-translational Modification MAP->Protein_Mod Functional_Protein Functional Proteins Protein_Mod->Functional_Protein Cell_Death Bacterial Cell Death

Caption: Proposed mechanism of antibacterial action for an undecenoyl derivative.

Experimental Workflow for Reagent Comparison

To systematically evaluate the performance of this compound against its alternatives, a structured experimental workflow is essential. This workflow ensures that the comparison is conducted under controlled conditions, allowing for a reliable assessment of each reagent's efficacy for a specific transformation.

Reagent_Comparison_Workflow Start Define Acylation Reaction (e.g., Esterification of Phenol) Reagent_Selection Select Reagents: - this compound - Undecanoic Anhydride - Undecanoic Acid + Coupling Agent Start->Reagent_Selection Protocol_Dev Develop Standardized Experimental Protocol Reagent_Selection->Protocol_Dev Run_Reactions Perform Parallel Syntheses Protocol_Dev->Run_Reactions Monitoring Monitor Reaction Progress (TLC, LC-MS) Run_Reactions->Monitoring Workup Standardized Work-up and Purification Monitoring->Workup Analysis Analyze Results: - Yield - Purity (NMR, HPLC) - Reaction Time Workup->Analysis Conclusion Draw Comparative Conclusions Analysis->Conclusion

Caption: A systematic workflow for comparing acylating reagents.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific requirements of the chemical transformation. This compound remains a powerful reagent for achieving high yields in short reaction times, particularly when its high reactivity is beneficial. However, for reactions involving sensitive substrates or where selectivity is paramount, undecanoic anhydride or activated undecanoic acid present viable and often advantageous alternatives. By carefully considering the factors outlined in this guide and utilizing the provided experimental frameworks, researchers can make informed decisions to optimize their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Undecenoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of reactive reagents like undecenoyl chloride is of paramount importance. Adherence to proper disposal protocols is essential not only for the safety of laboratory personnel but also for environmental protection. This document provides a detailed, step-by-step guide for the operational and disposal procedures for this compound, ensuring that this reactive compound is managed responsibly from acquisition to disposal.

Immediate Safety and Handling Precautions

This compound is a corrosive and reactive compound that requires careful handling in a controlled laboratory environment.[1][2][3] It reacts exothermically with water and other nucleophiles.[4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2][5][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][2][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Handling:

  • Handle in a well-ventilated place, such as a chemical fume hood.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Keep away from water and other incompatible materials such as strong bases and alcohols.[5]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][3]

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₉ClO
Molecular Weight 202.72 g/mol
CAS Number 38460-95-6
Physical State Liquid
Boiling Point 120-122 °C at 10 mmHg
Density 0.944 g/mL at 25 °C
Flash Point 93 °C (199.4 °F)
Hazards Causes severe skin burns and eye damage.[2][3]

Disposal Plan: Step-by-Step Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] However, for small quantities in a laboratory setting, a quenching procedure to neutralize its reactivity can be performed before collection by a waste disposal service. This process converts the reactive acyl chloride into a less hazardous carboxylic acid or ester.

Experimental Protocol: Quenching of this compound

This protocol details the safe neutralization of small quantities of this compound.

Materials:

  • This compound waste

  • An appropriate quenching agent:

    • Option A: Sodium bicarbonate solution (5-10% in water)

    • Option B: Isopropanol or Ethanol[7][8][9]

  • A three-necked flask or a beaker of appropriate size (at least 5 times the volume of the total solution)

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Ice bath

  • pH paper

Procedure:

  • Preparation:

    • Don all required PPE.

    • Perform the entire procedure in a certified chemical fume hood.

    • Place a beaker or flask containing the quenching agent (either sodium bicarbonate solution or an alcohol) in an ice bath on a stir plate. The volume of the quenching agent should be in significant excess (at least 10-fold molar excess) relative to the this compound to be quenched.

    • Begin stirring the quenching solution.

  • Addition of this compound:

    • Slowly and carefully add the this compound dropwise to the cold, stirring quenching solution using a dropping funnel or pipette.[9]

    • The reaction is exothermic; control the rate of addition to maintain the temperature of the reaction mixture below 25°C.[9][10] Vigorous gas evolution (carbon dioxide if using bicarbonate, or HCl if using alcohol which will be neutralized by a base in the workup) may occur.

  • Reaction Completion and Neutralization:

    • After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction is complete.

    • If using an alcohol for quenching, the resulting solution will be acidic due to the formation of HCl. Slowly add a base (e.g., sodium bicarbonate solution) to neutralize the mixture. Check the pH with pH paper until it is between 6 and 8.

    • If using sodium bicarbonate solution for quenching, the final solution should be near neutral. Verify with pH paper.

  • Waste Collection:

    • The neutralized solution, now containing undecenoic acid or its ester, can be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal service.

    • Label the waste container clearly with its contents.

  • Decontamination:

    • Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone) and collect the rinsate in the hazardous waste container.

    • Wash the glassware thoroughly with soap and water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_cleanup Final Steps start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Small Quantity for Lab Quenching? fume_hood->decision quench Perform Quenching Protocol (Slow addition to base or alcohol) decision->quench Yes waste_collection Collect in Labeled Hazardous Waste Container decision->waste_collection No (Direct Disposal) neutralize Neutralize to pH 6-8 quench->neutralize neutralize->waste_collection licensed_disposal Arrange for Licensed Chemical Waste Disposal waste_collection->licensed_disposal decontaminate Decontaminate Glassware licensed_disposal->decontaminate end End of Procedure decontaminate->end

References

Personal protective equipment for handling Undecenoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemical compounds like Undecenoyl chloride. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risks and ensure procedural accuracy.

Chemical Identity and Hazards

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals. Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl-rubber).To prevent skin contact and severe burns.[2][3]
Eye and Face Protection Tightly fitting safety goggles and a face shield.To protect against splashes that can cause serious eye damage.[2][4]
Skin and Body Protection A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes. An impervious chemical-resistant suit may be required for larger quantities.To protect the skin from accidental contact and burns.[2][4]
Respiratory Protection Use in a certified chemical fume hood is essential. For situations with inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator (e.g., N95 dust mask for nuisance exposures or a self-contained breathing apparatus for emergencies) should be used.To prevent inhalation of corrosive vapors that can damage the respiratory system.[2]

Safe Handling and Storage

This compound requires careful handling and storage to prevent accidents and maintain its integrity:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Incompatible Materials: Keep away from water, strong bases, alcohols, and oxidizing materials as it can react violently.[3][4][5]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[3][4] Storage under an inert gas is recommended.[3]

  • Electrostatic Discharge: Take precautionary measures against static discharges by using spark-proof tools and explosion-proof equipment.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Spill and Disposal Plan

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert, non-combustible material such as dry sand or earth, and collect it in a suitable, closed container for disposal.[5]

Proper disposal of this compound is crucial to prevent environmental contamination. Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1] This may involve neutralization or incineration by a licensed professional waste disposal service.[2] Do not allow the chemical to enter drains.[1][2]

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

UndecenoylChloride_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C Proceed to Handling D Ground Equipment C->D E Dispense Chemical D->E F Decontaminate Work Area E->F Experiment Complete G Remove PPE F->G H Wash Hands G->H I Collect Waste H->I Prepare for Disposal J Label Waste Container I->J K Store for Pickup J->K

Caption: Workflow for safe handling of this compound.

By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.